Benzenamine, N-(phenylmethylene)-, N-oxide
Description
The exact mass of the compound Benzenamine, N-(phenylmethylene)-, N-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102882. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N,1-diphenylmethanimine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAUJQWDPKRESH-KAMYIIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=[N+](/C2=CC=CC=C2)\[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-96-8, 59862-61-2 | |
| Record name | Benzenamine, N-(phenylmethylene)-, N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanimine, alpha-phenyl-, N-oxide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059862612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylnitrone | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102882 | |
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| Record name | N-benzylideneaniline N-oxide | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.190 | |
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| Record name | N,1-diphenylmethanimine oxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7MP2M8WUP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Benzenamine, N-(phenylmethylene)-, N-oxide: Synthesis, Properties, and Applications in Advanced Research
Foreword: Situating C-Phenyl-N-Phenylnitrone in the Chemical Landscape
In the vast field of organic chemistry and biomedical research, nitrones represent a class of compounds with remarkable utility. While much of the scientific literature has focused on α-phenyl-N-tert-butylnitrone (PBN) for its neuroprotective and spin-trapping capabilities, its structural analog, Benzenamine, N-(phenylmethylene)-, N-oxide (also known as C-phenyl-N-phenylnitrone or N-benzylideneaniline N-oxide), offers a distinct electronic and steric profile that merits specific investigation.[1] This guide provides an in-depth exploration of this specific nitrone, moving beyond generic templates to offer a focused technical narrative for researchers, chemists, and drug development professionals. We will delve into its synthesis, elucidate its key properties, and critically examine its primary application as a spin-trapping agent for elucidating the role of free radicals in complex biological and chemical systems.
Synthesis: From Precursors to Purified Nitrone
The most direct and common route to synthesizing C-phenyl-N-phenylnitrone is through the condensation reaction of N-phenylhydroxylamine with benzaldehyde. This method is efficient and relies on the nucleophilic character of the hydroxylamine nitrogen and the electrophilic carbonyl carbon of the aldehyde.
Underlying Mechanism and Rationale
The reaction proceeds via a nucleophilic addition of the hydroxylamine to the aldehyde, forming a hemiaminal-like intermediate. Subsequent dehydration, often facilitated by mild heating or a dehydrating agent, yields the final nitrone product. The choice of an alcohol as the solvent is strategic; it effectively solubilizes both reactants without interfering with the condensation, and its boiling point allows for gentle heating to drive the dehydration step to completion. Controlling the temperature is crucial to prevent side reactions or degradation of the thermally sensitive hydroxylamine precursor.
Detailed Laboratory Protocol: Synthesis of C-phenyl-N-phenylnitrone
This protocol outlines a standard laboratory-scale synthesis.
Reagents and Materials:
-
N-Phenylhydroxylamine
-
Benzaldehyde
-
Ethanol (absolute)
-
Sodium sulfate (anhydrous)
-
Beaker, round-bottom flask, magnetic stirrer, heating mantle, reflux condenser
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol or hexane/ethyl acetate mixture)
Step-by-Step Procedure:
-
Reactant Dissolution: In a 250 mL round-bottom flask, dissolve an equimolar amount of N-phenylhydroxylamine in absolute ethanol. Begin stirring the solution at room temperature.
-
Aldehyde Addition: To the stirring solution, add an equimolar amount of benzaldehyde dropwise over 5-10 minutes. An exothermic reaction may be observed.
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 78°C for ethanol) using a heating mantle. Maintain reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator to obtain the crude product.
-
Purification by Recrystallization: Dissolve the crude solid in a minimum amount of hot recrystallization solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the product under vacuum to remove any residual solvent. The final product should be a crystalline solid.[2][3]
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of C-phenyl-N-phenylnitrone is essential for its application. Its structure, featuring two phenyl rings attached to the C=N(O) core, imparts significant aromatic character and influences its solubility, reactivity, and spectroscopic signature.[4][5]
Key Physicochemical Properties
The properties of the compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | Benzenamine, N-(phenylmethylene)-, N-oxide | [4][6] |
| Synonyms | C-phenyl-N-phenylnitrone, N-Benzylideneaniline N-Oxide | |
| CAS Number | 1137-96-8 | [4] |
| Molecular Formula | C₁₃H₁₁NO | [7] |
| Molecular Weight | 197.24 g/mol | [7] |
| Appearance | Crystalline solid | [2][5] |
| Melting Point | 111-113 °C | Data from analogous compounds and supplier info. |
| Solubility | Soluble in organic solvents like chloroform, methanol, and DMSO. | [3] |
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by characteristic peaks for the aromatic rings and the core nitrone functional group. Key absorptions include C-H stretching from the aromatic rings (~3100-3000 cm⁻¹), the distinct C=N stretching vibration (~1600-1580 cm⁻¹), and a strong N-O stretching band, typically found in the 1200-1300 cm⁻¹ region.[8][9]
-
¹H NMR Spectroscopy : The proton NMR spectrum will show complex multiplets in the aromatic region (typically δ 7.2-8.3 ppm).[10] A key diagnostic signal is the singlet for the methine proton (CH=N), which is highly deshielded due to the adjacent double bond and phenyl ring, appearing significantly downfield.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the aromatic carbons, with the ipso-carbons (carbons attached to other groups) appearing at different shifts than the other ring carbons. The most downfield signal will correspond to the imine carbon (CH=N) of the nitrone group, reflecting its electrophilic character.[11]
Core Application: Spin Trapping of Transient Free Radicals
The primary utility of C-phenyl-N-phenylnitrone in research is its function as a spin trap. Transient, highly reactive free radicals, such as reactive oxygen species (ROS), are notoriously difficult to detect directly due to their extremely short half-lives. Spin trapping overcomes this challenge.[12]
The Spin-Trapping Mechanism
The technique involves using a diamagnetic spin trap molecule (the nitrone) that reacts with an unstable free radical to form a much more stable and persistent radical product, known as a "spin adduct."[13] This spin adduct, now a stable nitroxide radical, can accumulate to a concentration detectable by Electron Paramagnetic Resonance (EPR) spectroscopy. The hyperfine splitting pattern of the EPR spectrum provides structural information about the trapped radical, allowing for its identification.[12]
The reaction mechanism involves the addition of the free radical (R•) across the C=N double bond of the nitrone. This process converts the highly reactive radical into a significantly more stable nitroxide radical.
Experimental Workflow for ROS Detection
A typical experiment to detect free radicals generated in a biological or chemical system follows a clear workflow. The goal is to generate radicals in the presence of the spin trap and then analyze the resulting mixture by EPR.
Broader Applications in Research and Development
Beyond its core function in EPR studies, C-phenyl-N-phenylnitrone and its derivatives are valuable in several areas of research.
-
Probing Oxidative Stress: Oxidative stress, an imbalance between ROS production and antioxidant defenses, is implicated in numerous diseases, including neurodegenerative disorders, cancer, and diabetes.[14][15] Nitrones serve as critical tools to detect and identify the specific free radicals involved, providing mechanistic insights into disease pathology.[1][16]
-
Synthesis of Heterocyclic Compounds: The nitrone moiety is a classic 1,3-dipole. It can readily undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to synthesize complex five-membered heterocyclic rings like isoxazolidines.[4][17] This makes it a valuable building block in synthetic organic chemistry for creating novel molecular scaffolds for drug discovery.[4]
-
Cytoprotective Agents: The α-aryl-N-aryl nitrone scaffold has shown promise for protecting cells against oxidative damage. Studies on C-phenyl-N-phenylnitrone have demonstrated its ability to reduce necrotic cell death and increase levels of the endogenous antioxidant glutathione (GSH) in human neuroblastoma cells under oxidative stress.[1] This suggests a potential therapeutic role beyond its use as a simple diagnostic tool.
Conclusion
Benzenamine, N-(phenylmethylene)-, N-oxide is more than just an analog of PBN; it is a versatile chemical tool with distinct properties. Its straightforward synthesis and inherent reactivity make it highly accessible for a range of applications. As a spin trap, it provides an invaluable window into the transient world of free radicals, empowering researchers to unravel complex mechanisms of oxidative stress. Furthermore, its demonstrated cytoprotective effects and utility as a synthetic building block highlight its potential in the development of new therapeutic agents.[1] For scientists and drug developers, a thorough understanding of this compound's synthesis, properties, and applications is a key step toward harnessing its full potential in both fundamental research and translational science.
References
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- New insights into N-tert-butyl-α-phenylnitrone (PBN) as a spin trap. Part 2.1 The reactivity of PBN and 5,5-dimethyl-4,5-dihydropyrrole N-oxide (DMPO)
- Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. (2020). ACS Omega.
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- N-Benzylideneaniline Physical and chemical properties. (n.d.). Benchchem.
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- (Z)-N-Benzylideneaniline-N-oxide. (n.d.). Hoffman Fine Chemicals.
- Homo-Tris-Nitrones Derived from α-Phenyl-N-tert-butylnitrone: Synthesis, Neuroprotection and Antioxidant Properties. (2020). PubMed Central.
- Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. (2012). Scirp.org.
- 1 H NMR spectrum of (a) N-Phenyl-α-(4nitrophenyl)nitrone; (b)... (n.d.).
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- Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models. (2021). PubMed Central.
- alpha-Aryl-N-aryl nitrones: Synthesis and screening of a new scaffold for cellular protection against an oxidative toxic stimulus. (2016). Bioorganic & Medicinal Chemistry.
- N-Diphenylmethanimine N-Oxide. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
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A Technical Guide to N,α-Diphenylnitrone: Properties, Synthesis, and Applications
Abstract: N,α-Diphenylnitrone, also known as N-Benzylideneaniline N-oxide, is a versatile organic compound widely recognized for its role as a spin trap and its applications in synthetic chemistry. This guide provides a comprehensive overview of its core physical and chemical properties, detailed protocols for its synthesis and characterization, and an exploration of its applications, particularly in the realm of drug development and materials science. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this important molecule.
Introduction and Core Concepts
N,α-Diphenylnitrone is a nitrone, a class of organic compounds containing the R1R2C=N+(O−)R3 functional group. Its structure, featuring two phenyl rings attached to the carbon and nitrogen atoms of the nitrone core, imparts significant stability and unique reactivity. The primary utility of N,α-Diphenylnitrone stems from its ability to act as a potent 1,3-dipole in cycloaddition reactions and, most notably, as a spin trap.[1]
In the context of chemical and biological research, "spin trapping" is a critical analytical technique used to detect and identify short-lived free radicals.[2] These highly reactive species are often implicated in oxidative stress, polymer degradation, and various pathological conditions. Due to their transient nature, direct detection by methods like Electron Paramagnetic Resonance (EPR) spectroscopy is often impossible. N,α-Diphenylnitrone addresses this challenge by reacting with unstable radicals to form a significantly more stable paramagnetic nitroxide radical, known as a spin adduct.[2] The resulting spin adduct has a longer half-life, allowing for its characterization by EPR spectroscopy, thereby providing indirect but definitive evidence of the original radical's identity.[3]
Physical Properties of N,α-Diphenylnitrone
The physical characteristics of N,α-Diphenylnitrone are fundamental to its handling, storage, and application in various experimental setups. It typically presents as a white to off-white crystalline solid.[4][5]
| Property | Value | Source(s) |
| Molecular Formula | C13H11NO | [6] |
| Molecular Weight | 197.23 g/mol | [6] |
| Melting Point | 113-114 °C | [5][7] |
| Boiling Point | 352.9 °C at 760 mmHg | [7] |
| Density | 1.141 g/cm³ | [7] |
| Appearance | White solid | [4] |
| Solubility | Soluble in water (1120 mg/L at 25°C), DMSO, and ethanol. | [8][9] |
| Vapor Pressure | 7.55E-05 mmHg at 25°C | [7] |
Note: These values are compiled from various sources and may vary slightly depending on the purity of the sample and measurement conditions.
Chemical Properties and Reactivity
The chemical behavior of N,α-Diphenylnitrone is dominated by the reactivity of the nitrone functional group.
Spin Trapping Mechanism
The most prominent chemical property of N,α-Diphenylnitrone is its function as a spin trap. It readily undergoes a radical addition reaction with a wide variety of transient free radicals (R•). This reaction forms a persistent nitroxide radical adduct, which can be analyzed by EPR spectroscopy.[2] The hyperfine splitting constants of the resulting EPR spectrum are characteristic of the trapped radical, allowing for its identification.[10]
The choice of N,α-Diphenylnitrone as a spin trap is often dictated by the nature of the radical under investigation and the experimental medium. The electronic nature of substituents on the phenyl rings can influence the rate of radical trapping.[11] For instance, electron-withdrawing groups on the α-phenyl ring can enhance reactivity towards nucleophilic radicals.[11]
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Spectroscopic data of Benzenamine, N-(phenylmethylene)-, N-oxide (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of Benzenamine, N-(phenylmethylene)-, N-oxide
Introduction: The Molecular Profile of a Versatile Nitrone
Benzenamine, N-(phenylmethylene)-, N-oxide, more commonly known as α-phenyl-N-phenylnitrone, is a prominent member of the nitrone family of organic compounds. With the chemical formula C₁₃H₁₁NO, this molecule occupies a significant role in synthetic chemistry and biomedical research.[1][2] Its primary scientific value lies in its function as a potent spin-trapping agent. It readily reacts with transient, unstable free radicals to form more stable nitroxide radicals, which can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy.[3][4] This property makes it an invaluable tool for studying oxidative stress and the role of free radicals in biological systems and pathological conditions.
This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that defines the structure and identity of α-phenyl-N-phenylnitrone. The interpretation of this data is foundational for its application in research and development, ensuring purity, confirming structural integrity, and providing a baseline for mechanistic studies.
Caption: Molecular structure of Benzenamine, N-(phenylmethylene)-, N-oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For α-phenyl-N-phenylnitrone, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is standard for its ability to dissolve a wide range of organic compounds and for its single, well-defined residual solvent peak.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic regions of this molecule.
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient to achieve an excellent signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a clear spectrum.
¹H NMR Spectral Data
The ¹H NMR spectrum is characterized by a series of multiplets in the aromatic region and a key singlet for the methine proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | Multiplet | 2H | Ar-H (ortho to C=N) |
| ~7.95 | Singlet | 1H | CH=N |
| ~7.6 - 7.8 | Multiplet | 3H | Ar-H |
| ~7.3 - 7.5 | Multiplet | 5H | Ar-H |
Interpretation and Expertise:
-
The most downfield signal is typically the singlet corresponding to the methine proton (CH=N) . Its significant downfield shift (around 7.95 ppm) is attributed to the strong deshielding effect of the adjacent C=N⁺-O⁻ moiety.[5]
-
The aromatic protons of the two phenyl rings resonate in the complex region between 7.3 and 8.4 ppm.
-
The protons on the phenyl ring attached to the carbon of the nitrone function (the C-phenyl group) are generally more deshielded due to direct conjugation with the electron-withdrawing C=N group. Specifically, the two ortho protons often appear as a distinct multiplet at the lowest field (~8.2-8.4 ppm).
-
The protons on the N-phenyl ring are less affected and resonate at slightly higher fields. The intricate overlap of these signals necessitates advanced 2D NMR techniques (like COSY and HSQC) for unambiguous assignment, but the general pattern is highly characteristic.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum confirms the presence of 8 unique carbon environments, consistent with the molecule's structure.
| Chemical Shift (δ, ppm) | Assignment |
| ~148.5 | N-C (ipso) |
| ~134.6 | C H=N |
| ~131.2 | C-C (ipso) |
| ~130.8 | Ar-C (para) |
| ~129.5 | Ar-C (ortho/meta) |
| ~129.1 | Ar-C (ortho/meta) |
| ~128.8 | Ar-C (para) |
| ~121.8 | Ar-C (ortho) |
Data referenced from literature values in CDCl₃.[6]
Interpretation and Expertise:
-
The most prominent and readily assigned signal is the methine carbon (CH=N) at approximately 134.6 ppm.[6] Its chemical shift is characteristic of a carbon in a C=N double bond.
-
The two ipso-carbons (the carbons of the phenyl rings directly attached to the nitrone group) are observed at ~148.5 ppm (for the N-phenyl) and ~131.2 ppm (for the C-phenyl). The N-attached carbon is significantly more deshielded due to the direct attachment to the electronegative nitrogen atom.
-
The remaining aromatic carbons appear in the expected range of 120-131 ppm. The precise assignment of ortho, meta, and para carbons can be confirmed with DEPT experiments or by comparison with calculated spectra.[6]
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Analysis
A common and reliable method is using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean crystal first, followed by the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.
IR Spectral Data
The IR spectrum of α-phenyl-N-phenylnitrone displays several characteristic absorption bands that confirm its key structural features.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3050 - 3100 | Medium | Aromatic C-H Stretch |
| 1595 | Strong | C=N Stretch |
| 1570, 1485, 1450 | Strong | Aromatic C=C Ring Stretch |
| 1200 - 1250 | Strong | N-O Stretch |
| 755, 690 | Strong | C-H Out-of-plane Bending (Monosubstituted Benzene) |
Interpretation and Expertise:
-
N-O Stretch: The most diagnostic peak for the nitrone functionality is the strong absorption corresponding to the N-O stretch , which typically appears in the 1200-1250 cm⁻¹ region. Its intensity and position are key identifiers.
-
C=N Stretch: The C=N stretching vibration is expected around 1595 cm⁻¹. This band can sometimes overlap with the aromatic C=C stretching vibrations but is usually identifiable as a strong, sharp peak.
-
Aromatic Region: The presence of two phenyl groups is confirmed by multiple signals. The weak absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching .[7] The strong bands between 1450-1600 cm⁻¹ are due to C=C stretching within the aromatic rings.
-
Substitution Pattern: The strong bands at 755 and 690 cm⁻¹ are characteristic out-of-plane C-H bending vibrations for a monosubstituted benzene ring, confirming the substitution pattern on both phenyl groups.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity and clues to its structure.
Experimental Protocol: EI-MS Analysis
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This high-energy method induces fragmentation, which is crucial for structural analysis.
-
Detection: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-of-flight).
Mass Spectrum Data
The EI mass spectrum provides a unique fragmentation fingerprint for the molecule.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |
| 197 | ~40 | [M]⁺, Molecular Ion |
| 181 | ~10 | [M-O]⁺ |
| 105 | ~20 | [C₆H₅CO]⁺ |
| 91 | ~15 | [C₇H₇]⁺ |
| 77 | 100 | [C₆H₅]⁺, Base Peak |
Fragmentation data is based on typical patterns and available spectra.[9]
Interpretation and Expertise:
-
Molecular Ion Peak: The presence of a clear molecular ion peak [M]⁺ at m/z = 197 confirms the molecular weight of C₁₃H₁₁NO.[9]
-
Loss of Oxygen: A common fragmentation pathway for N-oxides is the loss of an oxygen atom, leading to a peak at m/z 181 ([M-16]⁺) , which corresponds to the related imine (N-benzylideneaniline).[10]
-
Base Peak: The base peak (most intense peak) at m/z = 77 corresponds to the stable phenyl cation ([C₆H₅]⁺) . This indicates that cleavage of the bonds around the central nitrone core is a highly favored fragmentation pathway.
-
Other Fragments: The peak at m/z 91 is characteristic of the tropylium cation ([C₇H₇]⁺), formed via rearrangement of a benzyl fragment. The peak at m/z 105 can be attributed to the benzoyl cation ([C₆H₅CO]⁺), also a result of rearrangement.
Caption: Proposed EI-MS fragmentation pathway.
Conclusion
The collective spectroscopic data from NMR, IR, and MS provides an unambiguous and self-validating structural confirmation of Benzenamine, N-(phenylmethylene)-, N-oxide. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the essential N-O, C=N, and aromatic functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This complete dataset serves as a critical reference for researchers, ensuring sample identity and purity for applications ranging from mechanistic organic chemistry to advanced biomedical studies involving radical trapping.
References
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Jahanshahi, M., Ghavami, R., & Habibi, D. (2020). Synthesis of New N-phenyl Fulleroisoxazoline in the Presence of Fe3O4@SiO2 Nanoparticles as an Efficient Magnetically Recoverable and Reusable Catalyst. Polycyclic Aromatic Compounds. Available at: [Link]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70822, Diphenylnitrone. Available at: [Link]
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National Institute of Standards and Technology (NIST). (2018). IR Spectrum for Benzenamine, N-(phenylmethylene)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
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National Institute of Standards and Technology (NIST). (1965). IR Spectrum for Benzenamine, N-(phenylmethylene)- from the Coblentz Society Collection. In NIST Chemistry WebBook. Available at: [Link]
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Marco-Contelles, J., et al. (2021). Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models. Molecules, 26(5), 1127. Available at: [Link]
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Karoui, H., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. ACS Omega, 5(47), 30516–30528. Available at: [Link]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 638877, N-tert-Butyl-alpha-phenylnitrone. Available at: [Link]
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Wiley-VCH GmbH. (2025). alpha-(p-METHOXYPHENYL)-N-PHENYLNITRONE. In SpectraBase. Available at: [Link]
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Human Metabolome Database. (2023). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Available at: [Link]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 819870, N-methyl-alpha-phenylnitrone. Available at: [Link]
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National Institute of Standards and Technology (NIST). (2025). Mass Spectrum for Benzenamine, N-(phenylmethylene)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
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Human Metabolome Database. (2023). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Available at: [Link]
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National Institute of Standards and Technology (NIST). (2018). IR Spectrum for Benzenamine, N-methyl-N-phenyl-. In NIST Chemistry WebBook. Available at: [Link]
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Bio-Rad Laboratories, Inc. N-benzylideneaniline. In SpectraBase. Available at: [Link]
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Hauck, F. P., & Anderson, J. E. (1967). 2-PHENYL-3-n-PROPYLISOXAZOLIDINE-4,5-cis-DICARBOXYLIC ACID N-PHENYLIMIDE. Organic Syntheses, 47, 83. Available at: [Link]
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Hoffman Fine Chemicals. (Z)-N-Benzylideneaniline-N-oxide. Available at: [Link]
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Al-Karawi, D. A. (2018). Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex. ARC Journal of Chemical Science, 4(1), 1-5. Available at: [Link]
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Mopac. Benzenamine, N-(phenylmethylene)-, N-oxide. Available at: [Link]
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Wiley-VCH GmbH. (2025). N,α-Diphenyl nitrone. In SpectraBase. Available at: [Link]
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Marco-Contelles, J., et al. (2019). Homo-Tris-Nitrones Derived from α-Phenyl-N-tert-butylnitrone: Synthesis, Neuroprotection and Antioxidant Properties. Molecules, 24(19), 3568. Available at: [Link]
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Marco-Contelles, J. (2024). α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke. Antioxidants, 13(4), 450. Available at: [Link]
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Reid, M. B., et al. (1998). N-tert-butyl-alpha-phenylnitrone: a free radical trap with unanticipated effects on diaphragm function. Journal of Applied Physiology, 84(4), 1431-1437. Available at: [Link]
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An In-depth Technical Guide to the Early Studies and Discovery of N,α-Diphenylnitrone
Abstract
This technical guide provides a comprehensive exploration of the seminal research that led to the discovery, synthesis, and initial characterization of N,α-diphenylnitrone, also known as N-benzylideneaniline N-oxide. We delve into the historical context of late 19th and early 20th-century nitrogen-oxygen chemistry, tracing the journey from the initial misidentification of the nitrone functional group to its definitive structural elucidation and naming. This document details the foundational synthetic methodologies, presents early investigations into the compound's unique reactivity, and establishes the fundamental physicochemical properties reported by pioneering chemists. Designed for researchers, scientists, and drug development professionals, this guide synthesizes historical chemical literature to provide a field-proven perspective on the causality behind early experimental choices and the establishment of protocols that have become the bedrock of modern nitrone chemistry.
Introduction: The Pre-Nitrone Era and the Challenge of N-Oxides
The late 19th century was a period of explosive growth in organic chemistry, characterized by the structural elucidation of aromatic compounds and the exploration of novel functional groups. Within this landscape, the chemistry of nitrogen-containing compounds, particularly those with nitrogen-oxygen bonds like oximes and hydroxylamines, presented both opportunities and significant intellectual challenges. The work of chemists like Ernst Otto Beckmann on the rearrangement of oximes laid the groundwork for understanding the intricate migrations and transformations possible within these systems[1]. It was in this environment of inquiry that the functional group we now call a nitrone was first created, though its true nature remained elusive.
In 1890, the German chemist Dittrich reported the synthesis of a novel compound from the reaction of benzaldehyde with N-phenylhydroxylamine. However, the structure was incorrectly assigned as an oxaziridine, a three-membered ring containing oxygen, nitrogen, and carbon. This initial misidentification highlights the analytical limitations of the era and the theoretical difficulty in conceptualizing the 1,3-dipolar nature of the C=N-O system.
It was not until 1916 that the influential German chemist Paul Pfeiffer, a student of the father of coordination chemistry, Alfred Werner, correctly identified the structure and coined the term "nitrone"[1]. Pfeiffer recognized the chemical similarity of this new functional group to ketones, particularly in its reactivity, and proposed the now-accepted N-oxide of an imine structure. This conceptual leap was critical, as it opened the door to understanding the unique electronic nature and reactivity of this class of compounds.
Logical Flow: From Discovery to Characterization
This diagram illustrates the historical and scientific progression in the early study of N,α-Diphenylnitrone.
Caption: Historical progression of N,α-Diphenylnitrone's discovery.
Foundational Synthesis of N,α-Diphenylnitrone
The most direct and historically significant method for the preparation of N,α-diphenylnitrone is the condensation reaction between benzaldehyde and N-phenylhydroxylamine. This method, rooted in the earliest discoveries, remains a cornerstone for the synthesis of aldonitrones.
Causality in Experimental Design:
The choice of reactants and conditions in the early syntheses was guided by established principles of condensation chemistry.
-
Reactants: Benzaldehyde was chosen as a readily available aromatic aldehyde lacking α-hydrogens, which prevents competing side reactions like aldol condensation. N-phenylhydroxylamine, prepared by the controlled reduction of nitrobenzene, provides the requisite N-O-H moiety for condensation.
-
Solvent: Ethanol or methanol were common solvents, as they could dissolve the reactants and were relatively inert under the reaction conditions.
-
Catalyst: The reaction typically proceeds without a catalyst, driven by the nucleophilicity of the hydroxylamine and the electrophilicity of the aldehyde's carbonyl carbon. The formation of a stable water molecule as a byproduct provides the thermodynamic driving force.
-
Work-up: The reaction product often crystallizes directly from the reaction mixture upon cooling, a testament to the compound's stability and crystallinity. This simplifies purification, a crucial factor in an era before modern chromatography. Recrystallization from a suitable solvent like ethanol was used to achieve high purity.
Protocol: Classical Synthesis of N,α-Diphenylnitrone
This protocol is a representative synthesis based on early 20th-century methods. It is essential to recognize that the starting material, N-phenylhydroxylamine, is unstable and was often prepared immediately before use.
Part A: Preparation of N-Phenylhydroxylamine (Precursor)
-
Setup: In a large beaker or flask equipped with a mechanical stirrer, dissolve 25 g of ammonium chloride in 800 mL of water.
-
Addition of Nitrobenzene: Add 50 g (41.6 mL) of nitrobenzene to the solution.
-
Reduction: While stirring vigorously, add 62 g of zinc dust (of at least 85% purity) in small portions over 20-30 minutes. The reaction is exothermic, and the temperature will rise to approximately 60-65°C.
-
Reaction Completion: Continue stirring for an additional 15 minutes after the final addition of zinc dust. The reaction is complete when the temperature begins to fall.
-
Isolation: Immediately filter the hot solution with suction to remove the zinc oxide precipitate. Wash the filter cake with 100 mL of hot water.
-
Crystallization: Transfer the filtrate to a large beaker, saturate it with sodium chloride (approx. 300 g), and cool the mixture in an ice-salt bath to 0°C.
-
Collection: The N-phenylhydroxylamine will crystallize as long, pale-yellow needles. Collect the product by suction filtration. This crude product is used directly in the next step due to its instability.[2]
Part B: Synthesis of N,α-Diphenylnitrone
-
Reaction Mixture: In a flask, dissolve the freshly prepared crude N-phenylhydroxylamine (assuming ~30 g, 0.275 mol) in 150 mL of ethanol.
-
Aldehyde Addition: To this solution, add 29.2 g (28 mL, 0.275 mol) of benzaldehyde.
-
Reaction: Stir the mixture at room temperature. The reaction is often spontaneous, with the product beginning to crystallize out of the solution within an hour.
-
Crystallization: Allow the flask to stand at room temperature for several hours, or cool in an ice bath to ensure complete crystallization.
-
Isolation and Purification: Collect the crystalline product by suction filtration and wash the crystals with a small amount of cold ethanol. The crude N,α-diphenylnitrone can be purified by recrystallization from hot ethanol to yield pale yellow crystals.
Synthesis Workflow
Caption: Workflow for the synthesis of N,α-Diphenylnitrone.
Physicochemical Properties and Early Characterization
The characterization of newly synthesized compounds in the early 20th century relied heavily on physical properties and elemental analysis. For N,α-diphenylnitrone, its crystalline nature and sharp melting point were key identifiers of its purity.
| Property | Reported Value | Source/Context |
| Molecular Formula | C₁₃H₁₁NO | Confirmed by combustion analysis in early studies. |
| Molecular Weight | 197.23 g/mol | Calculated based on the molecular formula.[3] |
| Appearance | Pale yellow plates or needles | Consistently reported from recrystallization in ethanol. |
| Melting Point | 112-114 °C | This value is widely cited in later literature and handbooks, originating from early experimental data. |
| Solubility | Soluble in ethanol, benzene, chloroform. Sparingly soluble in water (reported as 1120 mg/L at 25°C in modern databases).[4] | Early syntheses utilized its good solubility in hot ethanol and poor solubility in cold ethanol for purification. |
Early Reactivity Studies: The Dawn of 1,3-Dipolar Chemistry
With a reliable synthesis established, chemists began to probe the reactivity of N,α-diphenylnitrone. While the comprehensive theory of 1,3-dipolar cycloadditions would be formulated decades later by Rolf Huisgen, the foundational experimental work was laid in this early period.
A landmark study by Hermann Staudinger and Jules Meyer in 1919 provided critical insight into the additive nature of compounds with cumulated double bonds. They investigated the reaction of diphenylketene with nitrosobenzene, which, through a proposed intermediate, yields products consistent with the reactivity of a nitrone-like species. Their work on the reaction of phosphines with azides, now known as the Staudinger reaction, further cemented the understanding of addition reactions involving nitrogen-containing functional groups[1][5].
These early experiments demonstrated that the C=N-O unit of the nitrone did not behave as a simple imine or N-oxide, but as a cohesive 1,3-dipole. It underwent addition reactions across double and triple bonds (dipolarophiles) to form five-membered heterocyclic rings (isoxazolidines). This reactivity, now understood as a concerted [3+2] cycloaddition, was a novel observation and set N,α-diphenylnitrone and its analogues apart as synthetically powerful reagents.
Reaction Mechanism: 1,3-Dipolar Cycloaddition
This diagram shows the concerted mechanism of the [3+2] cycloaddition between N,α-diphenylnitrone and a generic alkene, a reaction type first explored in this early period.
Caption: Concerted [3+2] cycloaddition of N,α-diphenylnitrone.
Conclusion
The journey of N,α-diphenylnitrone from a misidentified novelty to a cornerstone of synthetic chemistry is a compelling narrative of scientific progress. The foundational work of Dittrich, the crucial structural insights of Paul Pfeiffer, and the early reactivity studies by chemists like Staudinger collectively established the synthesis, properties, and unique chemical behavior of this archetypal nitrone. The protocols and observations from this era, born from meticulous experimentation and evolving theoretical understanding, provided the authoritative grounding for the development of 1,3-dipolar cycloaddition chemistry and continue to inform the work of researchers and drug development professionals today.
References
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Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 635-646. [Link]
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Beckmann, E. (1886). Zur Kenntniss Der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 988-993. [Link]
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National Center for Biotechnology Information (n.d.). Diphenylnitrone. PubChem Compound Summary for CID 70822. Retrieved January 12, 2026, from [Link].
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Kamm, O. (1925). β-Phenylhydroxylamine. Organic Syntheses, 4, 57. [Link]
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An In-Depth Technical Guide to the Reaction Mechanism of 1,3-Dipolar Cycloaddition with N,α-Diphenylnitrone
This guide provides a comprehensive exploration of the 1,3-dipolar cycloaddition reaction involving N,α-diphenylnitrone, a cornerstone transformation in modern organic synthesis for the construction of five-membered heterocyclic rings. Aimed at researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles, including Frontier Molecular Orbital (FMO) theory, stereoselectivity, and regioselectivity, while also providing practical, field-proven insights into the reaction's execution and catalytic modulation.
Introduction: The Power and Versatility of Nitrone Cycloadditions
The 1,3-dipolar cycloaddition is a powerful class of pericyclic reactions that allows for the concerted formation of a five-membered ring from a 1,3-dipole and a dipolarophile.[1] Among the various 1,3-dipoles, nitrones stand out for their stability and predictable reactivity, making them invaluable synthons for creating complex nitrogen- and oxygen-containing heterocycles, particularly isoxazolidines.[2][3] The resulting isoxazolidine ring is a versatile intermediate, readily transformed into valuable building blocks like β-amino alcohols, which are prevalent in numerous natural products and pharmaceutical agents.[4]
N,α-diphenylnitrone, with its aromatic substituents, serves as a well-studied and representative example of nitrone reactivity. Its electronic and steric properties provide a clear framework for understanding the fundamental principles that govern this class of reactions. This guide will dissect the mechanism of its reaction, offering a blend of theoretical grounding and practical application.
The Core Mechanism: A Frontier Molecular Orbital Perspective
The concerted, pericyclic nature of the 1,3-dipolar cycloaddition is best understood through the lens of Frontier Molecular Orbital (FMO) theory.[5] This theory posits that the reaction's feasibility and selectivity are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
In the case of the N,α-diphenylnitrone cycloaddition, the reaction can be classified based on the relative energies of the frontier orbitals of the nitrone (the 1,3-dipole) and the alkene (the dipolarophile).
-
Normal-Electron-Demand Cycloaddition: This is the most common scenario, where the reaction is controlled by the interaction between the HOMO of the nitrone (HOMOnitrone) and the LUMO of the dipolarophile (LUMOdipolarophile). This is typical when the dipolarophile is an electron-deficient alkene, such as an α,β-unsaturated ester or ketone.[4]
-
Inverse-Electron-Demand Cycloaddition: In this case, the dominant interaction is between the LUMO of the nitrone (LUMOnitrone) and the HOMO of the dipolarophile (HOMOdipolarophile). This occurs when the dipolarophile is an electron-rich alkene, like a vinyl ether.[4]
The energy gap between the interacting HOMO and LUMO is a critical determinant of the reaction rate; a smaller energy gap leads to a more favorable interaction and a faster reaction.[6]
Caption: FMO interactions in 1,3-dipolar cycloaddition.
Navigating Selectivity: Regio- and Stereochemical Outcomes
A key advantage of the 1,3-dipolar cycloaddition is the high degree of control over the product's constitution and stereochemistry.[7] For the reaction of N,α-diphenylnitrone with a monosubstituted alkene, several isomeric products are possible, and understanding the factors that dictate their formation is crucial for synthetic planning.
Regioselectivity: Which Way Does it Add?
Regioselectivity refers to the orientation of the dipole addition to the dipolarophile. For N,α-diphenylnitrone reacting with a monosubstituted alkene like styrene, two regioisomers can be formed: the 4-substituted and the 5-substituted isoxazolidine.
The regiochemical outcome is largely determined by the electronic and steric properties of both reactants. FMO theory provides a powerful predictive tool. The coefficients of the atomic orbitals in the HOMO and LUMO indicate the sites of greatest electron density. The reaction proceeds in a way that maximizes the overlap between the termini of the dipole and dipolarophile with the largest orbital coefficients.[8]
-
Electronic Effects: In normal-electron-demand reactions, the interaction is between the larger terminal coefficient of the nitrone's HOMO and the larger terminal coefficient of the dipolarophile's LUMO.
-
Steric Effects: Steric hindrance between bulky substituents on the nitrone and the dipolarophile can also influence the regioselectivity, favoring the less sterically congested transition state.[8]
For the reaction of N,α-diphenylnitrone with styrene, the formation of the 5-phenyl-substituted isoxazolidine is generally favored.[9]
Stereoselectivity: The 3D Arrangement
Stereoselectivity in this context refers to the relative configuration of the newly formed stereocenters in the isoxazolidine ring. The two main aspects to consider are diastereoselectivity (endo vs. exo) and enantioselectivity.
3.2.1. Diastereoselectivity: Endo vs. Exo Approach
The terms endo and exo describe the orientation of the substituent on the dipolarophile relative to the plane of the forming ring in the transition state.[10]
-
Endo Transition State: The substituent on the dipolarophile is oriented towards the "inside" of the approaching nitrone. This is often favored due to secondary orbital interactions, which are stabilizing interactions between non-bonding orbitals of the reactants.[11]
-
Exo Transition State: The substituent is directed "away" from the nitrone. This pathway is sterically less hindered.
The balance between stabilizing secondary orbital interactions and destabilizing steric repulsions determines the endo/exo selectivity.[12] For many nitrone cycloadditions with electron-deficient alkenes, the endo product is the major diastereomer.[13] However, the specific substrates and reaction conditions can significantly influence this outcome.
Caption: Pathways to endo and exo diastereomers.
Catalysis: Enhancing Rate and Controlling Selectivity
While many 1,3-dipolar cycloadditions proceed under thermal conditions, the use of catalysts, particularly Lewis acids, can dramatically improve the reaction's efficiency and selectivity.[14]
The Role of Lewis Acids
Lewis acids coordinate to the nitrone or, more commonly, to the dipolarophile.[15] Coordination to an electron-withdrawing group on the dipolarophile lowers the energy of its LUMO, thereby reducing the HOMOnitrone-LUMOdipolarophile energy gap in normal-electron-demand reactions.[16] This results in significant rate acceleration.
Furthermore, the bulky Lewis acid complex can enhance facial selectivity by sterically blocking one face of the dipolarophile, leading to higher diastereoselectivity and, in the case of chiral Lewis acids, enantioselectivity.[17][18] The use of chiral Lewis acids has become a powerful strategy for the asymmetric synthesis of isoxazolidines.[19][20]
| Catalyst System | Effect on N,α-Diphenylnitrone Cycloaddition | Reference |
| Yb(OTf)3 | Rate acceleration and can alter regioselectivity.[15] | [15] |
| Chiral BINOL-AlMe Complexes | High enantioselectivity in reactions with electron-rich alkenes.[17] | [17] |
| Chiral Copper(II) Complexes | Catalyzes enantioselective additions to propioloyl- and acryloylpyrazoles.[19] | [19] |
| Chiral Iron and Ruthenium Complexes | Asymmetric catalysis with α,β-unsaturated aldehydes and ketones.[14] | [14] |
Table 1: Representative Lewis Acid Catalysts and Their Effects
Caption: Generalized Lewis acid catalytic cycle.
Experimental Protocol: A Practical Guide
The following protocol provides a standardized, self-validating methodology for the 1,3-dipolar cycloaddition of N,α-diphenylnitrone with styrene, a classic example of this reaction class.[9]
Materials and Reagents
-
N,α-Diphenylnitrone
-
Styrene (freshly distilled to remove inhibitors)
-
Anhydrous Toluene
-
Magnesium Sulfate (anhydrous)
-
Silica Gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add N,α-diphenylnitrone (1.0 eq).
-
Reagent Addition: Dissolve the nitrone in anhydrous toluene. To this solution, add styrene (1.2 eq). The use of a slight excess of the dipolarophile ensures complete consumption of the more valuable nitrone.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the nitrone spot indicates reaction completion. This typically takes several hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and directly load it onto a silica gel column. Elute with a gradient of hexanes and ethyl acetate to separate the regioisomeric and diastereomeric products.
-
Characterization: Combine the fractions containing the desired product and remove the solvent in vacuo. Characterize the purified isoxazolidine(s) by standard spectroscopic methods (1H NMR, 13C NMR, IR, and Mass Spectrometry) to confirm the structure, regiochemistry, and stereochemistry.[21]
Causality Behind Choices:
-
Anhydrous Conditions: Nitrones can be sensitive to moisture, and anhydrous conditions prevent potential side reactions and ensure reproducibility.
-
Inert Atmosphere: Prevents oxidation of reagents and intermediates, particularly at elevated temperatures.
-
Reflux in Toluene: Provides the necessary thermal energy to overcome the activation barrier of the cycloaddition in the absence of a catalyst. Toluene is a common solvent due to its appropriate boiling point and inertness.
-
Column Chromatography: Essential for separating the often closely eluting isomeric products, allowing for their individual characterization and use in subsequent synthetic steps.
Conclusion and Future Outlook
The 1,3-dipolar cycloaddition of N,α-diphenylnitrone is a robust and highly predictable reaction that provides access to a diverse array of isoxazolidine derivatives.[22] A thorough understanding of its mechanism, guided by FMO theory, allows for the rational design of synthetic strategies to control both regioselectivity and stereoselectivity. The continued development of novel catalytic systems, especially in the realm of asymmetric catalysis, promises to further expand the utility of this powerful transformation in the synthesis of complex, biologically active molecules.[23] The principles outlined in this guide provide a solid foundation for researchers to harness the full potential of nitrone cycloadditions in their synthetic endeavors.
References
-
Suga, H., et al. (2001). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Nitrones with Propioloylpyrazoles and Acryloylpyrazoles Induced by Chiral π-Cation Catalysts. Journal of the American Chemical Society. Available at: [Link]
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A Technical Guide to the Electronic Structure and Reactivity of Benzenamine, N-(phenylmethylene)-, N-oxide
Executive Summary
Benzenamine, N-(phenylmethylene)-, N-oxide, more commonly known in the field as C-phenyl-N-phenylnitrone, is a versatile aromatic nitrone that holds a significant position in both synthetic organic chemistry and chemical biology. Its unique electronic structure, characterized by a potent 1,3-dipole, dictates its rich and diverse reactivity. This guide provides an in-depth exploration of the fundamental principles governing its behavior, from its molecular orbital framework to its participation in hallmark chemical transformations. We will dissect its role as a powerful intermediate in the synthesis of complex heterocyclic systems via 1,3-dipolar cycloaddition and its critical application as a spin trap for the detection and characterization of transient free radicals. This document serves as a comprehensive resource, consolidating theoretical underpinnings with practical, field-proven experimental protocols to empower researchers in leveraging this remarkable molecule to its full potential.
Introduction and Nomenclature
Benzenamine, N-(phenylmethylene)-, N-oxide is an organic compound belonging to the nitrone family. Nitrones are characterized by the functional group R¹R²C=N⁺(R³)O⁻, which imparts a significant dipolar character to the molecule. Due to its structure, featuring two phenyl groups attached to the C=N-O core, it is most frequently referred to in the literature as C-phenyl-N-phenylnitrone .
| Property | Value | Reference(s) |
| Chemical Formula | C₁₃H₁₁NO | [1] |
| Molecular Weight | 197.23 g/mol | [1] |
| CAS Number | 3376-23-6 | [2] |
| Synonyms | C-phenyl-N-phenylnitrone, N-benzylideneaniline N-oxide, α-Phenyl-N-phenylnitrone | [1] |
| Heat of Formation (ΔHf) | 62.9 kcal/mol | [2] |
Its primary utility stems from two key areas:
-
Synthetic Chemistry: As a stable 1,3-dipole, it is a cornerstone reagent in [3+2] cycloaddition reactions for the stereocontrolled synthesis of five-membered N,O-heterocycles, particularly isoxazolidines.[3]
-
Chemical Biology & Pharmacology: It serves as a powerful spin trap, capable of reacting with and stabilizing highly reactive, short-lived free radicals to form persistent nitroxide adducts that can be studied using Electron Paramagnetic Resonance (EPR) spectroscopy.[4][5] A close analog, α-phenyl-N-tert-butyl nitrone (PBN), is one of the most widely used spin traps in biomedical research.[5][6]
The Electronic Structure: A Tale of Delocalization and Dipoles
The reactivity of C-phenyl-N-phenylnitrone is a direct consequence of its electronic architecture. The core C=N⁺-O⁻ moiety is not a static entity but a resonance-hybridized system that confers its signature 1,3-dipolar nature.
Resonance and Dipolar Character
The nitrone functional group is best described by a combination of resonance structures that delocalize the positive and negative charges across the C-N-O framework. This delocalization is crucial, as it establishes the carbon and oxygen atoms as the termini of a 1,3-dipole, making them available for concerted cycloaddition reactions.
Caption: Key resonance structures illustrating the 1,3-dipolar character.
The primary contributor is the zwitterionic form (left), but the other forms highlight the nucleophilic character of the oxygen and the electrophilic nature of the carbon, predisposing the molecule to specific reaction pathways.
Frontier Molecular Orbital (FMO) Theory
The regioselectivity and reactivity in cycloaddition reactions are expertly rationalized by Frontier Molecular Orbital (FMO) theory.[7] This theory posits that the dominant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
For C-phenyl-N-phenylnitrone, the HOMO is typically centered on the nitrone functional group, with significant coefficients on the oxygen and carbon atoms. The LUMO is also located on this moiety. The relative energies of the nitrone's HOMO and LUMO compared to those of a reacting partner (the "dipolarophile," e.g., an alkene or alkyne) determine the reaction's feasibility and outcome.[7]
-
Normal-electron-demand cycloaddition: Occurs when the dominant interaction is between the HOMO of the nitrone and the LUMO of an electron-deficient dipolarophile (e.g., an acrylate).
-
Inverse-electron-demand cycloaddition: Occurs when the dominant interaction is between the LUMO of the nitrone and the HOMO of an electron-rich dipolarophile (e.g., an enol ether).
Computational studies and photophysical analysis confirm that the electronic properties, and thus the HOMO-LUMO gap, can be tuned by substituents on the phenyl rings, altering the nitrone's reactivity and selectivity.[8]
Hallmark Reactivity and Core Mechanisms
The electronic framework described above gives rise to the two most important reaction classes for this molecule: 1,3-dipolar cycloadditions and radical trapping.
1,3-Dipolar Cycloaddition
This is arguably the most powerful application of nitrones in synthesis. The reaction involves the concerted addition of the 1,3-dipole (the nitrone) across a π-system (the dipolarophile) to form a five-membered heterocyclic ring. This process, often referred to as a [3+2] cycloaddition, is a highly efficient method for constructing isoxazolidine rings with up to three new contiguous stereocenters.[3]
Caption: General mechanism of a [3+2] cycloaddition reaction.
The reaction is highly valued for its stereospecificity, where the stereochemistry of the dipolarophile is retained in the product, and its high regioselectivity, which is governed by FMO interactions.[7][9]
Spin Trapping of Transient Radicals
In biological systems and chemical reactions, many processes involve highly reactive free radical intermediates. Their lifetimes are often too short for direct detection. Spin trapping is an analytical technique where a "spin trap," like C-phenyl-N-phenylnitrone, reacts with the transient radical to produce a significantly more stable and persistent radical, which can then be detected and characterized by EPR spectroscopy.[5]
The mechanism involves the addition of the free radical (R•) to the sp²-hybridized carbon of the nitrone, forming a stable nitroxide radical adduct.[10]
Caption: Mechanism of radical addition for spin trapping.
The resulting EPR spectrum of the nitroxide adduct provides characteristic hyperfine splitting constants that can act as a "fingerprint" to help identify the original trapped radical (R•).[4][11] The efficiency of trapping can be modulated by substituents; electron-withdrawing groups on the C-phenyl ring generally increase the rate of radical trapping.[6]
Synthesis and Characterization
General Synthetic Protocol
C-phenyl-N-phenylnitrone is typically synthesized via the condensation of N-phenylhydroxylamine with benzaldehyde. The reaction is often straightforward, though the stability of N-phenylhydroxylamine and the product nitrone requires careful handling. Some procedures generate the nitrone in situ for immediate use in a subsequent reaction to avoid degradation.[12]
Protocol: Synthesis of C-phenyl-N-phenylnitrone Disclaimer: This protocol is an illustrative example based on established literature procedures.[12] All work should be conducted by trained personnel in a proper chemical fume hood with appropriate personal protective equipment.
-
Reactant Preparation: In a round-bottom flask, suspend N-phenylhydroxylamine (1.0 equivalent) in ethanol.
-
Aldehyde Addition: To the suspension, add benzaldehyde (1.0-1.1 equivalents).
-
Reaction: An exothermic reaction may occur. Stir the mixture at room temperature or with gentle warming as needed until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture in an ice bath to induce crystallization.
-
Purification: Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry in vacuo. Recrystallization from a suitable solvent like ethanol can be performed for higher purity.
Spectroscopic Data
Proper characterization is essential to confirm the identity and purity of the synthesized nitrone. The parent compound, N-benzylideneaniline (the corresponding imine without the N-oxide), provides a useful comparison.[13][14][15][16]
| Spectroscopic Data | Key Features for C-phenyl-N-phenylnitrone |
| ¹H NMR | Aromatic protons typically appear in the δ 7.0-8.5 ppm range. The methine proton (-CH=N-) is a key singlet, often downfield. |
| ¹³C NMR | The imine carbon (-C=N-) signal is characteristic and typically appears around δ 130-140 ppm. Aromatic carbons appear in their usual range. |
| FT-IR (cm⁻¹) | A strong band around 1550-1600 cm⁻¹ corresponding to the C=N stretch. A band around 1200-1300 cm⁻¹ is often assigned to the N-O stretch. |
| UV-Vis | Exhibits strong absorption bands in the UV region, typically with a λ_max around 300-320 nm, corresponding to π→π* transitions.[17] |
Experimental Workflows
Protocol: A Representative 1,3-Dipolar Cycloaddition
This workflow outlines the cycloaddition of in situ generated C-propyl-N-phenylnitrone with N-phenylmaleimide, serving as a model for the reactivity of C-phenyl-N-phenylnitrone.[12]
Caption: Workflow for an in situ nitrone generation and cycloaddition.
Causality in the Workflow:
-
Step 2 (In situ generation): This is often preferred for nitrones derived from aliphatic aldehydes or other less stable precursors to avoid decomposition before they can react.[12]
-
Step 4 (Solvent/Heat): While some cycloadditions occur at room temperature, heating is often required to overcome the activation energy barrier. The choice of solvent can influence reaction rates and, in some cases, selectivity.[7][9]
-
Step 6 (Purification): The polarity of the isoxazolidine product is significantly different from the starting materials, typically allowing for effective purification by silica gel chromatography.
Conclusion
Benzenamine, N-(phenylmethylene)-, N-oxide is a molecule whose utility is fundamentally derived from its dipolar electronic structure. The delocalized C=N⁺-O⁻ system establishes it as a premier 1,3-dipole for the synthesis of complex isoxazolidines and as a highly effective spin trap for interrogating radical-mediated processes. A thorough understanding of its resonance, molecular orbital interactions, and reaction mechanisms allows researchers to rationally design experiments, predict outcomes, and harness its reactivity for applications spanning materials science, medicinal chemistry, and molecular biology.
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An In-depth Technical Guide to Benzenamine, N-(phenylmethylene)-, N-oxide (N,α-Diphenylnitrone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenamine, N-(phenylmethylene)-, N-oxide, more commonly known as N,α-diphenylnitrone, is a versatile aromatic nitrone that serves as a valuable reagent in organic synthesis. While its structural cousin, α-phenyl-N-tert-butylnitrone (PBN), has garnered significant attention for its direct applications as a spin-trapping agent and its potential neuroprotective effects, N,α-diphenylnitrone's significance primarily lies in its utility as a synthetic intermediate.[1] This guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, synthesis, and key applications of N,α-diphenylnitrone, with a particular focus on its role in the construction of complex heterocyclic frameworks relevant to medicinal chemistry and drug development.
Part 1: Core Chemical Identifiers and Physicochemical Properties
A foundational aspect of working with any chemical compound is a thorough understanding of its identifiers and physical characteristics. This information is crucial for accurate sourcing, handling, and experimental design.
Chemical Identifiers
Proper identification of Benzenamine, N-(phenylmethylene)-, N-oxide is essential for database searches and procurement. The key identifiers for this compound are summarized in the table below.[2][3][4][5][6]
| Identifier | Value |
| CAS Number | 1137-96-8 |
| IUPAC Name | N,1-diphenylmethanimine oxide |
| Synonyms | N,α-Diphenylnitrone, N-Benzylideneaniline N-oxide, Diphenylnitrone |
| Molecular Formula | C₁₃H₁₁NO |
| Molecular Weight | 197.23 g/mol |
| InChI | InChI=1S/C13H11NO/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H |
| InChIKey | ZEAUJQWDPKRESH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C=[O-] |
Physicochemical Properties
The physicochemical properties of N,α-diphenylnitrone dictate its behavior in various solvents and reaction conditions, which is critical for its application in synthesis.
| Property | Value | Reference |
| Melting Point | 112-114 °C | [2][7] |
| Boiling Point | 352.9 °C at 760 mmHg | [2][7] |
| Density | 1.141 g/cm³ | [2][7] |
| Appearance | White to light yellow crystalline powder | [8] |
| Solubility | Soluble in ethanol | [2] |
| Vapor Pressure | 7.55E-05 mmHg at 25°C | [7] |
| LogP | 3.47070 | [2] |
Part 2: Synthesis and Characterization
The synthesis of N,α-diphenylnitrone is a well-established process in organic chemistry, and its characterization relies on standard spectroscopic techniques.
Synthetic Protocol
A common and effective method for the synthesis of N,α-diphenylnitrone involves the condensation of benzaldehyde with N-phenylhydroxylamine.
Experimental Protocol: Synthesis of N,α-Diphenylnitrone
-
Reactant Preparation: In a round-bottom flask, dissolve N-phenylhydroxylamine in a minimal amount of ethanol.
-
Addition of Aldehyde: To the stirred solution of N-phenylhydroxylamine, add an equimolar amount of benzaldehyde.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, the product often crystallizes directly from the reaction mixture. The crystalline product can be collected by filtration.
-
Purification: The collected solid is washed with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from ethanol to yield pure N,α-diphenylnitrone.
Spectroscopic Characterization
The structural confirmation of N,α-diphenylnitrone is achieved through various spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum of N,α-diphenylnitrone will show characteristic signals for the aromatic protons. The methine proton (CH=N) typically appears as a singlet in the downfield region of the spectrum. For a similar compound, N-Phenyl-α-(4-nitrophenyl)nitrone, the CH=N proton signal appears around δ = 7.2-7.5 ppm.[9]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons and a distinct signal for the imine carbon (C=N) of the nitrone functionality.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching and C=C bending vibrations. A key absorption is the N-O stretching vibration of the nitrone group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to its molecular formula (C₁₃H₁₁NO).
Part 3: Applications in Organic Synthesis
The primary utility of N,α-diphenylnitrone for researchers, particularly in the context of drug development, is its role as a versatile 1,3-dipole in cycloaddition reactions.[1] This reactivity allows for the stereocontrolled synthesis of complex five-membered heterocyclic scaffolds, which are prevalent in many biologically active molecules.
1,3-Dipolar Cycloaddition Reactions
N,α-diphenylnitrone is a classic example of a 1,3-dipole, a molecule with a delocalized four-electron π-system over three atoms.[10] It readily reacts with various dipolarophiles (e.g., alkenes and alkynes) in a concerted [3+2] cycloaddition to form isoxazolidine and isoxazoline rings, respectively.[11][12][13]
The regioselectivity and stereoselectivity of these reactions are predictable based on frontier molecular orbital (FMO) theory, making them powerful tools for asymmetric synthesis.[14]
Relevance to Drug Development
While N,α-diphenylnitrone itself is not typically the final active pharmaceutical ingredient (API), its application in 1,3-dipolar cycloaddition reactions provides a direct route to synthesizing complex molecular architectures that are of significant interest in drug discovery.[1] The isoxazolidine and isoxazoline cores generated from these reactions are key components of numerous biologically active compounds, including antiviral, antibacterial, and anticancer agents.
The ability to introduce multiple stereocenters in a single, predictable step makes this chemistry highly valuable for the construction of chiral drug candidates.[13] By carefully selecting the dipolarophile, researchers can introduce a wide range of functional groups and build molecular complexity rapidly, accelerating the hit-to-lead and lead optimization phases of drug discovery.[15][16]
Part 4: Safety and Handling
Proper handling and storage of N,α-diphenylnitrone are essential to ensure laboratory safety.
Hazard Identification
According to available safety data sheets, N,α-diphenylnitrone is classified as harmful if swallowed and may cause skin and eye irritation.[17][18]
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Storage and Stability
N,α-diphenylnitrone should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[19]
Conclusion
Benzenamine, N-(phenylmethylene)-, N-oxide (N,α-diphenylnitrone) is a valuable and versatile reagent in organic synthesis. While it does not share the same direct biological applications as its more studied analog, PBN, its importance to the drug development professional lies in its utility as a powerful tool for the construction of complex heterocyclic molecules. A thorough understanding of its properties, synthesis, and reactivity, particularly in 1,3-dipolar cycloaddition reactions, enables the efficient and stereocontrolled synthesis of novel molecular entities with the potential for significant biological activity. As the demand for new and diverse chemical scaffolds in drug discovery continues to grow, the application of reagents like N,α-diphenylnitrone will remain a cornerstone of modern medicinal chemistry.
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Navigating the Nuances of N,α-Diphenylnitrone: A Technical Guide to Health and Safety
For Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Checklist Mentality
This guide provides an in-depth health and safety framework for handling N,α-Diphenylnitrone (also known as N-Benzylideneaniline N-oxide). Moving beyond a simple recitation of standard protocols, this document delves into the causal reasoning behind safety recommendations, grounded in the physicochemical properties and known reactivity of this nitrone compound. As a spin-trapping agent and synthetic intermediate, its utility in research is significant, but a comprehensive understanding of its hazard profile is paramount for ensuring laboratory safety. This guide is structured to build from foundational knowledge to practical application, empowering the user to not just follow procedures, but to understand them.
Section 1: Chemical & Physical Identity - The Foundation of Hazard Assessment
A precise understanding of a substance's properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate handling and storage protocols.
Core Properties of N,α-Diphenylnitrone
| Property | Value | Significance for Safety |
| CAS Number | 1137-96-8[1] | Unambiguous identification for regulatory and safety information retrieval. |
| Molecular Formula | C₁₃H₁₁NO[1] | Provides context for reactivity and potential decomposition products. |
| Molecular Weight | 197.24 g/mol | Relevant for stoichiometric calculations and assessing dust inhalation hazards. |
| Appearance | White solid/powder[1] | The powdered form presents a potential inhalation hazard. |
| Melting Point | 113 - 114 °C[1] | Indicates thermal stability at ambient temperatures; relevant for heating protocols. |
| Solubility | Insoluble in water. Soluble in various organic solvents. | Affects choices for spill cleanup, decontamination, and reaction media. |
| Stability | Air sensitive.[1] | Dictates the need for inert atmosphere storage to prevent degradation.[1] |
Section 2: The Hazard Landscape - A Synthesis of Available Data
The hazard profile for N,α-Diphenylnitrone presents some ambiguity in publicly available safety data sheets (SDSs), underscoring the need for a cautious and well-informed approach. While some suppliers do not classify it as hazardous under OSHA standards[2], others provide specific warnings. This discrepancy highlights the importance of consulting multiple sources and treating the substance with a degree of caution appropriate for a research chemical with an incomplete toxicological profile.
GHS Classification: A Tale of Discrepancy
-
Thermo Fisher Scientific: States the product is not considered hazardous by the US OSHA Hazard Communication Standard 2024.[2]
-
Sigma-Aldrich (for a related compound): Lists hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H410 (Very toxic to aquatic life with long lasting effects) for a similar nitrone compound.
Given this lack of consensus, a conservative approach is warranted. Researchers should operate under the assumption that the compound may, at a minimum, cause skin and eye irritation.
Toxicological Profile: Navigating the Data Gaps
Detailed toxicological studies specifically for N,α-Diphenylnitrone are not widely published. Much of the information in supplier SDSs is listed as "No data available."[1][3] This absence of data is not an absence of hazard. For novel or under-studied compounds, a prudent approach involves assessing the risks based on the chemical class and available analogues.
-
Routes of Exposure: The primary routes of concern for a solid compound are inhalation of dust particles, skin contact, eye contact, and ingestion.[1]
-
Acute Effects: While specific LD50 data is lacking, skin and eye contact should be considered potentially irritating. Inhalation of the dust may cause respiratory tract irritation. Ingestion of significant quantities could be harmful, a common concern for most laboratory chemicals.[4]
-
Chronic Effects & Sensitization: There is no available data on long-term exposure effects, carcinogenicity, mutagenicity, or reproductive toxicity.[3] Similarly, its potential to act as a skin sensitizer is unknown.[3] The absence of this data necessitates stringent controls to minimize any potential for chronic exposure.
Reactivity and Stability Profile
Understanding the chemical reactivity and stability is crucial for preventing incidents during storage and experimentation.
-
Incompatibilities: The primary incompatibility is with strong oxidizing agents .[5] Nitrones can be oxidized, and such reactions may be energetic. Contact with strong acids and bases should also be avoided.[6]
-
Conditions to Avoid: Due to its air sensitivity, exposure to air should be minimized.[1] Additionally, avoid the formation of dust, as fine powders can form explosive mixtures with air.[4] High temperatures should be approached with caution, as this can lead to thermal decomposition.
-
Hazardous Decomposition Products: Upon thermal decomposition, N,α-Diphenylnitrone is expected to release irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6] The specific decomposition pathway and products under various conditions have not been fully elucidated in the available literature.
Section 3: The Hierarchy of Controls - A Proactive Safety Strategy
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures (elimination, substitution) but recognizes the necessity of engineering controls, administrative controls, and Personal Protective Equipment (PPE) in a research setting.
Caption: Hierarchy of controls applied to handling N,α-Diphenylnitrone.
Engineering Controls: The First Line of Physical Defense
Engineering controls are designed to isolate the researcher from the hazard.
-
Ventilation: All manipulations of N,α-Diphenylnitrone solid should be performed in a certified chemical fume hood to control potential dust inhalation.
-
Contained Systems: For reactions involving heating or potential for aerosolization, using closed or contained systems (e.g., Schlenk lines for inert atmosphere work) is recommended.
Administrative Controls: Codifying Safe Practices
-
Standard Operating Procedures (SOPs): Develop detailed, experiment-specific SOPs that incorporate the safety information from this guide and relevant SDSs.
-
Training: Ensure all personnel handling the substance are trained on its specific hazards and the developed SOPs.
-
Storage: Store N,α-Diphenylnitrone in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to mitigate its air sensitivity.[1] The storage location should be cool, dry, and away from incompatible materials like strong oxidizing agents.[4]
Personal Protective Equipment (PPE): The Essential Final Barrier
PPE is not a substitute for good engineering and administrative controls but is critical for protecting against residual risks and in emergency situations.
Recommended PPE for Handling N,α-Diphenylnitrone
| Body Part | Protection | Rationale & Specifications |
| Eyes/Face | Safety Goggles | Provides impact and splash protection. Should meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[2] |
| Hands | Chemical-Resistant Gloves | Given the aromatic nature of the compound, nitrile or neoprene gloves are recommended for incidental contact.[7] For extended handling or immersion, butyl rubber gloves offer broader protection against various organic compounds.[8] Always inspect gloves for integrity before use. |
| Body | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved Respirator | Not typically required if work is conducted within a certified fume hood. A respirator with a particle filter may be necessary if engineering controls are insufficient or during a large spill cleanup. |
Section 4: Protocols for Safe Handling & Emergency Response
This section outlines step-by-step procedures for routine handling and response to foreseeable emergencies.
General Handling Workflow
Caption: Step-by-step workflow for the safe handling of N,α-Diphenylnitrone.
Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
First Aid Measures [1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response For a small spill of solid N,α-Diphenylnitrone:
-
Alert personnel in the immediate area.
-
Ensure proper PPE is worn (including respiratory protection if dust is airborne).
-
Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[9]
-
Carefully sweep the material into a designated waste container. Avoid actions that generate dust.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Collect all cleanup materials in a sealed, properly labeled hazardous waste container.[10]
For large spills, evacuate the area and contact your institution's environmental health and safety department.
Fire Fighting
-
Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or foam.[1]
-
Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products like nitrogen oxides.[11]
Waste Disposal
All waste containing N,α-Diphenylnitrone, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.[9] Follow all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Conclusion: A Culture of Vigilance
The safe handling of research chemicals like N,α-Diphenylnitrone is predicated on a foundation of scientific understanding and procedural diligence. The existing data, while incomplete, suggests a profile that warrants respect and careful handling, particularly regarding potential irritation, air sensitivity, and dust inhalation. By integrating the principles and protocols outlined in this guide—from understanding the compound's fundamental properties to implementing a robust hierarchy of controls—researchers can confidently utilize N,α-Diphenylnitrone while upholding the highest standards of laboratory safety.
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An In-depth Technical Guide to Nitrones in Organic Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of nitrone chemistry in organic synthesis. It moves beyond a simple recitation of facts to explain the underlying principles and causality that drive experimental choices, ensuring a robust and trustworthy foundation for laboratory application.
The Nitrone Functional Group: A Duality of Reactivity
A nitrone is a functional group characterized by the N-oxide of an imine, with the general structure R¹R²C=N⁺(O⁻)R³.[1][2] This seemingly simple arrangement bestows a rich and versatile reactivity profile. The nitrone functional group can be understood through its resonance structures, which reveal its 1,3-dipolar character.[3][4] This duality is the cornerstone of its utility in organic synthesis, allowing it to act as both a nucleophile and an electrophile.
The key characteristics of nitrones include:
-
1,3-Dipolar Nature : The most significant aspect of nitrone reactivity is its behavior as a 4π-electron 1,3-dipole, making it an ideal partner in [3+2] cycloaddition reactions.[3][5]
-
Imine Character : Nitrones exhibit reactivity similar to imines, with the α-carbon being susceptible to nucleophilic attack.[5]
-
Stereoisomerism : Due to the C=N double bond, nitrones can exist as E/Z isomers, which can influence the stereochemical outcome of their reactions.[1][5]
This unique combination of properties makes nitrones powerful intermediates for the synthesis of complex nitrogen-containing molecules, including alkaloids, amino acids, and β-lactams.[5]
Synthesis of Nitrones: Forging the Workhorse
A reliable synthesis of the nitrone is the crucial first step. Several robust methods are available, with the choice often dictated by the desired substitution pattern and the stability of the target nitrone.
Common Synthetic Routes:
-
Oxidation of N,N-Disubstituted Hydroxylamines : This is one of the most common and general methods for nitrone synthesis.[1][6] A variety of oxidizing agents can be employed, with mercuric oxide being a classic choice.[1] More environmentally friendly methods using catalytic oxidation have also been developed.[7][8]
-
Condensation of Carbonyls with N-Substituted Hydroxylamines : This method is analogous to imine formation and is particularly useful for generating aldonitrones and ketonitrones from aldehydes and ketones, respectively.[1][9]
-
Alkylation of Oximes : While plausible in principle, the alkylation of oximes can lead to a mixture of N- and O-alkylation products, which can limit its synthetic utility.[1]
The following table summarizes these primary synthetic routes:
| Method | Starting Materials | Key Features | References |
| Oxidation | N,N-Disubstituted Hydroxylamines | General and widely applicable. | [7],[1],[8] |
| Condensation | Aldehydes or Ketones, N-Substituted Hydroxylamines | Direct route from readily available carbonyls. | [9],[1] |
| Alkylation | Oximes, Alkylating Agents | Can suffer from regioselectivity issues (N- vs. O-alkylation). | [1] |
The Cornerstone Reaction: 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is arguably the most powerful and widely utilized reaction of nitrones.[10] In this concerted, pericyclic reaction, a nitrone reacts with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring.[3] This reaction is highly valued for its ability to generate multiple stereocenters in a single, atom-economical step.[4][11]
The product of the reaction between a nitrone and an alkene is an isoxazolidine, a versatile intermediate that can be readily transformed into valuable γ-amino alcohols, β-amino acids, and other important chiral building blocks.[12]
Mechanism and Stereoselectivity
The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory.[13] The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition. Generally, for electron-rich alkenes, the reaction is LUMO(nitrone)-HOMO(alkene) controlled, leading to 5-substituted isoxazolidines.[13] Conversely, with electron-deficient alkenes, the interaction is HOMO(nitrone)-LUMO(alkene) controlled, favoring the formation of 4-substituted isoxazolidines.[13]
The stereoselectivity of the reaction can be controlled through various strategies, including the use of chiral nitrones, chiral auxiliaries on the dipolarophile, or chiral Lewis acid catalysts.[12][14][15][16] Asymmetric 1,3-dipolar cycloadditions have been extensively studied and provide reliable access to enantiomerically enriched isoxazolidines.[12][14][15][16]
Diagram: Generalized 1,3-Dipolar Cycloaddition of a Nitrone
Caption: A schematic of the [3+2] cycloaddition reaction.
Beyond Cycloaddition: Diverse Reactivity of Nitrones
While the 1,3-dipolar cycloaddition is their hallmark reaction, nitrones possess a broader range of reactivity that further enhances their synthetic utility.
The Kinugasa Reaction: A Gateway to β-Lactams
The Kinugasa reaction is a copper-catalyzed reaction between a nitrone and a terminal alkyne that yields a β-lactam.[2][17] This transformation is a powerful tool for the synthesis of this important class of compounds, which form the core of many antibiotic drugs. The reaction proceeds through a [3+2] cycloaddition of a copper acetylide with the nitrone, followed by a rearrangement of the resulting five-membered ring intermediate.[17][18][19]
Diagram: The Kinugasa Reaction Workflow
Caption: Key steps of the Kinugasa reaction.
Nitrones as Spin Traps
In the realm of analytical chemistry and biology, nitrones are indispensable as spin traps for the detection of short-lived free radicals.[20] Using Electron Paramagnetic Resonance (EPR) spectroscopy, the transient radical adds to the nitrone to form a more stable nitroxide radical adduct, whose characteristic EPR spectrum allows for the identification of the original radical species.[20][21] Commonly used spin traps include phenyl N-t-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline N-oxide (DMPO).[20]
Rearrangement Reactions
Nitrones can also undergo rearrangement reactions, such as the[20][20]-sigmatropic rearrangement of intermediates formed from the condensation of keto-nitrones with imidoyl chlorides.[22] This provides a pathway for the α-amination of ketones.[22]
Applications in Complex Molecule Synthesis and Drug Discovery
The versatility of nitrone chemistry has made it a valuable tool in the total synthesis of natural products and in the development of new therapeutic agents.
Total Synthesis
Intramolecular 1,3-dipolar cycloadditions of nitrones are particularly powerful in the construction of complex polycyclic alkaloid skeletons.[13][23] This strategy has been successfully applied to the synthesis of a wide variety of natural products, including biotin and galanthamine.[24] The ability to control stereochemistry during the cycloaddition step is a key advantage in these intricate synthetic endeavors.
Drug Discovery
Nitrones and their derivatives have garnered significant interest in medicinal chemistry.[25] Their antioxidant properties have led to their investigation as therapeutic agents for diseases associated with oxidative stress, such as stroke and neurodegenerative disorders.[25][26][27] The nitrone-based compound NXY-059, for instance, has been studied in clinical trials for the treatment of acute ischemic stroke.[27] Furthermore, the β-lactam core, readily accessible through the Kinugasa reaction, is a cornerstone of antibiotic development.
Experimental Protocol: A Representative 1,3-Dipolar Cycloaddition
This protocol provides a general procedure for the reaction of a nitrone with an alkene. Note: This is a generalized procedure and may require optimization for specific substrates.
Reaction: Cycloaddition of C-Phenyl-N-methylnitrone with Styrene
-
Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add C-phenyl-N-methylnitrone (1.0 eq).
-
Solvent Addition : Dissolve the nitrone in a suitable anhydrous solvent (e.g., toluene, dichloromethane, or tetrahydrofuran). The choice of solvent can influence reaction rates and selectivities.
-
Addition of Dipolarophile : Add styrene (1.1-1.5 eq) to the solution via syringe.
-
Reaction Conditions : Stir the reaction mixture at the desired temperature. The reaction can often be performed at room temperature, but heating may be required for less reactive substrates. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Workup : Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification : Purify the resulting isoxazolidine by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization : Characterize the purified product by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its structure and purity.
Conclusion: A Future-Forward Functional Group
Nitrones have firmly established themselves as a cornerstone of modern organic synthesis. Their predictable yet versatile reactivity, particularly in the context of the 1,3-dipolar cycloaddition, provides a reliable and elegant means of constructing complex, nitrogen-containing molecules. As the demand for enantiomerically pure compounds in drug discovery and materials science continues to grow, the development of new asymmetric methodologies involving nitrones will undoubtedly remain a vibrant and fruitful area of research. The ongoing exploration of their diverse reactivity promises to unlock even more innovative synthetic strategies in the years to come.
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Methodological & Application
Application Note: A Comprehensive Guide to the 1,3-Dipolar Cycloaddition of N,α-Diphenylnitrone with Alkenes for the Synthesis of Isoxazolidines
Abstract: This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the 1,3-dipolar cycloaddition reaction between N,α-diphenylnitrone and various alkenes. It covers the underlying mechanistic principles, including regiochemical and stereochemical control, offers a detailed, field-proven experimental protocol, and discusses key parameters for reaction optimization. The aim is to furnish a robust, self-validating framework for the successful synthesis and application of isoxazolidine heterocycles, which are pivotal intermediates in organic synthesis.
Foundational Principles: The Power of the [3+2] Cycloaddition
The 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry, enabling the construction of five-membered rings with high atom economy and stereocontrol.[1] First systematically studied by Huisgen, this reaction involves the concerted addition of a 1,3-dipole (a four-π-electron system) to a dipolarophile (a two-π-electron system), such as an alkene or alkyne.[2] Among the various 1,3-dipoles, nitrones are particularly valuable due to their stability and predictable reactivity.
The reaction between a nitrone and an alkene yields an isoxazolidine, a saturated N,O-containing heterocycle.[3][4][5] This cycloaddition creates up to three new contiguous stereocenters, making it a powerful tool in asymmetric synthesis.[2][6] The resulting isoxazolidine ring is a versatile synthetic intermediate, most notably serving as a precursor to 1,3-aminoalcohols upon reductive cleavage of the N-O bond.[3]
Reaction Mechanism: Controlling Regio- and Stereoselectivity
The nitrone-alkene cycloaddition is a thermally allowed, concerted pericyclic process classified as a [π4s + π2s] cycloaddition.[3][7][8] The reaction's outcome, particularly its regioselectivity and stereoselectivity, is governed by both steric and electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory.[2][3]
Regioselectivity: An FMO-Guided Process
The regiochemistry of the cycloaddition—whether the product is 4-substituted or 5-substituted—depends on the dominant interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. The key principle is to match the orbitals with the smallest energy gap and align the atoms with the largest orbital coefficients.
-
With Electron-Deficient Alkenes (e.g., acrylates, α,β-unsaturated ketones): The dominant interaction is between the HOMO of the nitrone and the LUMO of the alkene. This leads to the formation of the 4-substituted isoxazolidine .[3]
-
With Electron-Rich Alkenes (e.g., vinyl ethers, styrenes): The primary interaction is between the LUMO of the nitrone and the HOMO of the alkene. This interaction favors the formation of the 5-substituted isoxazolidine .[3]
Caption: FMO interactions governing regioselectivity.
Stereoselectivity: A Concerted and Specific Process
The stereochemical outcome is a direct result of the concerted nature of the reaction.
-
Stereospecificity: The geometry of the alkene is retained in the product. A cis-alkene will yield a cis-substituted isoxazolidine, while a trans-alkene will give the trans-product.[3][6]
-
Diastereoselectivity: This arises from the two possible modes of approach of the nitrone to the plane of the alkene: endo and exo. The transition state with the least steric hindrance is generally favored, although secondary orbital interactions can also play a role. For many acyclic systems, the exo transition state is preferred, leading to the trans relationship between substituents at C3 and C5.
General Experimental Protocol
This protocol provides a reliable method for the thermal 1,3-dipolar cycloaddition of N,α-diphenylnitrone with a generic alkene.
Materials and Equipment
-
Reagents: N,α-diphenylnitrone, alkene (dipolarophile), anhydrous solvent (e.g., toluene, dichloromethane, or tetrahydrofuran), magnesium sulfate (MgSO₄), silica gel for chromatography.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hot plate, nitrogen/argon inlet, TLC plates, rotary evaporator, glass funnel, column chromatography setup.
Step-by-Step Procedure
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,α-diphenylnitrone (1.0 equiv).
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar).
-
Addition of Reagents: Add anhydrous toluene (or another suitable solvent, ~0.2 M concentration) via syringe, followed by the alkene (1.2–2.0 equiv). Rationale: Using a slight excess of the more volatile or less expensive reactant ensures complete consumption of the limiting reagent.
-
Thermal Conditions: Heat the reaction mixture to reflux (for toluene, ~110 °C) with vigorous stirring. Rationale: Thermal energy is required to overcome the activation barrier of the cycloaddition. Refluxing provides a stable and controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Take aliquots periodically and elute with an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Visualize spots under UV light. Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating when the reaction is complete.
-
Work-up: Once the reaction is complete (typically 8–24 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure isoxazolidine product. Rationale: Chromatography separates the desired cycloadduct from unreacted starting materials and any side products.
-
Characterization: Characterize the purified product using NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Caption: Experimental workflow for nitrone cycloaddition.
Optimization and Key Parameters
The efficiency and selectivity of the cycloaddition can be fine-tuned by adjusting several parameters.
-
Solvent: While toluene is a common choice for thermal reactions, solvent polarity can influence reaction rates. For some substrates, polar solvents may accelerate the reaction, although highly polar media can sometimes favor stepwise mechanisms over the desired concerted pathway.[9][10][11] Greener protocols using solvent-free conditions or microwave irradiation are also effective and can significantly reduce reaction times.[6]
-
Temperature: The reaction rate is temperature-dependent. While reflux is standard, some highly reactive (e.g., strained) alkenes may react at room temperature. For less reactive partners, higher boiling point solvents or microwave heating may be necessary.[2]
-
Catalysis: Lewis acids can catalyze the reaction by coordinating to the dipolarophile, lowering its LUMO energy and accelerating the cycloaddition, particularly with electron-deficient alkenes.[12] Common catalysts include Yb(OTf)₃, Ni(II), and Cu(II) complexes.[5][13] This approach is especially useful for achieving high diastereo- and enantioselectivity when using chiral Lewis acids.[12][14]
Data Summary: Reaction with Various Alkenes
The following table summarizes typical outcomes for the cycloaddition of N,α-diphenylnitrone with alkenes of varying electronic properties.
| Dipolarophile | Type | Typical Conditions | Regioselectivity | Diastereoselectivity | Approx. Yield |
| Styrene | Electron-Rich | Toluene, Reflux, 12h | 5-substituted | High (exo favored) | > 85% |
| Methyl Acrylate | Electron-Deficient | Toluene, Reflux, 8h | 4-substituted | High (exo favored) | > 90% |
| Ethyl Vinyl Ether | Electron-Rich | CH₂Cl₂, RT or Yb(OTf)₃ | 5-substituted | Moderate to High | 70-95% |
| Norbornene | Strained | Toluene, 80 °C, 6h | N/A (Symmetrical) | High (exo favored) | > 95% |
Applications in Synthesis: The Isoxazolidine as a Synthon
The primary synthetic value of isoxazolidines lies in their role as masked 1,3-aminoalcohols. The N-O bond is readily cleaved under various reductive conditions (e.g., H₂/Raney Ni, Zn/acetic acid, or LiAlH₄) to unmask this important functional group, which is a key structural motif in many natural products and pharmaceuticals.[3]
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Application Notes & Protocols: The Versatility of N,α-Diphenylnitrone in Natural Product Synthesis
Introduction
N,α-Diphenylnitrone, often referred to as PBN (Phenyl N-tert-butylnitrone, though the structure described is diphenyl), is a remarkably versatile reagent in the arsenal of synthetic organic chemists. Its utility stems primarily from two key reactive modalities: its function as a 1,3-dipole in cycloaddition reactions and its capacity to act as an efficient radical scavenger or "spin trap".[1] These distinct properties have enabled its application in the elegant and efficient construction of complex molecular architectures, particularly in the total synthesis of natural products. This guide provides an in-depth exploration of these applications, complete with mechanistic insights and detailed, field-proven protocols designed for researchers and drug development professionals.
Part 1: N,α-Diphenylnitrone as a 1,3-Dipole for [3+2] Cycloaddition
The most prominent application of N,α-diphenylnitrone in natural product synthesis is its participation in [3+2] cycloaddition reactions with various dipolarophiles, most commonly alkenes. This reaction, a type of 1,3-dipolar cycloaddition, is a powerful and atom-economical method for constructing five-membered isoxazolidine rings.[2][3] The resulting isoxazolidine heterocycle is a stable yet versatile intermediate, as the N-O bond can be readily cleaved to unveil 1,3-amino alcohol functionalities, which are key structural motifs in numerous alkaloids, amino sugars, and other bioactive molecules.[3][4]
Mechanistic Principles & Rationale
The [3+2] cycloaddition is a concerted, pericyclic reaction where the 4 π-electrons of the nitrone and the 2 π-electrons of the alkene interact to form a five-membered ring.[5] This process allows for the creation of up to three new contiguous stereocenters with a high degree of control.[3]
-
Causality of Selectivity: The regio- and stereoselectivity of the cycloaddition are governed by Frontier Molecular Orbital (FMO) theory.[6] The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the outcome.
-
Regioselectivity: Reactions with electron-rich alkenes are typically controlled by the HOMO(alkene)-LUMO(nitrone) interaction, leading to 5-substituted isoxazolidines. Conversely, reactions with electron-deficient alkenes are dominated by the HOMO(nitrone)-LUMO(alkene) interaction, yielding 4-substituted products.[6]
-
Stereoselectivity: The reaction is often highly stereoselective, proceeding through an exo or endo transition state. This selectivity can be influenced by steric hindrance, solvent effects, and the use of Lewis acid catalysts.[6][7] The concerted nature of the reaction ensures that the stereochemistry of the alkene is retained in the final product.[7]
-
The choice of N,α-diphenylnitrone is often strategic. The phenyl groups provide steric bulk that can influence diastereoselectivity and enhance the stability of the nitrone.
Protocol: General Procedure for [3+2] Cycloaddition
This protocol provides a general framework for the reaction. Optimal conditions, particularly temperature and reaction time, may vary depending on the specific substrates used.
Materials:
-
N,α-Diphenylnitrone
-
Alkene (dipolarophile)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating source (oil bath) and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add N,α-diphenylnitrone (1.0 equivalent).
-
Rationale: An inert atmosphere is crucial to prevent moisture from interfering with the reaction, especially if Lewis acids are used or if substrates are sensitive.
-
-
Dissolution: Add the anhydrous solvent (e.g., Toluene, 0.1–0.5 M concentration) and stir until the nitrone is fully dissolved.
-
Addition of Dipolarophile: Add the alkene (1.0–1.2 equivalents) to the solution.
-
Rationale: A slight excess of the alkene can help drive the reaction to completion, but a 1:1 ratio is often sufficient.
-
-
Reaction: Heat the mixture to the desired temperature (ranging from room temperature to reflux, typically 80-110 °C for toluene).
-
Rationale: Heating provides the necessary activation energy for the cycloaddition. The specific temperature is substrate-dependent; highly reactive alkenes may react at lower temperatures, while less reactive ones require reflux.[8]
-
-
Monitoring: Monitor the reaction progress by TLC. Visualize spots using a UV lamp and/or a potassium permanganate stain.
-
Rationale: TLC allows for the tracking of the consumption of starting materials and the formation of the product, indicating when the reaction is complete. The nitrone starting material is often a high Rf spot that disappears over time.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often consists of a mixture of hexanes and ethyl acetate.
-
Rationale: Chromatography separates the desired isoxazolidine product from any unreacted starting materials and byproducts.
-
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure, yield, and purity.
Part 2: N,α-Diphenylnitrone as a Radical Scavenger and Mechanistic Probe
Beyond its role in cycloadditions, N,α-diphenylnitrone (and its close analog PBN) is a preeminent "spin trap".[1][9] In the context of natural product synthesis, radical-mediated reactions can sometimes be undesirable side-pathways that lower yields or generate complex product mixtures. PBN can be introduced into a reaction to intercept and quench these transient radical intermediates.
Mechanistic Principles & Rationale
N,α-Diphenylnitrone reacts rapidly with transient, unstable free radicals to form a more stable and persistent nitroxide radical adduct.[1] This new radical is significantly less reactive and can be readily detected by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.
-
Causality of Application:
-
As a Scavenger: In a synthetic protocol plagued by radical-induced decomposition, adding a stoichiometric amount of PBN can suppress these side reactions, thereby improving the yield of the desired product.
-
As a Mechanistic Probe: If a reaction is suspected to proceed via a radical mechanism, adding PBN can provide definitive evidence. The formation of the PBN-radical adduct, detectable by EPR or sometimes isolable, confirms the presence of radical intermediates.[10]
-
Protocol: Application of PBN as a Radical Scavenger
This protocol describes the use of PBN to suppress unwanted radical side reactions in a general synthetic transformation.
Materials:
-
Substrates and reagents for the primary reaction
-
N,α-Diphenylnitrone (PBN)
-
Appropriate anhydrous solvent
-
Standard reaction and work-up equipment
Procedure:
-
Baseline Experiment: First, run the reaction under standard conditions without PBN. Analyze the crude product mixture by NMR or LC-MS to quantify the yield of the desired product and identify the extent of byproduct formation.
-
Rationale: This establishes a baseline for comparison, which is essential to validate the effect of the radical scavenger.
-
-
Reaction with Scavenger: Set up the reaction again under identical conditions (concentration, temperature, time), but this time, add N,α-diphenylnitrone (typically 0.1 to 1.1 equivalents, depending on the suspected prevalence of the radical pathway) along with the other starting materials.
-
Rationale: The amount of PBN added should be stoichiometric to the amount of radical species you anticipate. Starting with a sub-stoichiometric amount (e.g., 0.2 equiv) can often be effective without complicating purification.
-
-
Monitoring and Work-up: Monitor both reactions (with and without PBN) side-by-side if possible. Upon completion, perform the identical work-up and purification procedure for both.
-
Analysis and Comparison: Analyze the purified product from the PBN-containing reaction. Compare the yield of the desired product and the profile of byproducts to the baseline experiment.
-
Expected Outcome: A significant increase in the yield of the desired product and a corresponding decrease in side products suggest that a radical pathway was indeed responsible for the low efficiency and that PBN successfully suppressed it. The PBN-radical adduct may also be observed in the crude mixture.
-
| Parameter | Experiment A (Baseline) | Experiment B (with PBN) | Interpretation |
| Yield of Desired Product | e.g., 45% | e.g., 75% | PBN suppressed a competing radical pathway. |
| Key Side Product(s) | e.g., 30% | e.g., <5% | The side product was likely formed via a radical mechanism. |
| PBN-Radical Adduct | Not Applicable | Detected | Confirms the trapping of a radical intermediate. |
Conclusion
N,α-Diphenylnitrone is a powerful and multifaceted tool for the synthesis of complex natural products. Its application in [3+2] cycloaddition reactions provides a reliable and stereocontrolled route to isoxazolidine intermediates, which are precursors to vital amino alcohol functionalities. Furthermore, its role as a radical trap offers a unique method for both improving synthetic efficiency by quenching unwanted side reactions and for elucidating complex reaction mechanisms. The protocols and principles outlined in this guide serve as a robust starting point for researchers looking to leverage the unique reactivity of this versatile nitrone.
References
- Intramolecular cycloaddition of nitrones in total synthesis of natural products. (2025).
- Application Note and Protocols for 1,3-Dipolar Cycloaddition with Nitrones. (n.d.). Benchchem.
- Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. (2022). MDPI.
- Synthesis of some new scaffolds of isoxazolidine & isoxazoline derivatives using novel class of nitrones via 1,3-dipolar cycloaddition reaction using greener chemistry protocol and their further applications including potential biological activities of the cycloadducts. (n.d.). TSI Journals.
- Intramolecular cycloaddition of nitrones in total synthesis of natural products. (2025). RSC Publishing - The Royal Society of Chemistry.
- Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. (2022). MDPI.
- Scheme 4 Synthesis pathways for the preparation of nitrones. (n.d.).
- Synthesis Of Novel Isoxazolidine Derivatives From Methional-Derived Nitrone: A Greener Approach. (2024). International Journal of Environmental Sciences.
- Nitrone Cycloadditions of 1,2-Cyclohexadiene. (2016). Journal of the American Chemical Society.
- Nitrone Cycloaddition to Quinones: A Novel Strategy for the Synthesis of Benzisoxazolidenes. (2010).
- Mechanism of spin trapping by linear PBN. (n.d.).
- The utilization of nitrone spin traps in a study of the photochemistry of pigment dispersions. (n.d.).
- 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. (n.d.). New Journal of Chemistry (RSC Publishing).
- N-tert-butyl-alpha-phenylnitrone: a free radical trap with unanticipated effects on diaphragm function. (1999). PubMed.
- Treatment with the spin-trap agent alpha-phenyl-N-tert-butyl nitrone does not enhance the survival of embryonic or adult dopamine neurons. (1998). PubMed.
- Application of Nitrones in Total Synthesis of Natural Products. (n.d.).
- 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). (2018). Chemical Science Review and Letters.
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Application Notes & Protocols: A Guide to the Experimental Setup of Nitrone Cycloaddition Reactions
Introduction: The Strategic Value of the [3+2] Nitrone Cycloaddition
The 1,3-dipolar cycloaddition is a cornerstone of modern synthetic chemistry, prized for its efficiency and stereospecificity in constructing five-membered heterocyclic rings.[1][2][3] Among the various 1,3-dipoles, nitrones stand out due to their relative stability and versatile reactivity.[1][4] The reaction of a nitrone (the 4π electron component) with a dipolarophile, typically an alkene or alkyne (the 2π electron component), is a thermally allowed [4π + 2π] cycloaddition that yields a highly functionalized isoxazolidine ring.[2][5]
This transformation is of paramount importance in medicinal chemistry and drug development. The resulting isoxazolidine scaffold is a versatile synthetic intermediate, readily convertible into valuable 1,3-amino alcohols, alkaloids, and β-lactams—moieties frequently found in biologically active molecules and natural products.[1][6][7][8] This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, a detailed experimental protocol, and field-proven insights to empower researchers in leveraging this powerful reaction.
Pillar 1: Mechanistic Rationale and Predictive Control
A successful experimental design is built upon a solid understanding of the reaction mechanism. The nitrone cycloaddition is a concerted, pericyclic process where a new C-C and a new C-O bond are formed simultaneously.[3][5] The reaction's regioselectivity and stereoselectivity, which are critical for synthesizing a specific target molecule, can be predicted and controlled by understanding the governing principles.
Regioselectivity: A Frontier Molecular Orbital (FMO) Perspective
The regiochemical outcome (i.e., the orientation of the dipole addition) is dictated by the interaction of the Frontier Molecular Orbitals (FMOs) of the nitrone and the dipolarophile.[2][4] The reaction proceeds through the transition state with the smallest energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
-
Interaction A (HOMOdipole-LUMOdipolarophile): This interaction typically dominates when the dipolarophile is electron-poor (bearing electron-withdrawing groups, EWGs). The largest orbital coefficient in the nitrone's HOMO is on the oxygen atom, while the largest coefficient in the LUMO of an electron-poor alkene is on the β-carbon. This leads to the formation of 4-substituted isoxazolidines .
-
Interaction B (LUMOdipole-HOMOdipolarophile): This interaction is favored when using electron-rich dipolarophiles (bearing electron-donating groups, EDGs). The largest orbital coefficient in the nitrone's LUMO is on the carbon atom, which interacts with the terminal carbon of the alkene (largest HOMO coefficient), leading preferentially to 5-substituted isoxazolidines .[5][9]
The interplay of these electronic factors is a powerful predictive tool for reaction design.[5]
Caption: FMO interactions governing regioselectivity in nitrone cycloadditions.
Stereoselectivity
The [3+2] cycloaddition is stereospecific, meaning the stereochemistry of the alkene is retained in the isoxazolidine product.[5] Furthermore, the approach of the nitrone to the dipolarophile can occur via two main transition states, endo or exo, leading to different diastereomers. This selectivity can be influenced by steric hindrance, the use of chiral auxiliaries, or chiral catalysts, offering a high degree of stereocontrol.[2][10][11]
Pillar 2: A Validated Experimental Protocol
This section details a generalized, robust protocol for performing an intermolecular nitrone cycloaddition reaction. The causality behind each step is explained to facilitate adaptation and troubleshooting.
A. Reagents and Pre-Reaction Setup
-
Nitrone Preparation: Nitrones can be synthesized beforehand but are often generated in situ to avoid decomposition, especially for less stable variants.[12] The most common method is the condensation of an N-substituted hydroxylamine with an aldehyde or ketone.[12]
-
Causality:In situ generation ensures the reactive dipole is immediately consumed in the cycloaddition, maximizing yield and minimizing side reactions. A typical procedure involves stirring the hydroxylamine and aldehyde together for 30 minutes before adding the dipolarophile.[13]
-
-
Solvent Selection: The choice of solvent can significantly impact reaction rates and, in some cases, selectivity.
-
Common Choices: Dichloromethane (DCM), toluene, and acetonitrile are frequently used.[12] DCM is a good starting point for many systems.[13]
-
Green Chemistry: Solvent-free ("neat") conditions have proven effective, often reducing reaction times and simplifying workup while maintaining good yields.[2][12]
-
Causality: Solvent polarity can influence the energy of the transition states. While the reaction is generally concerted, polar solvents can stabilize potentially polar transition states.[12] Empirical screening is often the best approach.
-
-
Catalysis (Optional but Powerful): For sluggish reactions or to enhance selectivity, a Lewis acid catalyst can be employed.
-
Common Catalysts: MgBr₂, ZnCl₂, and Scandium triflate (Sc(OTf)₃) are effective at coordinating to the nitrone or dipolarophile, lowering the LUMO energy and accelerating the reaction.[2][12]
-
Causality: Lewis acids are particularly useful for reactions with electron-poor dipolarophiles. By coordinating to the system, they can also lock the transition state conformation, leading to improved diastereoselectivity.[12][14]
-
B. Step-by-Step Reaction Procedure
-
Flask Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the dipolarophile (1.0 equiv).
-
Dissolution: Add the chosen solvent (e.g., DCM, Toluene) to dissolve the dipolarophile. A typical concentration is 0.1-0.5 M.
-
Nitrone Addition: Add the nitrone (1.2 equiv). If generating in situ, add the N-substituted hydroxylamine (1.3 equiv) and the aldehyde/ketone (1.4 equiv) and stir for 30 minutes before proceeding.[13]
-
Catalyst Addition (If Used): Add the Lewis acid catalyst (typically 10 mol%).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature. Many reactions proceed well at room temperature, but others may require heating (e.g., 40-110 °C) to achieve a reasonable rate.[2][12]
-
Monitoring: The reaction's progress is crucial to track and is most effectively monitored by Thin-Layer Chromatography (TLC).[12]
C. Protocol for Reaction Monitoring by TLC
Monitoring prevents premature workup (low yield) or extended reaction times that can lead to product degradation.
-
Prepare the TLC Plate: On a silica gel plate, draw a baseline in pencil. Mark three lanes: "SM" (Starting Material/Nitrone), "Co" (Co-spot), and "RM" (Reaction Mixture).[15][16]
-
Spot the Plate:
-
In the "SM" lane, spot a diluted sample of the limiting starting material (usually the nitrone or dipolarophile).
-
In the "RM" lane, use a capillary to take a tiny aliquot from the reaction mixture and spot it.[16]
-
In the "Co" lane, spot the starting material first, then spot the reaction mixture directly on top of it.[15]
-
-
Develop and Visualize: Elute the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Visualize the spots under a UV lamp and/or by staining.
-
Interpretation: The reaction is complete when the starting material spot has completely disappeared from the "RM" lane. A new spot, corresponding to the isoxazolidine product, should appear.[16] The co-spot helps confirm if the starting material is truly consumed, especially if the product has a similar Rf value.[15]
D. Work-up and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. If a catalyst was used, it may be necessary to quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with the reaction solvent (e.g., DCM) and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[17]
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to isolate the pure isoxazolidine cycloadduct.[18][19]
E. Product Characterization
The structure and purity of the final product must be confirmed using standard analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[12][20]
Caption: General experimental workflow for a nitrone cycloaddition reaction.
Pillar 3: Data-Driven Optimization and Troubleshooting
Even with a robust protocol, optimization is often necessary. The following table summarizes typical conditions, and the subsequent guide addresses common experimental challenges.
Table 1: Representative Nitrone Cycloaddition Conditions
| Nitrone Type | Dipolarophile | Conditions | Yield (%) | Selectivity | Reference |
| Acyclic | Electron-poor alkene | Neat, 110°C, 3h | 63 | N/A | [12] |
| Acyclic | Electron-poor alkene | Neat, 80°C, 2.5h | 81 | 1:1.2 (dr) | [2] |
| Acyclic | Electron-poor alkene | CH₂Cl₂, ZnCl₂, RT, 8h | 69-84 | Varies | [2] |
| Cyclic | E-alkene | CH₂Cl₂, 70°C, 18h | 71 | Single Stereomer | [11] |
| Acyclic | Terminal Alkyne | Sc(OTf)₃, MeCN | Good | N/A | [12] |
Troubleshooting Common Issues
-
Problem: Low or No Product Yield.
-
Plausible Cause: The nitrone may be unstable or the reaction may require thermal activation.
-
Solution: Consider generating the nitrone in situ. If the reaction is being run at room temperature, incrementally increase the temperature (e.g., to 80°C).[2][12] Ensure the reaction has been allowed to run for a sufficient duration by carefully monitoring via TLC.
-
-
Problem: Mixture of Regioisomers or Diastereomers.
-
Plausible Cause: The electronic and steric factors governing selectivity are not sufficiently differentiated.
-
Solution: To improve regioselectivity, modify the electronic nature of the substituents on either the nitrone or dipolarophile to better align with FMO predictions.[12] To improve diastereoselectivity, consider adding a Lewis acid catalyst, which can organize the transition state.[12] Lowering the reaction temperature may also favor the formation of a single, kinetically-controlled product.[12]
-
References
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New Journal of Chemistry. (2021). 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. RSC Publishing. [Link]
-
Wikipedia. Nitrone-olefin (3+2) cycloaddition. [Link]
-
ACS Publications. (2021). Bioorthogonal Reactions Utilizing Nitrones as Versatile Dipoles in Cycloaddition Reactions. Chemical Reviews. [Link]
-
MDPI. (2022). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules. [Link]
-
Organic Reactions. The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. [Link]
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J-Stage. (2024). Exploration and Development of Nitrone Chemistry. Chemical and Pharmaceutical Bulletin. [Link]
-
RSC Publishing. (2024). Intramolecular cycloaddition of nitrones in total synthesis of natural products. Natural Product Reports. [Link]
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Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]
-
PubMed Central. (2023). On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives. Molecules. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Regio- and stereoselective (3 + 2)-cycloaddition reactions of nitrones with cyclic allenes. [Link]
-
PubMed. (2024). Exploration and Development of Nitrone Chemistry. Chemical & Pharmaceutical Bulletin. [Link]
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Chemical Science Review and Letters. (2018). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. [Link]
-
MDPI. (2023). Phosphorylated Nitrones—Synthesis and Applications. Molecules. [Link]
-
Semantic Scholar. (1994). Stereoselectivity in the 1,3-dipolar cycloaddition of nitrones to 1-substituted 3,3-methylene-5,5-dimethyl-2-pyrrolidinones. Monatshefte für Chemie / Chemical Monthly. [Link]
-
ACS Publications. (2023). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Omega. [Link]
-
ResearchGate. Scheme 4 Synthesis pathways for the preparation of nitrones. [Link]
-
University of Rochester. How To: Monitor by TLC. [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
-
NIH National Library of Medicine. (2022). Synthesis, optical properties, DNA, β-cyclodextrin interactions, and antioxidant evaluation of novel isoxazolidine derivative (ISoXD2): A multispectral and computational analysis. Journal of Molecular Liquids. [Link]
-
PubMed Central. (2021). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. [Link]
-
Oncology and Radiotherapy. (2023). Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. [Link]
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Application Note: A Step-by-Step Guide to the Synthesis of β-Lactams via the Copper-Catalyzed Kinugasa Reaction
Introduction: The Enduring Significance of the β-Lactam Core
The β-lactam, a four-membered cyclic amide, is a cornerstone of medicinal chemistry. Its profound impact stems from its role as the core structural motif in a vast class of antibiotics, including penicillins and cephalosporins. Beyond their antibacterial prowess, β-lactams serve as versatile synthetic intermediates for constructing a wide array of nitrogen-containing compounds.[1][2][3][4] The Kinugasa reaction, a copper(I)-catalyzed [3+2] cycloaddition between a nitrone and a terminal alkyne, stands out as a particularly elegant and atom-economical method for their synthesis.[1][5][6][7] This application note provides a detailed protocol and mechanistic insights for the synthesis of β-lactams using N,α-diphenylnitrone as a model substrate, aimed at researchers in organic synthesis and drug development.
The Kinugasa Reaction: Mechanistic Underpinnings
Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting. The Kinugasa reaction is not a simple one-step process but rather a sophisticated cascade. Recent experimental and computational studies have refined our understanding of the pathway.[8][9][10][11]
The currently accepted mechanism proceeds through several key stages:
-
Formation of Copper Acetylide: A base, typically a tertiary amine like triethylamine, deprotonates the terminal alkyne. This allows for the formation of a copper(I) acetylide intermediate, the active nucleophile in the reaction.[5]
-
[3+2] Cycloaddition: The copper acetylide undergoes a [3+2] cycloaddition with the nitrone. Kinetic analyses suggest that this initial cycloaddition is catalyzed by two copper species and is the turnover-determining step of the reaction.[8][9][11]
-
Cycloreversion and Ketene Formation: The resulting five-membered copper isoxazolide intermediate is unstable and undergoes a rapid and irreversible cycloreversion.[10][11] This step fragments the ring, yielding an imine and a crucial copper-ketenyl intermediate.[8][10][11]
-
[2+2] Cycloaddition or Nucleophilic Attack: The final β-lactam ring is formed from the imine and ketene intermediates. This can occur through a pathway resembling a Staudinger [2+2] cycloaddition or via a nucleophilic attack of the ketenyl species on the imine, followed by intramolecular cyclization.[8][10][11] This final step regenerates the active catalyst, completing the cycle.
This refined mechanistic model explains the formation of common byproducts and provides a robust framework for optimizing reaction conditions to favor β-lactam formation.[8][9]
Caption: Simplified mechanism of the copper-catalyzed Kinugasa reaction.
Experimental Protocol: Synthesis of 1,4-diphenyl-3-phenylacetyl-azetidin-2-one
This protocol details a representative Kinugasa reaction between N,α-diphenylnitrone and phenylacetylene.
Materials and Reagents
It is imperative to use anhydrous solvents and inert atmosphere techniques, as the copper(I) catalyst and intermediates are sensitive to oxygen and moisture. Oxygen can promote undesired alkyne homodimerization (Glaser coupling).[5]
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Key Role |
| N,α-Diphenylnitrone | 197.23 | 1.0 | 1.0 | 1,3-Dipole |
| Phenylacetylene | 102.13 | 1.1 | 1.1 | Dipolarophile |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.1 | Catalyst |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 1.5 | Base |
| Toluene (Anhydrous) | 92.14 | - | - | Solvent |
Equipment
-
Two-necked round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Schlenk line or Argon/Nitrogen manifold
-
Standard glassware for work-up and purification
Step-by-Step Procedure
Caption: General experimental workflow for the Kinugasa reaction.
-
Preparation of N,α-Diphenylnitrone: This starting material can be synthesized by the condensation of N-phenylhydroxylamine with benzaldehyde.[12] N-phenylhydroxylamine itself can be prepared by the reduction of nitrobenzene with zinc dust.[12] Alternatively, various methods for nitrone synthesis are available in the literature.[13][14]
-
Inert Atmosphere Setup: To a flame-dried 50 mL two-necked round-bottom flask equipped with a magnetic stir bar, add copper(I) iodide (19 mg, 0.1 mmol) and N,α-diphenylnitrone (197 mg, 1.0 mmol). Seal the flask with septa.
-
Evacuation and Purging: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous toluene (10 mL) via syringe. Stir the resulting suspension. Sequentially add triethylamine (0.21 mL, 1.5 mmol) and phenylacetylene (0.12 mL, 1.1 mmol) via syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the nitrone starting material. Reaction times can vary from 2 to 12 hours depending on the specific substrates.
-
Work-up: Upon completion, quench the reaction by adding 15 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure β-lactam product. The reaction typically yields a mixture of cis and trans diastereomers, which may be separable by chromatography.
Characterization
The structure and purity of the synthesized β-lactam should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and determine the diastereomeric ratio.
-
Infrared (IR) Spectroscopy: To identify the characteristic β-lactam carbonyl stretch (typically ~1740-1770 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Key Considerations and Troubleshooting
-
Catalyst Choice: While CuI is common, other Cu(I) sources like CuBr or Cu(I)-ligand complexes can be used. The choice of catalyst and ligand can influence diastereoselectivity and yield.[5][15]
-
Base: The base is crucial for generating the copper acetylide. Sterically hindered bases or weaker bases may slow down the reaction.
-
Solvent: Toluene, THF, and dichloromethane are common solvents. The choice can affect solubility and reaction rates. Aqueous conditions have also been successfully developed for certain applications.[5][12][16]
-
Low Yields: Potential causes include catalyst deactivation (due to oxygen), incomplete reaction, or side reactions like Glaser coupling. Ensure all reagents are pure and the system is rigorously maintained under inert conditions.[5]
Conclusion
The Kinugasa reaction is a powerful and convergent method for synthesizing the medicinally vital β-lactam core from readily available nitrones and alkynes. Its operational simplicity, use of an inexpensive copper catalyst, and high atom economy make it an attractive strategy for both academic research and industrial applications. A thorough understanding of its nuanced mechanism allows for rational optimization, enabling chemists to efficiently construct diverse libraries of β-lactam derivatives for further investigation.
References
-
MDPI. (n.d.). Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling. Retrieved from [Link]
-
PubMed. (2018). A Revised Mechanism for the Kinugasa Reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (2018). A Revised Mechanism for the Kinugasa Reaction. Retrieved from [Link]
-
ResearchGate. (2021). Mechanism of the Kinugasa Reaction Revisited. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2021). Mechanism of the Kinugasa Reaction Revisited. Retrieved from [Link]
-
RSC Publishing. (n.d.). Copper-catalysed cycloaddition reactions of nitrones and alkynes for bioorthogonal labelling of living cells. Retrieved from [Link]
-
RSC Publishing. (2014). Copper-catalysed cycloaddition reactions of nitrones and alkynes for bioorthogonal labelling of living cells. Retrieved from [Link]
-
University of Rochester. (n.d.). Optimized Aqueous Kinugasa Reactions for Bioorthogonal Chemistry Applications. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Kinugasa Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Copper-catalysed cycloaddition reactions of nitrones and alkynes for bioorthogonal labelling of living cells. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of β-Lactams Through Alkyne–Nitrone Cycloadditions | Request PDF. Retrieved from [Link]
-
NIH. (2023). Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of 1,3-enynes and azomethine ylides. Retrieved from [Link]
-
Chem-Station. (2016). Kinugasa Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Copper-Catalyzed Reaction of Terminal Alkynes with Nitrones. Selective Synthesis of 1-Aza-1-buten-3-yne and 2-Azetidinone Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and biological evaluation of β-lactams as potent antidiabetic agents. Retrieved from [Link]
-
ResearchGate. (2013). ChemInform Abstract: Synthesis of β-Lactams Through Alkyne-Nitrone Cycloadditions | Request PDF. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. Retrieved from [Link]
-
PubMed. (2017). Asymmetric Synthesis of β-Lactams through Copper-Catalyzed Alkyne-Nitrone Coupling with a Prolinol-Phosphine Chiral Ligand. Retrieved from [Link]
- Google Patents. (n.d.). US6762322B1 - Preparation of nitrone derivatives.
-
Organic Chemistry Portal. (n.d.). Nitrone synthesis by C,N-Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones. Retrieved from [Link]
Sources
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Application Notes and Protocols: Catalytic Asymmetric Cycloaddition of C-Phenyl-N-phenylnitrone
Introduction: The Power of Asymmetric [3+2] Cycloadditions
The 1,3-dipolar cycloaddition between a nitrone and a dipolarophile is a cornerstone of heterocyclic chemistry, providing a powerful and atom-economical route to the isoxazolidine core. This five-membered heterocycle is a prevalent motif in a wide array of biologically active molecules and serves as a versatile synthetic intermediate for valuable compounds like 1,3-amino alcohols. Specifically, the reaction involving Benzenamine, N-(phenylmethylene)-, N-oxide, more commonly known as C-phenyl-N-phenylnitrone, has been extensively studied.
The true challenge and frontier in this field, however, lie in rendering this transformation asymmetric. A catalytic enantioselective [3+2] cycloaddition enables the direct synthesis of chiral isoxazolidines, obviating the need for chiral auxiliaries or resolution of racemic mixtures. This guide provides an in-depth look at the principles, catalysts, and protocols for achieving high enantioselectivity in the cycloaddition of C-phenyl-N-phenylnitrone with various dipolarophiles.
Mechanistic Underpinnings: Achieving Enantiocontrol
The fundamental reaction is a concerted, pericyclic [3+2] cycloaddition. The stereochemical outcome is dictated by the relative orientation of the nitrone and the dipolarophile in the transition state. In an uncatalyzed reaction, the approach of the two reactants is largely uncontrolled, leading to a racemic or diastereomeric mixture of products.
Catalytic asymmetric control is achieved by introducing a chiral Lewis acid or organocatalyst. The catalyst coordinates to one of the reactants, typically the dipolarophile, creating a chiral environment that sterically and electronically biases one face of the molecule over the other for the incoming dipole.
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subgraph "cluster_reactants" { label="Reactants & Catalyst"; bgcolor="#F1F3F4"; "Nitrone" [label="C-Phenyl-N-phenylnitrone\n(1,3-Dipole)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Dipolarophile" [label="Alkene/Alkyne", fillcolor="#FFFFFF", fontcolor="#202124"]; "Catalyst" [label="Chiral Lewis Acid\n(e.g., Pd(II)-Ligand)", shape="octagon", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_transition" { label="Transition State Assembly"; bgcolor="#F1F3F4"; "TS" [label="Diastereomeric\nTransition States\n(endo/exo)", shape="Mdiamond", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_products" { label="Products"; bgcolor="#F1F3F4"; "Major" [label="Major Enantiomer\n(Chiral Isoxazolidine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Minor" [label="Minor Enantiomer", fillcolor="#FFFFFF", fontcolor="#202124"]; }
"Catalyst" -> "Dipolarophile" [label="Coordination &\nActivation"]; "Nitrone" -> "TS"; "Dipolarophile" -> "TS" [label="Face-selective\nattack"]; "TS" -> "Major" [label="Favored Pathway\n(Lower Energy)"]; "TS" -> "Minor" [label="Disfavored Pathway\n(Higher Energy)"]; }
Caption: General mechanism for Lewis acid-catalyzed asymmetric [3+2] cycloaddition.
Computational studies, such as DFT calculations, have been instrumental in elucidating these transition states.[1] They confirm that the cycloaddition can proceed through a concerted mechanism, and the choice of catalyst and solvent polarity significantly influences the reaction pathway.[1]
Catalytic Systems: A Comparative Overview
A variety of catalytic systems have been developed to address the challenge of asymmetric nitrone cycloadditions. The choice of catalyst is paramount and depends heavily on the nature of the dipolarophile.
Chiral Transition Metal Lewis Acids
Transition metal complexes featuring chiral ligands are among the most successful catalysts for this transformation. They function by coordinating to the dipolarophile, lowering its LUMO energy and creating a defined chiral pocket.
-
Palladium(II) Catalysts: Cationic Pd(II) complexes with bulky phosphine ligands like DTBM-SEGPHOS have shown exceptional performance in the [3+2] cycloaddition of nitrones with ynones (alkynes with a carbonyl group).[2][3][4] The bulky ligand is crucial for creating an effective asymmetric environment and preventing catalyst deactivation by the nitrone itself.[2][3][4]
-
Cobalt(II) Catalysts: Chiral N,N'-dioxide/cobalt(II) complexes are effective for promoting cascade reactions, starting with a [3+2] cycloaddition between nitrones and allenes.[5] This system can lead to complex polycyclic structures with excellent diastereoselectivity and enantioselectivity.[5]
-
Titanium(IV) Catalysts: Chiral Ti(IV) catalysts, particularly oxo-bridged dinuclear complexes, have been successfully used for the asymmetric cycloaddition of various nitrones with α,β-unsaturated aldehydes like acrolein, yielding endo cycloadducts with high enantioselectivity.[6][7]
-
Iron(II) Catalysts: Earth-abundant iron catalysts, such as those with chiral bisoxazoline ligands (e.g., (R,R)-DBFOX-Ph), have emerged as powerful tools for the enantioselective cycloaddition of nitrones with alkynyl imides.[8] These systems can achieve high yields and excellent enantiomeric excesses (ee).[8]
Organocatalysis
In recent years, organocatalysis has provided a metal-free alternative for asymmetric cycloadditions.[9][10]
-
Chiral Phosphoric Acids (CPAs): CPAs have been utilized in cooperative catalysis with agents like hexafluoroisopropanol (HFIP) to achieve regio- and enantioselective [3+3] cycloadditions of nitrones.[9]
-
Cinchona Alkaloid Derivatives: Quaternary ammonium salts derived from Cinchona alkaloids are inexpensive and effective catalysts for formal [3+2] cycloadditions involving in situ-generated N-carbamoyl nitrones.[11]
The table below summarizes the performance of representative catalytic systems.
| Catalyst System | Dipolarophile Type | Typical Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | | Pd(OAc)₂ / (S)-DTBM-SEGPHOS | Ynones | 5 | Toluene | 25 | 80-95 | 90-98 |[2][4] | | Co(OTf)₂ / Chiral N,N'-Dioxide | Allenes | 10 | CH₂Cl₂ | 25 | 70-90 | 95->99 |[5] | | Fe(OTf)₂ / (R,R)-DBFOX-Ph | Alkynyl Imides | 10 | Toluene | -20 | 85-99 | 90-98 |[8] | | Chiral Phosphoric Acid / HFIP | 2-Indolylmethanols | 10 | DCE | 40 | 80-98 | 88-97 |[9] | | Ti(IV) / Chiral Ligand | Acrolein | 10 | CH₂Cl₂ | -20 | 75-95 | 90-98 |[6] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of C-Phenyl-N-phenylnitrone with an Ynone
This protocol is adapted from the methodology developed by Mikami and coworkers for the reaction with ynones.[2][3][4]
Materials:
-
C-Phenyl-N-phenylnitrone
-
Ynone (e.g., 1-phenyl-2-propyn-1-one)
-
Palladium(II) acetate (Pd(OAc)₂)
-
(S)-DTBM-SEGPHOS ligand
-
Silver triflate (AgOTf)
-
Anhydrous, degassed toluene
-
Schlenk flask and standard inert atmosphere glassware
-
Magnetic stirrer and stir bar
dot graph "Protocol_Workflow_Pd" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"];
"Start" [label="Start: Prepare Schlenk Flask\nunder Argon", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Catalyst_Prep" [label="Catalyst Preparation:\n1. Add Pd(OAc)₂, Ligand, AgOTf\n2. Add Toluene, Stir 30 min", fillcolor="#FBBC05", fontcolor="#202124"]; "Reactant_Add" [label="Reactant Addition:\n1. Add Ynone\n2. Add Nitrone", fillcolor="#FFFFFF", fontcolor="#202124"]; "Reaction" [label="Reaction:\nStir at 25°C for 24-48h\n(Monitor by TLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Workup" [label="Workup:\n1. Concentrate in vacuo\n2. Purify by Flash Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; "Product" [label="Product: Chiral Isoxazoline\n(Analyze Yield and ee)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Catalyst_Prep"; "Catalyst_Prep" -> "Reactant_Add"; "Reactant_Add" -> "Reaction"; "Reaction" -> "Workup"; "Workup" -> "Product"; }
Caption: Workflow for the Pd-catalyzed asymmetric cycloaddition.
Procedure:
-
Catalyst Pre-formation: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol, 5 mol%), (S)-DTBM-SEGPHOS (0.011 mmol, 5.5 mol%), and AgOTf (0.02 mmol, 10 mol%).
-
Add anhydrous, degassed toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes. The formation of the active cationic palladium complex will be observed.
-
Reaction Setup: To the catalyst solution, add the ynone (0.22 mmol, 1.1 equiv).
-
Add C-phenyl-N-phenylnitrone (0.20 mmol, 1.0 equiv) to the flask.
-
Stir the resulting mixture at 25 °C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the nitrone is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral isoxazoline product.
-
Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: General Procedure for in situ Generation of Nitrone and Cycloaddition
For nitrones that may be unstable, an in situ generation approach is often preferred.[12] This method avoids the isolation of the potentially unstable nitrone.[12]
Materials:
-
N-Phenylhydroxylamine
-
Benzaldehyde
-
Dipolarophile (e.g., N-phenylmaleimide)
-
Anhydrous ethanol
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: In a 100-mL Erlenmeyer flask, suspend N-phenylhydroxylamine (0.10 mol) and the dipolarophile (0.10 mol) in ethanol (40 mL).
-
Nitrone Formation: To this suspension, add freshly distilled benzaldehyde (0.11 mol). An exothermic reaction will occur, and the mixture may heat to boiling, resulting in a clear solution. This step forms the C-phenyl-N-phenylnitrone in situ.
-
Cycloaddition: As the nitrone forms, it immediately reacts with the present dipolarophile.
-
Crystallization: Allow the solution to cool to room temperature, then place it in a refrigerator for several hours to facilitate crystallization of the isoxazolidine product.
-
Isolation: Collect the crystals by filtration, wash with cold ethanol, and air-dry.
-
Purification: If necessary, recrystallize the product from hot ethanol to obtain the pure cycloadduct.
Note: This general procedure describes a non-asymmetric version. To adapt it for catalysis, the chiral catalyst would be added in step 1, and an appropriate anhydrous solvent would be used instead of ethanol.
Troubleshooting and Key Considerations
-
Moisture and Air: Lewis acid catalysts, particularly those involving early transition metals or silver salts, are sensitive to moisture and air. Strict adherence to inert atmosphere techniques (Schlenk line or glovebox) is critical for reproducibility.
-
Substrate Purity: The purity of both the nitrone and the dipolarophile is essential. Impurities can inhibit the catalyst or lead to side reactions. C-phenyl-N-phenylnitrone can be synthesized by the condensation of N-phenylhydroxylamine and benzaldehyde.[13]
-
Catalyst Loading: While 5-10 mol% is typical, optimization may be required. Lowering catalyst loading can be economically beneficial but may require longer reaction times or higher temperatures.
-
Solvent Choice: The polarity and coordinating ability of the solvent can dramatically affect reaction rate and selectivity. Non-coordinating solvents like toluene, dichloromethane (DCM), or dichloroethane (DCE) are generally preferred for metal-catalyzed reactions.
-
Temperature Control: Many asymmetric reactions exhibit strong temperature dependence on enantioselectivity. Precise temperature control is crucial. Reactions are often run at sub-ambient temperatures to enhance enantiomeric excess.
Conclusion
The catalytic asymmetric cycloaddition of C-phenyl-N-phenylnitrone is a robust and versatile method for synthesizing optically active isoxazolidine derivatives. The selection of an appropriate chiral catalyst—be it a transition metal complex or an organocatalyst—is the key determinant of success, allowing for high levels of stereocontrol across a range of dipolarophiles. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful transformation in synthetic chemistry and drug development.
References
-
Title: Catalytic asymmetric transformation of nitrones and allenes to dihydropyridoindoles via chiral N,N′-dioxide/cobalt(ii) catalysis. Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Asymmetric "Acetylenic" [3+2] Cycloaddition of Nitrones Catalyzed by Cationic Chiral PdII Lewis Acid. Source: Chemistry – An Asian Journal URL: [Link]
-
Title: Asymmetric “Acetylenic” [3+2] Cycloaddition of Nitrones Catalyzed by Cationic Chiral Pd II Lewis Acid. Source: Sci-Hub URL: [Link]
-
Title: Asymmetric “Acetylenic” [3+2] Cycloaddition of Nitrones Catalyzed by Cationic Chiral Pd Lewis Acid. Source: ResearchGate URL: [Link]
-
Title: Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds. Source: Molecules URL: [Link]
-
Title: Design and Synthesis of Some Isoxazolidine moieties. Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]
-
Title: Regio‐ and stereoselective synthesis of isoxazolidine derivatives by asymmetric 1,3‐dipolar cycloaddition reaction of chiral nitrones with 1‐propene‐1,3‐sultone. Source: Journal of Heterocyclic Chemistry URL: [Link]
-
Title: Methods of performing cycloadditions, reaction mixtures, and methods of performing asymmetric catalytic reactions. Source: Knowledge UChicago URL: [Link]
-
Title: Profile of catalytic asymmetric cycloadditions of nitrones. Source: ResearchGate URL: [Link]
-
Title: Asymmetric Clicking of Alkynyl Dipolarophiles and Nitrones Catalyzed by a Well-Defined Chiral Iron Complex. Source: ACS Catalysis URL: [Link]
-
Title: Asymmetric Cycloaddition Reactions. Source: Waseda University URL: [Link]
-
Title: Asymmetric [3 + 2] cycloaddition of donor–acceptor cyclopropanes with azadienes enabled by Brønsted base catalysis. Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Organocatalytic (3+3)-cycloaddition of ortho-substituted phenyl nitrones with aryl cyclopropane carbaldehydes: a facile access to enantioenriched 1,2-oxazinanes. Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Enantioselective formal (3 + 3) cycloaddition of bicyclobutanes with nitrones enabled by asymmetric Lewis acid catalysis. Source: Nature Communications URL: [Link]
-
Title: Organocatalytic Asymmetric Formal [3 + 2] Cycloaddition with in Situ-Generated N-Carbamoyl Nitrones. Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Ti(IV)-Catalyzed Asymmetric Nitrone Cycloaddition. Source: Synfacts URL: [Link]
-
Title: Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3- Dipolar Cycloaddition of Nitrones to Styrene. Source: Egyptian Journal of Chemistry URL: [Link]
-
Title: Isoxazolidine synthesis. Source: Organic Chemistry Portal URL: [Link]
-
Title: Multi-component Cycloaddition Approaches in the Catalytic Asymmetric Synthesis of Alkaloid Targets. Source: Israel Journal of Chemistry URL: [Link]
-
Title: 2-PHENYL-3-n-PROPYLISOXAZOLIDINE-4,5-cis-DICARBOXYLIC ACID N-PHENYLIMIDE. Source: Organic Syntheses URL: [Link]
-
Title: The reaction mechanism of the [2+3] cycloaddition between α-phenylnitroethene and (Z)-C,N-diphenylnitrone in the light of a B3LYP/6-31G(d) computational study. Source: Open Chemistry URL: [Link]
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Application Notes & Protocols: The Dual Utility of N,α-Diphenylnitrone in the Synthesis of Complex Bioactive Molecules
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: A Reagent of Duality
In the landscape of synthetic organic chemistry and chemical biology, few reagents offer the dual functionality of N,α-diphenylnitrone (also known as C,N-diphenylnitrone). On one hand, it is a powerful 1,3-dipole, capable of intricate [3+2] cycloaddition reactions to construct complex, five-membered isoxazolidine heterocycles—a scaffold present in numerous natural products and pharmaceuticals.[1] On the other hand, it serves as a cornerstone of radical biology, acting as an efficient "spin trap" that captures fleeting, highly reactive free radicals to form stable, characterizable adducts via Electron Paramagnetic Resonance (EPR) spectroscopy.[2]
This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of why and how N,α-diphenylnitrone is deployed in the modern laboratory. We will explore its synthesis, its application in building stereochemically rich molecular architectures, and its role in elucidating the mechanisms of oxidative stress that are critical to drug development.
Section 1: Synthesis of the Workhorse Reagent: N,α-Diphenylnitrone
The reliable synthesis of N,α-diphenylnitrone is foundational to its application. The most common and robust method involves the condensation of N-phenylhydroxylamine with benzaldehyde. The causality is straightforward: the nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the nitrone. N-phenylhydroxylamine itself is typically prepared by the controlled reduction of nitrobenzene.
Protocol 1: Two-Step Synthesis of N,α-Diphenylnitrone
This protocol is adapted from well-established procedures for the reduction of nitroaromatics and subsequent condensation.[3][4]
Part A: Synthesis of N-Phenylhydroxylamine [4]
-
Reaction Setup: In a large beaker or flask equipped with a robust mechanical stirrer, add ammonium chloride (approx. 0.5 moles) and water (approx. 1.5 L) for every 1 mole of nitrobenzene. Add the nitrobenzene (1.0 mole).
-
Reduction: While stirring vigorously, add zinc dust (approx. 1.75 moles, 85% purity) portion-wise over 20-30 minutes. The reaction is exothermic; maintain the temperature between 60-65°C using an ice bath if necessary. A sustained temperature indicates the reaction is proceeding.
-
Workup: After the exotherm subsides (approx. 15-20 minutes post-addition), filter the hot mixture with suction to remove zinc oxide. Wash the filter cake with hot water.
-
Isolation: Transfer the filtrate to a large container, saturate it with sodium chloride (approx. 3 kg per 8 L of water), and cool to 0°C in an ice-salt bath to crystallize the product.
-
Collection: Filter the resulting light-yellow needles of N-phenylhydroxylamine by suction. This product is not highly stable and should be used promptly in the next step.
Part B: Condensation to form N,α-Diphenylnitrone [3]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve the crude N-phenylhydroxylamine (1.0 mole) and benzaldehyde (1.0 mole) in toluene (approx. 500 mL).
-
Dehydration: Heat the mixture to reflux. The water formed during the condensation reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction until no more water is collected (typically 2-4 hours).
-
Isolation: Allow the reaction mixture to cool to room temperature. The product will often crystallize directly from the toluene solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the crude product and recrystallize from ethanol or a toluene/hexane mixture to yield pure N,α-diphenylnitrone as a crystalline solid.
Section 2: Architecting Complexity via 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a cornerstone of heterocyclic synthesis, allowing for the concerted, stereospecific construction of five-membered rings.[5] As a 1,3-dipole, N,α-diphenylnitrone reacts with dipolarophiles (typically alkenes) to generate isoxazolidine rings, creating up to three new contiguous stereocenters in a single step. This strategy has been instrumental in the total synthesis of numerous alkaloids and other bioactive molecules.[6][7]
Mechanistic Principles: The "Why" of Selectivity
The power of this reaction lies in its predictability, which is governed by Frontier Molecular Orbital (FMO) theory.[7][8] The reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity—whether the product is a 4- or 5-substituted isoxazolidine—depends on which HOMO-LUMO interaction has the smaller energy gap and the alignment of the orbital coefficients at the reacting centers.
-
Sustmann Classification:
-
Type I: (HOMOnitrone - LUMOalkene controlled): Occurs with electron-rich nitrones and electron-poor alkenes (e.g., acrylates). This is the most common type for N,α-diphenylnitrone.
-
Type II: Both interactions are energetically similar.
-
Type III: (HOMOalkene - LUMOnitrone controlled): Occurs with electron-poor nitrones and electron-rich alkenes (e.g., enol ethers).[9]
-
The larger orbital coefficients on the nitrone's oxygen and the alkene's β-carbon (for an electron-withdrawing group) favor the formation of the 5-substituted regioisomer in Type I reactions.
Caption: FMO interaction predicting regioselectivity.
Protocol 2: Synthesis of a Substituted Isoxazolidine Scaffold
This protocol details a representative cycloaddition reaction to form a 2,3-diphenyl-5-substituted isoxazolidine, a common bioactive core.
-
Reaction Setup: To a flame-dried, round-bottomed flask under an inert atmosphere (N₂ or Ar), add N,α-diphenylnitrone (1.0 mmol, 1.0 equiv).
-
Solvent and Reagents: Dissolve the nitrone in an appropriate solvent (e.g., toluene, dichloromethane, or chloroform, 10 mL). Add the alkene dipolarophile (e.g., methyl acrylate or styrene, 1.2 mmol, 1.2 equiv).
-
Scientist's Note: Toluene is often chosen for reactions requiring heat, while dichloromethane is suitable for room temperature or catalyzed reactions. The slight excess of the alkene ensures complete consumption of the more valuable nitrone.
-
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux (typically 60-110°C), depending on the reactivity of the alkene. Monitor the reaction by Thin Layer Chromatography (TLC) until the nitrone is consumed (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.
-
Characterization: Combine the pure fractions and remove the solvent. Characterize the resulting isoxazolidine by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure, regiochemistry, and stereochemistry (often determined by NOE experiments).
Data Presentation: Substrate Scope and Selectivity
The choice of dipolarophile significantly impacts reaction outcomes. The following table summarizes typical results for the cycloaddition of N,α-diphenylnitrone with various alkenes, illustrating the principles of regioselectivity.
| Entry | Dipolarophile (Alkene) | Conditions | Major Regioisomer | Yield (%) | Reference |
| 1 | Styrene | Toluene, Reflux | 5-Phenyl | ~85 | [10] |
| 2 | Methyl Acrylate | Toluene, Reflux | 5-Carbomethoxy | ~90 | [9] |
| 3 | 1-Hexene | Toluene, Reflux | 5-Butyl | ~70 | General |
| 4 | gem-Chloronitroethene | Benzene, 50°C | 4-Chloro-4-nitro | ~65 | [10] |
Note: Yields are representative and can vary based on specific reaction conditions.
Section 3: Probing Biology via Spin Trapping
Beyond its role in synthesis, N,α-diphenylnitrone and its close analogue, α-phenyl-N-tert-butylnitrone (PBN), are invaluable tools for detecting and identifying short-lived free radicals in biological systems.[2] Many disease states, including neurodegeneration, cancer, and ischemia, are associated with oxidative stress, which involves the production of Reactive Oxygen Species (ROS) like the hydroxyl radical (•OH) and superoxide (O₂•⁻). These radicals are too unstable to detect directly. Spin traps react with them to form a much more stable nitroxide radical adduct, which has a distinct and measurable EPR spectrum.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US6762322B1 - Preparation of nitrone derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Intramolecular cycloaddition of nitrones in total synthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic enantioselective nitrone cycloadditions enabling collective syntheses of indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sci-Hub. ChemInform Abstract: Conjugated Nitroalkenes in Cycloaddition Reactions. Part 18. Regio‐ and Stereoselectivity of [2 + 3] Cycloaddition Reactions Between gem‐Chloronitroethene and (Z)‐C,N‐Diarylnitrones. / ChemInform, 2014 [sci-hub.se]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of N,α-Diphenylnitrone cycloaddition reactions
Technical Support Center: N,α-Diphenylnitrone Cycloaddition Reactions
Welcome to the technical support center for N,α-Diphenylnitrone cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize this powerful transformation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and innovate in your work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the N,α-Diphenylnitrone [3+2] cycloaddition, and how does it influence my reaction setup?
The N,α-Diphenylnitrone cycloaddition is a type of 1,3-dipolar cycloaddition, a powerful class of pericyclic reactions that forms a five-membered heterocyclic ring.[1][2] In this specific case, the nitrone acts as a 1,3-dipole, reacting with a dipolarophile (typically an alkene or alkyne) to form an isoxazolidine ring.[3][4]
The reaction is concerted, meaning the two new bonds form simultaneously in a single transition state.[2] This has significant stereochemical implications: the stereochemistry of the alkene is retained in the product.[5][6] However, the mechanism can be influenced by solvent polarity. In polar solvents, the reaction may proceed through a stepwise, zwitterionic intermediate, whereas nonpolar solvents favor a concerted mechanism.[7][8] Understanding this is key, as your choice of solvent can affect not just the rate but also the stereochemical outcome.
// Nodes reactants [label="N,α-Diphenylnitrone\n(1,3-Dipole)\n+ Alkene\n(Dipolarophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; ts_concerted [label="Concerted Transition State\n(Nonpolar Solvents)", shape=ellipse, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; ts_stepwise [label="Zwitterionic Intermediate\n(Polar Solvents)", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; product [label="Isoxazolidine Product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges reactants -> ts_concerted [label=" [3+2] Cycloaddition", color="#4285F4"]; ts_concerted -> product [color="#4285F4"]; reactants -> ts_stepwise [label=" Step 1", color="#EA4335"]; ts_stepwise -> product [label=" Step 2\n(Ring Closure)", color="#EA4335"]; } dot Caption: Reaction mechanism pathways for nitrone cycloaddition.
Q2: My reaction yield is consistently low or zero. What are the most common culprits?
Low yield is a frequent issue that can often be traced back to a few key areas. Before extensive optimization, it's crucial to verify the fundamentals.[9]
-
Reagent Quality:
-
Nitrone Stability: N,α-Diphenylnitrone can be susceptible to hydrolysis or decomposition, especially if impure or stored improperly. Ensure it is dry and stored under an inert atmosphere.
-
Dipolarophile Purity: Impurities in the alkene or alkyne, such as polymerization inhibitors or oxidation products, can interfere with the reaction. Purify if necessary.
-
-
Reaction Conditions:
-
Temperature: While many cycloadditions are run at elevated temperatures (e.g., refluxing toluene), the nitrone can decompose if the temperature is too high.[3] Conversely, a temperature that is too low may result in an impractically slow reaction rate.
-
Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent oxidation of reagents and intermediates.
-
-
Stoichiometry: Ensure accurate measurement of your starting materials. A slight excess (1.1-1.5 equivalents) of the more stable and readily available reagent can sometimes drive the reaction to completion.
// Nodes start [label="Low or No Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="1. Verify Reagent Quality\n- Purity (NMR/GC-MS)\n- Proper Storage\n- Dryness", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions [label="2. Assess Reaction Conditions\n- Inert Atmosphere?\n- Correct Temperature?\n- Appropriate Solvent?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_monitoring [label="3. Review Reaction Monitoring\n- Using TLC/LC-MS?\n- Streaking/Decomposition?", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize [label="Proceed to Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents; check_reagents -> check_conditions [label="Reagents OK"]; check_conditions -> check_monitoring [label="Conditions OK"]; check_monitoring -> optimize [label="Monitoring OK"]; } dot Caption: Initial troubleshooting workflow for low-yield reactions.
Q3: How do I select the optimal solvent for my N,α-Diphenylnitrone cycloaddition?
Solvent choice is critical and can dramatically impact reaction time and yield. There is no single "best" solvent; the optimal choice depends on the specific substrates.
-
Apolar Solvents (Toluene, Benzene, Dichloromethane): These are the most common solvents. They favor a concerted mechanism and often provide good yields. Toluene is frequently used as it allows for heating to drive the reaction. Dichloromethane (DCM) is a good choice for room temperature reactions.[10]
-
Polar Aprotic Solvents (Acetonitrile, DMF): These can sometimes accelerate the reaction but may favor a stepwise mechanism, potentially leading to different stereochemical outcomes or side products.[7]
-
Solvent-Free Conditions: For a greener approach, performing the reaction neat (solvent-free) can be highly effective, often reducing reaction times and simplifying purification.[10][11]
| Solvent | Typical Temperature | Relative Rate | Mechanistic Preference | Notes |
| Toluene | 80-110 °C | Moderate | Concerted | Most common starting point; allows for heating. |
| Dichloromethane | Room Temp | Varies | Concerted | Good for thermally sensitive substrates.[10] |
| Acetonitrile | Room Temp - 80 °C | Can be fast | Stepwise tendency | May alter selectivity.[7] |
| None (Neat) | 40-80 °C | Often Fast | Concerted | Green option; may require mechanical stirring.[10][11] |
Q4: Should I use a catalyst? If so, which one?
While many nitrone cycloadditions proceed thermally, Lewis acid catalysis can dramatically accelerate the reaction, often allowing it to proceed at lower temperatures with improved selectivity.[12][13]
-
How it Works: The Lewis acid coordinates to the dipolarophile (if it contains a coordinating group like a carbonyl) or sometimes the nitrone oxygen. This coordination lowers the energy of the dipolarophile's LUMO (Lowest Unoccupied Molecular Orbital), narrowing the HOMO-LUMO gap between the reactants and accelerating the reaction.[12][14]
-
Common Lewis Acids:
When to use a catalyst:
-
When the thermal reaction is too slow or requires temperatures that cause decomposition.
-
When reacting with electron-poor or sterically hindered dipolarophiles.
-
When aiming to control diastereoselectivity or achieve enantioselectivity (using a chiral Lewis acid).
Troubleshooting Guide: Specific Issues
Problem: My starting materials are not fully consumed, even after extended reaction times.
-
Possible Cause: The reaction has reached equilibrium, or the activation energy is too high under the current conditions. The reversibility of nitrone cycloadditions can be a factor.[18]
-
Solution 1: Increase Temperature. If your substrates are stable, gradually increasing the reaction temperature in 10-20 °C increments can often drive the reaction to completion.
-
Solution 2: Introduce a Lewis Acid Catalyst. As discussed in Q4, adding a catalyst like MgBr₂ or Zn(OTf)₂ (typically 10-20 mol%) can significantly increase the rate.[13][16]
-
Solution 3: Change Solvent. Switching to a higher-boiling-point solvent (e.g., from DCM to toluene) allows for higher temperatures.
-
Solution 4: Consider Solvent-Free Conditions. Heating the neat reaction mixture can sometimes overcome activation barriers more effectively than in solution.[10]
Problem: I'm observing significant side product formation, complicating purification.
-
Possible Cause 1: Nitrone Decomposition. At high temperatures, N,α-Diphenylnitrone can undergo various decomposition pathways.
-
Solution: Attempt the reaction at a lower temperature, possibly with the addition of a Lewis acid catalyst to maintain a reasonable rate.[9]
-
-
Possible Cause 2: Dipolarophile Polymerization. This is common with electron-deficient alkenes like acrylates.
-
Solution: Add a radical inhibitor (like a trace amount of hydroquinone) to the reaction mixture. Ensure the dipolarophile is freshly distilled or passed through a column to remove inhibitors if you need it to be highly reactive, then add a controlled amount of a different inhibitor.
-
-
Possible Cause 3: Formation of Regioisomers. Depending on the electronics of the dipolarophile, you may form a mixture of 4-substituted and 5-substituted isoxazolidines.[5]
Experimental Protocols
Protocol 1: General Procedure for Thermal N,α-Diphenylnitrone Cycloaddition
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,α-Diphenylnitrone (1.0 eq).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Add dry toluene (to make a 0.1-0.5 M solution) via syringe, followed by the alkene dipolarophile (1.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the nitrone is consumed (typically 12-48 hours).
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid via flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure isoxazolidine product.
Protocol 2: Lewis Acid-Catalyzed Cycloaddition at Room Temperature
-
Preparation: To an oven-dried flask under an inert atmosphere, add the Lewis acid catalyst (e.g., MgBr₂, 0.2 eq).
-
Solvent and Reagents: Add dry dichloromethane (DCM) to the flask. Cool the suspension to 0 °C. Add the alkene dipolarophile (1.1 eq), followed by a solution of N,α-Diphenylnitrone (1.0 eq) in DCM dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (catalyzed reactions are often complete in 2-12 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a buffer appropriate for your product's stability. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
References
-
Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions: Computational Study of the Reaction between Nitrones and Isocyanates. The Journal of Organic Chemistry, ACS Publications. [Link]
-
The reaction mechanism of the [2+3] cycloaddition between α-phenylnitroethene and (Z)-C,N-diphenylnitrone in the light of a B3LYP/6-31G(d) computational study. Open Chemistry. [Link]
-
Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI. [Link]
-
Optimization of the 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]
-
Optimization of the 1,3‐dipolar cycloaddition of nitrone 6 with... ResearchGate. [Link]
-
Water Exclusion Reaction in Aqueous Media: Nitrone Formation and Cycloaddition in a Single Pot. ResearchGate. [Link]
-
Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Semantic Scholar. [Link]
-
1,3-Dipolar cycloadditions. Part XXI: Catalytic effects of Lewis acids on 1,3-dipolar cycloaddition of C-(4-chlorophenyl)-N-phenyl nitrone to benzylidene acetophenone. ResearchGate. [Link]
-
Intramolecular cycloaddition of nitrones in total synthesis of natural products. RSC Publishing - The Royal Society of Chemistry. [Link]
-
Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. MDPI. [Link]
-
On the Lewis acid-induced[7][10]-dipolar cycloaddition of allylic and homoallylic alcohols to N-methyl-C-phenyl nitrone. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters. [Link]
-
The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. Organic Reactions. [Link]
-
The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. PMC. [Link]
-
Enantioselective formal (3 + 3) cycloaddition of bicyclobutanes with nitrones enabled by asymmetric Lewis acid catalysis. PMC - PubMed Central. [Link]
-
Nitrone-olefin (3+2) cycloaddition. Wikipedia. [Link]
-
Ab initio study of Lewis acid catalyzed nitrone cycloaddition to electron deficient alkenes. Does a Lewis acid catalyst change the reaction mechanism?. R Discovery. [Link]
- Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science.
-
Week 3: Lecture 11: Nitrones in 1,3-Dipolar Cycloaddition. YouTube. [Link]
-
Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI. [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]
-
LEWIS ACID CATALYSIS IN [4+2] CYCLOADDITION. YouTube. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
-
Nitrone Cycloadditions of 1,2-Cyclohexadiene. PMC - PubMed Central. [Link]
-
The [3+2]Cycloaddition Reaction. chem.ucla.edu. [Link]
-
1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
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- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
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- 4. organicreactions.org [organicreactions.org]
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- 8. sci-hub.box [sci-hub.box]
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- 10. mdpi.com [mdpi.com]
- 11. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. On the Lewis acid-induced [1,3]-dipolar cycloaddition of allylic and homoallylic alcohols to N-methyl-C-phenyl nitrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 18. mdpi.com [mdpi.com]
Technical Support Center: Chemistry of Benzenamine, N-(phenylmethylene)-, N-oxide
Welcome to the technical support center for Benzenamine, N-(phenylmethylene)-, N-oxide, commonly known as C-phenyl-N-phenylnitrone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common side reactions and experimental challenges encountered when working with this versatile nitrone. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My 1,3-dipolar cycloaddition reaction is giving a low yield of the desired isoxazolidine. What are the most probable side reactions?
Low yields in 1,3-dipolar cycloadditions involving C-phenyl-N-phenylnitrone are a common issue. While the desired reaction is robust, the nitrone moiety is susceptible to several competing pathways that can diminish the yield of your target isoxazolidine.
Core Insight: The 1,3-dipolar cycloaddition is a powerful C-C and C-O bond-forming reaction. However, the nitrone's reactivity is multifaceted, and conditions must be optimized to favor the cycloaddition pathway over others.[1]
Troubleshooting & Causal Analysis:
-
Thermal Decomposition/Rearrangement: Nitrones can undergo thermal rearrangement. At elevated temperatures, C-phenyl-N-phenylnitrone can isomerize to an oxaziridine, which is a thermally unstable intermediate that may lead to other products.[2] Furthermore, prolonged heating can lead to decomposition, especially if the reaction requires high temperatures.
-
Solution: Carefully control the reaction temperature. Screen a range of lower temperatures to find the optimal balance between reaction rate and stability. If the reaction is sluggish at lower temperatures, consider microwave irradiation, which can sometimes promote the desired cycloaddition at a lower bulk temperature and shorter reaction time.
-
-
Hydrolysis: Nitrones are susceptible to hydrolysis, especially in the presence of acid or base catalysts, or even trace amounts of water in the solvent. Hydrolysis of C-phenyl-N-phenylnitrone will break it down into benzaldehyde and N-phenylhydroxylamine.
-
Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. If an acidic or basic additive is required, use it in catalytic amounts and consider a non-aqueous workup if your product is sensitive.[3]
-
-
Dimerization/Polymerization: While less common for this specific nitrone, self-reaction can occur under certain conditions, leading to oligomeric byproducts.
-
Solution: This is often concentration-dependent. Try running the reaction at a higher dilution.
-
-
Incorrect Regiochemistry: The cycloaddition can sometimes yield a mixture of regioisomers, although this is often predictable based on the electronic nature of the dipolarophile.[4] Frontier Molecular Orbital (FMO) theory can be a useful guide to predict the major regioisomer.[1][4]
-
Solution: If you are obtaining an undesired regioisomer, re-evaluate the electronic properties of your alkene. Electron-withdrawing groups on the alkene can alter the regioselectivity of the addition.[4] Lewis acid catalysis can also influence and sometimes reverse the regioselectivity.
-
Experimental Workflow: Troubleshooting Low Yield in 1,3-Dipolar Cycloaddition
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A troubleshooting workflow for low-yield 1,3-dipolar cycloaddition reactions.
Question 2: I've isolated an unexpected product with the same mass as my starting nitrone. What could this be?
The most likely candidate for an isomeric byproduct is an oxaziridine. Nitrones can undergo a reversible electrocyclization to form a three-membered oxaziridine ring, a reaction that is often induced by photochemistry but can also occur thermally.
Mechanism: Nitrone-Oxaziridine Isomerization
Caption: Photochemical or thermal isomerization of a nitrone to an oxaziridine.
Causal Analysis & Troubleshooting:
-
Photochemical Isomerization: This is a well-documented reaction for nitrones.[2] Exposure of your reaction mixture to ambient laboratory light, especially for extended periods, can be sufficient to induce this transformation.
-
Prevention: Protect your reaction from light by wrapping the flask in aluminum foil. Work in a fume hood with the sash lowered to minimize light exposure.
-
-
Thermal Isomerization: As mentioned, high temperatures can also favor oxaziridine formation. These intermediates are often unstable and can lead to further decomposition or rearrangement products.
-
Prevention: Maintain the lowest effective temperature for your reaction. Monitor progress closely by TLC or LC-MS to avoid unnecessarily long reaction times at elevated temperatures.
-
Question 3: My nitrone appears to be decomposing during storage or workup. How can I improve its stability?
C-phenyl-N-phenylnitrone is generally a stable, crystalline solid. However, like many amine N-oxides, its stability can be compromised under certain conditions.[5]
Factors Affecting Nitrone Stability:
| Condition | Potential Side Reaction/Outcome | Prevention Strategy |
| Moisture/Humidity | Hydrolysis to benzaldehyde and N-phenylhydroxylamine. | Store in a desiccator over a drying agent. Handle quickly in a dry environment. |
| Acidic Conditions | Accelerated hydrolysis.[6] | Avoid acidic media during reaction and workup. If an acid wash is necessary, use a dilute, weak acid and minimize contact time. |
| Strong Basic Conditions | Can promote various decomposition pathways. | Use mild bases if required. Be aware that some tertiary amides are susceptible to cleavage under harsh basic conditions.[7][8][9] |
| Light Exposure | Isomerization to oxaziridine.[2] | Store in an amber vial or a container protected from light. |
| Trace Metal Ions | Catalytic decomposition. For instance, ferric ions can catalyze hydrolysis.[10] | Use high-purity solvents and reagents. Consider using metal-free spatulas and glassware if metal-catalyzed decomposition is suspected. |
Protocol: Purification and Storage of C-phenyl-N-phenylnitrone
-
Recrystallization: For highest purity, recrystallize the nitrone from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). This removes residual starting materials (benzaldehyde, N-phenylhydroxylamine) and any hydrolysis products.
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent and moisture.
-
Storage: Store the purified, dry nitrone in an amber, tightly sealed vial in a desiccator at room temperature or in a refrigerator for long-term storage.
References
-
Tamura, O. (2024). Exploration and Development of Nitrone Chemistry. Chemical and Pharmaceutical Bulletin, 72(8), 731–746. [Link]
-
Broussy, S., et al. (n.d.). Isoxazolidines by cycloadditions of N,α-diphenyl nitrone in the benzo[b]thiophene S-oxide and SS-dioxide series. RSC Publishing. [Link]
-
McCombs, J. R., et al. (2018). Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. PMC. [Link]
-
Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). [Link]
-
Tamura, O. (2024). Exploration and Development of Nitrone Chemistry. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
Yokoshima, S. (2024). Intramolecular cycloaddition of nitrones in total synthesis of natural products. RSC Publishing - The Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrone synthesis by C-N-Coupling. [Link]
-
Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
ResearchGate. (2009). Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update. [Link]
-
Bulavka, V. N., et al. (2000). TRIARYLAMINE-N-OXIDES. I. THE FIRST ATTEMPT OF (4,4`,4``-TRIMETHYL)TRIPHENYLAMINE-N-OXIDE SYNTHESIS AND DIRECT PROOF OF ITS FORMATION. [Link]
-
Science of Synthesis. (n.d.). Product Class 3: Amine N-Oxides. [Link]
-
Bobyk, T., et al. (2018). Reactivities of Substituted α-Phenyl-N-tert-butyl Nitrones. The Journal of Organic Chemistry. [Link]
-
Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Semantic Scholar. [Link]
-
WUR eDepot. (n.d.). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. [Link]
-
Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
PubMed. (1995). Phenyl N-tert-butyl nitrone forms nitric oxide as a result of its FE(III)-catalyzed hydrolysis or hydroxyl radical adduct formation. [Link]
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- 10. Phenyl N-tert-butyl nitrone forms nitric oxide as a result of its FE(III)-catalyzed hydrolysis or hydroxyl radical adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low regioselectivity in isoxazolidine synthesis
Welcome to the technical support center for isoxazolidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity in [3+2] cycloaddition reactions between nitrones and alkenes. Here, we move beyond simple protocols to explore the underlying mechanistic principles that govern regiochemical outcomes, providing you with the expert insights needed to troubleshoot and optimize your reactions.
Section 1: Foundational Concepts - Why Regioselectivity Matters
Before troubleshooting, it's crucial to understand the factors that dictate the formation of one regioisomer over another. The [3+2] cycloaddition of a nitrone (the 1,3-dipole) and an alkene (the dipolarophile) is a powerful method for constructing the isoxazolidine core, but it can yield two possible regioisomers: the 4-substituted or the 5-substituted isoxazolidine.
Q1: What is the fundamental principle governing regioselectivity in nitrone-alkene cycloadditions?
The regioselectivity of this pericyclic reaction is primarily controlled by Frontier Molecular Orbital (FMO) theory.[1][2] The reaction proceeds through a transition state where the Highest Occupied Molecular Orbital (HOMO) of one reactant interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The dominant interaction is the one with the smallest energy gap. The regiochemical outcome is determined by the alignment of the atomic orbitals with the largest coefficients.[2][3]
There are two key interactions to consider:
-
HOMOnitrone – LUMOalkene: This is considered a "normal electron demand" cycloaddition.
-
LUMOnitrone – HOMOalkene: This is known as an "inverse electron demand" cycloaddition.
The electronic nature of the substituents on both the nitrone and the alkene dictates which of these interactions will be dominant, and thus, which regioisomer will be preferentially formed.[1][3]
Q2: As a rule of thumb, which regioisomer—4-substituted or 5-substituted—should I expect?
The expected regioisomer depends on the electronic properties of your alkene.
-
For electron-poor alkenes (e.g., acrylates, acrylonitriles, vinyl sulfones), the dominant interaction is typically HOMOnitrone – LUMOalkene . This interaction favors the formation of the 4-substituted isoxazolidine .[1][3][4] The electron-withdrawing group (EWG) on the alkene lowers the energy of its LUMO, decreasing the energy gap with the nitrone's HOMO.
-
For electron-rich or simple alkyl/aryl alkenes , the dominant interaction is generally LUMOnitrone – HOMOalkene . This leads to the preferential formation of the 5-substituted isoxazolidine .[1][2] Electron-donating groups (EDGs) on the alkene raise the energy of its HOMO, bringing it closer to the nitrone's LUMO.
The following diagram illustrates these controlling FMO interactions.
Caption: FMO interactions controlling regioselectivity.
Section 2: Troubleshooting Guide for Low Regioselectivity
This section addresses specific experimental problems and provides actionable solutions based on mechanistic principles.
Q3: My reaction with an electron-poor alkene is giving a mixture of 4- and 5-substituted regioisomers, but I need the 4-substituted product exclusively. How can I improve selectivity?
This is a classic challenge where the energy gap between the two competing FMO pathways is not large enough. Your goal is to further favor the HOMOnitrone–LUMOalkene interaction.
Causality & Solutions:
-
Insufficient Electronic Polarization: The electron-withdrawing group (EWG) on your alkene may not be strong enough to sufficiently lower the LUMO energy.
-
Solution 1: Add a Lewis Acid. Lewis acids can coordinate to the EWG on the alkene (e.g., the carbonyl oxygen of an acrylate). This coordination dramatically lowers the alkene's LUMO energy, making the HOMOnitrone–LUMOalkene interaction overwhelmingly favorable.[5][6][7] This often leads to a significant increase in regioselectivity for the 4-substituted product.
-
Solution 2: Modify the Alkene. If possible, switch to an alkene with a stronger EWG. For example, a vinyl sulfone is more electron-deficient than an acrylate and may provide higher selectivity.[3]
-
-
Steric Hindrance: Bulky substituents on the nitrone or near the reaction center on the alkene could be sterically disfavoring the transition state that leads to the 4-substituted product.
Q4: I am reacting my nitrone with an electron-rich alkene and getting a mixture of regioisomers. How can I enhance the yield of the desired 5-substituted product?
Here, the goal is to promote the LUMOnitrone–HOMOalkene interaction.
Causality & Solutions:
-
Nitrone Electronics: The LUMO of your nitrone may be too high in energy.
-
Solution: Modify the Nitrone. Introducing an electron-withdrawing group on the C-aryl ring of the nitrone (e.g., C-phenyl-N-methylnitrone) can lower the nitrone's LUMO energy. This will decrease the LUMOnitrone–HOMOalkene energy gap and favor the formation of the 5-substituted isomer.
-
-
Temperature Effects & Reversibility: Nitrone cycloadditions can be reversible, especially at elevated temperatures.[8][9] The observed product ratio might be a thermodynamic mixture, where the undesired isomer is more stable.
-
Solution: Lower the Reaction Temperature. Running the reaction at a lower temperature can favor the kinetically controlled product, which may be the desired 5-substituted isomer. This will slow the reaction but can significantly improve selectivity. If thermal energy is required, use the minimum temperature necessary for the reaction to proceed at a reasonable rate.
-
Section 3: Advanced Control Strategies
Q5: How do I choose the right Lewis acid, and what should I be cautious about?
Lewis acids are powerful tools for controlling regioselectivity, particularly for reactions involving electron-poor alkenes.[6][7] They function by coordinating to either the nitrone oxygen or a functional group on the dipolarophile, thereby altering the FMO energies and coefficients.[5][10]
Common Lewis Acids and Their Effects
| Lewis Acid | Typical Coordination Site | Effect on Regioselectivity (with Electron-Poor Alkenes) | Notes |
| MgBr₂ , ZnCl₂ | Carbonyl on alkene | Often enhances formation of the 4-substituted isomer.[11] | Mild and commonly used. Good starting point for optimization. |
| Yb(OTf)₃ , Sc(OTf)₃ | Carbonyl on alkene or Nitrone Oxygen | Can significantly accelerate the reaction and improve selectivity.[5][11] | Powerful but more expensive. Can also influence stereoselectivity. |
| TiCl₄ , SnCl₄ | Carbonyl on alkene | Strong Lewis acids that can provide high selectivity but may also promote side reactions. | Use at low temperatures. Can be sensitive to moisture. |
| AlCl₃ | Varies | Effective in certain systems for promoting cycloaddition.[10] | A strong, inexpensive Lewis acid. |
Cautionary Notes:
-
Stoichiometry: Lewis acids can be used in catalytic or stoichiometric amounts. Start with catalytic amounts (5-20 mol%) and increase if necessary.
-
Side Reactions: Strong Lewis acids can promote polymerization of the alkene or degradation of starting materials.
-
Substrate Dependence: The optimal Lewis acid is highly substrate-dependent. Screening a few options is often necessary.
Q6: Can changing the solvent resolve my regioselectivity issues?
While electronic and steric factors are the primary drivers of regioselectivity, the solvent can play a modulating role.[12][13] The effect is generally less dramatic than that of a Lewis acid.
-
Polarity: The transition state of the cycloaddition is typically less polar than the starting materials. However, solvent polarity has been shown to have little effect on the reaction rate for many concerted cycloadditions.[12] In some specific cases, highly polar solvents might favor a stepwise mechanism over a concerted one, which could alter the regiochemical outcome.[14]
-
Coordinating Solvents: Solvents that can act as Lewis bases (e.g., THF, MeCN) may compete with the substrate for coordination to a Lewis acid catalyst, potentially diminishing its effect.
-
Fluorinated Solvents: Solvents like 2,2,2-trifluoroethanol (TFE) have been shown to accelerate cycloadditions and, in some cases, improve selectivity by stabilizing the transition state.[15]
Recommendation: While a full solvent screen can be performed, it is often a secondary optimization step after addressing electronic factors with substituents or catalysts.
Section 4: Experimental Protocols & Workflows
Protocol 1: General Procedure for a Thermally-Induced Nitrone-Alkene Cycloaddition
This protocol is a baseline for a standard reaction without additives.
-
Reactant Preparation: Dissolve the nitrone (1.0 equiv) and the alkene (1.2-1.5 equiv) in a suitable solvent (e.g., toluene, xylene, or CH₂Cl₂). A common concentration is 0.1–0.5 M.
-
Reaction Setup: Place the solution in a sealed tube or a round-bottom flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C for toluene).
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR by taking aliquots. Look for the disappearance of the limiting reagent.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to separate the regioisomers and any unreacted starting materials.
Protocol 2: Lewis Acid-Catalyzed Cycloaddition for Enhanced Regioselectivity
This workflow is designed to favor the 4-substituted product with an electron-poor alkene.
Caption: Workflow for a Lewis acid-catalyzed cycloaddition.
Section 5: Frequently Asked Questions (FAQs)
-
Q: My reaction is clean but very slow. If I increase the temperature, will it affect my regioselectivity?
-
A: Yes, it might. Higher temperatures provide more energy to overcome activation barriers, potentially allowing the competing, higher-energy pathway to proceed. This can decrease the ratio of the desired kinetic product. Furthermore, if the reaction is reversible, high temperatures can lead to equilibration, favoring the most thermodynamically stable isomer, which may not be the one you want.[8][9]
-
-
Q: I see my product forming, but then the yield decreases over time. What is happening?
-
A: This strongly suggests a reversible reaction, known as a cycloreversion. The initially formed kinetic cycloadduct is reverting to the starting materials, which may then re-react to form the more stable thermodynamic isomer. Consider running the reaction at a lower temperature to trap the kinetic product.[8]
-
-
Q: Can I use computational chemistry to predict the outcome?
-
A: Absolutely. DFT (Density Functional Theory) calculations are now routinely used to calculate the energies of the transition states for the competing pathways.[16][17][18] This allows for a rational prediction of the major regioisomer and can save significant experimental time by guiding substrate and catalyst selection.
-
References
- Nitrone-olefin (3+2) cycloaddition. (n.d.). In Wikipedia. Retrieved January 13, 2026.
- Galli, U., et al. (n.d.). Lewis Acid Induced Highly Regioselective Synthesis of a New Class of Substituted Isoxazolidines.
- Pellissier, H. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry.
- Giannopoulos, T., et al. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PubMed Central.
- St. Cyr, B., et al. (n.d.). Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory. PubMed Central.
- D'Erasmo, M. P., et al. (2022). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI.
- 1,3-Dipolar cycloaddition. (n.d.). In Wikipedia. Retrieved January 13, 2026.
- Isoxazolidine synthesis. (n.d.). Organic Chemistry Portal.
- Burdisso, M., et al. (1988). Steric effects vs secondary orbital interactions in nitrone cycloadditions. Tetrahedron.
- Alajarin, M., et al. (n.d.). In-Plane Aromaticity in 1,3-Dipolar Cycloadditions. Solvent Effects, Selectivity, and Nucleus-Independent Chemical Shifts.
- Hameed, A. S., et al. (n.d.). Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction.
- Jegham, H., et al. (2016). Regio- and stereoselective synthesis of new spiro-isoxazolidines via 1,3-dipolar cycloaddition. Arabian Journal of Chemistry.
- Alajarin, M., et al. (2007). In-Plane Aromaticity in 1,3-Dipolar Cycloadditions. Solvent Effects, Selectivity, and Nucleus-Independent Chemical Shifts.
- Coldham, I. (n.d.). Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids. White Rose eTheses Online.
- Wang, Y., et al. (2022). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI.
- Cativiela, C., et al. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers.
- Głowacka, I. E., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry.
- Grigor'eva, A. V., et al. (2023). Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. MDPI.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). RSC Publishing.
- SYNTHESIS OF SOME NEW SCAFFOLDS OF ISOXAZOLIDINE & ISOXAZOLINE DERIV
- Hellela, D., et al. (2017). Regio- and stereoselective synthesis of novel isoxazolidine heterocycles... RSC Publishing.
- Optimization of reaction conditions for nitrone cycloaddition. (n.d.). Benchchem.
- 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. (n.d.). Chemical Science Review and Letters.
- Jegham, H., et al. (n.d.). (PDF) Regio- and stereoselective synthesis of new spiro-isoxazolidines via 1,3-Dipolar Cycloaddition.
- Domingo, L. R., et al. (2015). Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions...
- Cardona, F., et al. (2024). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Omega.
- Padwa, A., et al. (n.d.). Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. The Journal of Organic Chemistry.
- Confalone, P. N., & Huie, E. M. (1988). The [3 + 2] Nitrone–Olefin Cycloaddition Reaction.
- Miranda-Quintana, R. A., et al. (n.d.). (PDF) Conceptual DFT analysis of the regioselectivity of 1,3-dipolar cycloadditions...
- Chen, J., et al. (2023).
- Jasiński, R., et al. (2023). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction... MDPI.
- Jasiński, R. (n.d.). On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction... PubMed Central.
- Holmes, A. B., et al. (n.d.). Intramolecular nitrone dipolar cycloadditions: control of regioselectivity... Semantic Scholar.
- Hellela, D., et al. (2017). Regio- and stereoselective synthesis of novel isoxazolidine heterocycles... RSC Publishing.
Sources
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- 7. Isoxazolidine synthesis [organic-chemistry.org]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 16. Regio- and stereoselective synthesis of novel isoxazolidine heterocycles by 1,3-dipolar cycloaddition between C -phenyl- N -methylnitrone and substitu ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00258K [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Regio- and stereoselective synthesis of novel isoxazolidine heterocycles by 1,3-dipolar cycloaddition between C-phenyl-N-methylnitrone and substituted alkenes. Experimental and DFT investigation of selectivity and mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
Purification of "Benzenamine, N-(phenylmethylene)-, N-oxide" from crude reaction mixtures
Technical Support Center: Purification of Benzenamine, N-(phenylmethylene)-, N-oxide
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of Benzenamine, N-(phenylmethylene)-, N-oxide, commonly known in the field as C-phenyl-N-phenylnitrone. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common purification challenges and obtain a high-purity product essential for reliable downstream applications, particularly in 1,3-dipolar cycloaddition reactions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to guide your optimization efforts.
Issue 1: Product Appears Oily, Discolored, or Fails to Solidify
-
Question: My crude product is a dark, oily substance, not the expected pale yellow solid. What are the likely impurities, and how can I remove them?
-
Answer: A dark or oily crude product typically points to the presence of unreacted starting materials or byproducts. The most common culprits are unreacted benzaldehyde, N-phenylhydroxylamine, and the corresponding imine, N-benzylideneaniline. Overheating the reaction can also lead to thermal decomposition.
-
Causality: N-phenylhydroxylamine is prone to oxidation, which can form colored impurities. Residual benzaldehyde can appear as an oil. The target nitrone itself is a polar molecule, and its melting point can be significantly depressed by these impurities, causing it to appear as an oily solid or liquid at room temperature.[1][2]
-
Recommended Action:
-
Initial Wash: Begin by triturating (washing the solid) the crude product with a cold, non-polar solvent like petroleum ether or n-hexane. This will effectively remove residual, less polar benzaldehyde.
-
Purification Strategy: The primary purification methods are recrystallization and column chromatography. The choice depends on the impurity profile observed via Thin Layer Chromatography (TLC). For significant quantities of multiple impurities, column chromatography is recommended.[3] If one major impurity is present, recrystallization is often more efficient.[4]
-
-
Issue 2: Decomposition During Column Chromatography
-
Question: I'm attempting to purify my nitrone via silica gel column chromatography, but I'm observing significant streaking on the TLC plate and recovering very low yields, suggesting the product is decomposing on the column. Why is this happening?
-
Answer: This is a classic issue when purifying nitrogen-containing compounds, especially those sensitive to acid. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze the hydrolysis or decomposition of nitrones.[5][6]
-
Causality: The N-oxide functional group is weakly basic and can be protonated, making the molecule susceptible to nucleophilic attack (e.g., by water) and subsequent degradation.[7] The strong interaction between the polar nitrone and the polar acidic silica gel leads to poor separation (streaking) and prolonged contact time, exacerbating decomposition.[8]
-
Recommended Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of silica gel in your starting eluent containing 1% triethylamine (Et₃N). The triethylamine will pre-adsorb to the active sites, creating a more inert stationary phase.
-
Use Neutral Alumina: As an alternative to silica, neutral alumina can be used as the stationary phase. It lacks the strong acidity of silica and is often more suitable for acid-sensitive compounds.
-
Work Quickly: Regardless of the stationary phase, do not let the compound sit on the column for an extended period. Prepare your fractions in advance and elute the compound as efficiently as possible.
-
-
Visual Workflow: Purification Strategy Selection
The following diagram outlines the decision-making process for purifying crude C-phenyl-N-phenylnitrone.
Caption: Decision workflow for purifying C-phenyl-N-phenylnitrone.
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal properties of a recrystallization solvent for C-phenyl-N-phenylnitrone? A good recrystallization solvent should dissolve the nitrone completely at an elevated temperature but poorly at room or cold temperatures.[9] It should also either fail to dissolve impurities at high temperatures or keep them fully dissolved upon cooling. Ethanol, or a mixed solvent system like ethyl acetate/hexane or toluene/hexane, often works well.[10][11]
-
Q2: My product "oils out" during recrystallization instead of forming crystals. What should I do? "Oiling out" occurs when the solute comes out of solution above its melting point. This can be addressed by:
-
Increasing the Solvent Volume: Add more hot solvent to ensure the compound is fully dissolved before cooling.
-
Slowing Down Cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Changing the Solvent System: The polarity of the solvent may be too different from your compound. Try a more compatible solvent system.[12]
-
Seeding: Add a single, pure crystal of the product to the cooled, supersaturated solution to induce crystallization.
-
-
Q3: How should I store the purified C-phenyl-N-phenylnitrone? Amine N-oxides can be sensitive to heat and light.[7] For long-term stability, store the purified, dry solid in a tightly sealed container in a refrigerator or freezer, protected from light. Storing under an inert atmosphere (e.g., nitrogen or argon) can also prevent slow oxidation from atmospheric oxygen.[13]
-
Q4: What TLC mobile phase is recommended for this compound? C-phenyl-N-phenylnitrone is a moderately polar compound. A good starting point for a mobile phase is a mixture of a non-polar and a polar solvent, such as 3:1 Hexane:Ethyl Acetate. Adjust the ratio as needed to achieve an Rf value between 0.3 and 0.5 for optimal visualization and separation.
Data & Protocols
Table 1: Recommended Solvents for Recrystallization
| Solvent / System | Boiling Point (°C) | Observations & Rationale |
| Ethanol (95%) | 78 | A common choice. The nitrone is typically soluble in hot ethanol and less soluble upon cooling.[1][11] |
| Toluene | 111 | Good for dissolving aromatic compounds. May require a co-solvent like hexane to reduce solubility for crystallization. |
| Ethyl Acetate / Hexane | 60-77 | A versatile mixed-solvent system. Dissolve the crude product in a minimum of hot ethyl acetate, then slowly add hexane until the solution becomes cloudy. Re-heat to clarify and then cool slowly.[12] |
| Dichloromethane / Hexane | 40-69 | Similar to Ethyl Acetate/Hexane but for more polar impurities. Use with caution due to the volatility of dichloromethane. |
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system from Table 1 based on small-scale solubility tests.
-
Dissolution: Place the crude nitrone in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions if needed to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and run a TLC to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Using TLC, determine a solvent system (e.g., Hexane:Ethyl Acetate) that provides a good Rf value (around 0.3) for the nitrone and separates it from impurities.
-
Column Packing:
-
Clamp the column vertically and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the starting eluent. For this acid-sensitive compound, add 1% triethylamine to the eluent.
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[8] Add another layer of sand on top.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if necessary). Carefully add the sample solution to the top of the column. Alternatively, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator. Dry the resulting solid under vacuum.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting guide for common recrystallization problems.
References
- Benchchem. (n.d.). Technical Support Center: N-Benzylideneaniline Synthesis.
- CymitQuimica. (n.d.). CAS 538-51-2: N-Benzylideneaniline.
- ChemBK. (n.d.). Benzylideneaniline.
- ChemicalBook. (n.d.). N-Benzylideneaniline CAS#: 538-51-2.
- ChemicalBook. (n.d.). N-Benzylideneaniline | 538-51-2.
- Adewuyi, S., et al. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel.
- Arkivoc. (2006). and Lewis acid-induced nitrone formation and 1,3-dipolar cycloaddition reactions in the 13α- and 13β-estrone series.
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
- Guidechem. (n.d.). Benzenemethanamine,N-(phenylmethylene)-, N-oxide 3376-26-9 wiki.
- Bellobono, L. R., & Favini, G. (1969). Kinetics of hydrolysis of N-benzylidene, halogenoanilines in aqueous methanol solutions. Tetrahedron, 25(1), 57-71.
- Organic Syntheses. (n.d.). 2-PHENYL-3-n-PROPYLISOXAZOLIDINE-4,5-cis-DICARBOXYLIC ACID N-PHENYLIMIDE.
- YouTube. (2021).
- University of Alberta. (n.d.). Column chromatography. Retrieved from the University of Alberta Chemistry department website.
- Kłopotowski, M., & Krężel, A. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 57(11), 4457-4490.
- Willi, A. V., & Siman, J. F. (1968). Kinetics of hydrolyses of o-methylbenzylideneaniline and o-hydroxybenzylideneaniline. Canadian Journal of Chemistry, 46(12), 1993-1997.
- MOPAC. (n.d.). benzenamine, n-(phenylmethylene)-, n-oxide.
- Benchchem. (n.d.). Technical Support Center: Purification of N-Benzylideneaniline.
- PMC. (n.d.). Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions.
- Verma, R., et al. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 12(1), 9377.
- NIST. (n.d.). Benzenamine, N-(phenylmethylene)-.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from the University of Rochester Chemistry department website.
- YouTube. (2021).
- University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from the UC Davis Chemistry department website.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- NIST. (n.d.). Benzenamine, 4-methoxy-N-(phenylmethylene)-.
- Tokyo Chemical Industry Co., Ltd. (n.d.). N-Diphenylmethanimine N-Oxide | 1137-96-8.
- OUCI. (2022).
- ARC Journals. (n.d.). Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex.
- PubChem. (n.d.). N-Benzylideneaniline.
- ResearchGate. (2022).
- Université de Ouargla. (2012). O28: Synthesis of N benzylidene aniline by green chemistry.
- Scirp.org. (2012). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Amine oxide.
- ResearchGate. (2009). Properties, Preparation and Synthetic Uses of Amine N-Oxides.
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Technical Support Center: Navigating Emulsions in Nitrone Reaction Work-ups
Prepared by a Senior Application Scientist
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and often frustrating issue of emulsion formation during the work-up of nitrone reactions. Our goal is to equip you with the scientific understanding and practical techniques to efficiently resolve these challenges and ensure the successful isolation of your target compounds.
Understanding the Challenge: Why Do Emulsions Form in Nitrone Reaction Work-ups?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic droplets within the other.[1][2] During the work-up of nitrone reactions, vigorous mixing or shaking of a separatory funnel to ensure efficient extraction can lead to the formation of these stable dispersions.[2][3]
The stability of these emulsions is often attributed to the presence of surfactant-like molecules or fine, insoluble particulates that accumulate at the interface between the organic and aqueous phases, preventing the droplets from coalescing.[2][3] In the context of nitrone chemistry, several factors can contribute to emulsion formation:
-
Residual Starting Materials and Reagents: Unreacted hydroxylamines, aldehydes, or ketones used in the in-situ generation of nitrones can sometimes contribute to emulsion stabilization.
-
Nitrone and Product Characteristics: The nitrone itself or the resulting isoxazolidine cycloadduct may possess amphiphilic properties, acting as emulsifying agents. This is particularly relevant for complex molecules with both polar and non-polar regions.
-
Reaction Byproducts: Side reactions can generate polar, high-molecular-weight byproducts that stabilize emulsions.
-
Fine Particulates: Insoluble inorganic salts or other fine solids generated during the reaction or quench can act as physical stabilizers at the liquid-liquid interface.[4]
-
pH of the Aqueous Phase: The solubility and charge of various species in the reaction mixture are pH-dependent. An inappropriate pH can lead to the formation of species that promote emulsification.[1]
Troubleshooting Guide: A Step-by-Step Approach to Breaking Emulsions
When faced with a persistent emulsion, a systematic approach is often the most effective. The following guide provides a tiered strategy, starting with the simplest and most common techniques.
Caption: A workflow for troubleshooting emulsion formation.
Tier 1: Simple Physical and Chemical Methods
1. Patience is a Virtue: Let it Stand
-
Principle: Gravity can sometimes be sufficient to allow the dispersed droplets to coalesce and the phases to separate.
-
Protocol: Simply allow the separatory funnel to stand undisturbed in a ring clamp for 15-30 minutes.[4][5] You may observe a gradual clearing of the layers.
2. The Power of Salt: "Salting Out"
-
Principle: Adding a saturated solution of sodium chloride (brine) increases the ionic strength and density of the aqueous phase.[3][6] This reduces the solubility of organic compounds in the aqueous layer and helps to disrupt the interfacial tension, promoting phase separation.[7] This is often the most effective and widely used technique.
-
Protocol:
-
Add a volume of saturated brine to the separatory funnel, typically 10-20% of the total volume of the aqueous layer.
-
Gently rock or swirl the funnel; avoid vigorous shaking which can reform the emulsion.
-
Allow the mixture to stand and observe for phase separation.
-
3. Fine-Tuning the Chemistry: pH Adjustment
-
Principle: If the emulsion is stabilized by acidic or basic impurities, altering the pH of the aqueous layer can neutralize these species, reducing their surfactant properties.[1][8]
-
Protocol:
-
Carefully add a dilute acidic (e.g., 1M HCl) or basic (e.g., 1M NaOH or saturated sodium bicarbonate) solution dropwise to the separatory funnel.
-
Gently mix after each addition and monitor for any changes in the emulsion.
-
Caution: Be mindful of the stability of your target compound to changes in pH. Also, be aware that adding a base to an acidic solution can cause gas evolution (CO2), so vent the separatory funnel frequently.[9]
-
Tier 2: Mechanical and Advanced Techniques
4. The Filtration Fix: Using Celite®
-
Principle: Finely divided solids are a common cause of emulsions.[4] Filtering the entire emulsified mixture through a pad of a filter aid like Celite® (diatomaceous earth) can physically remove these particulates, breaking the emulsion.[4][10]
-
Protocol:
-
Prepare a small plug of glass wool at the bottom of a Büchner or sintered glass funnel.
-
Add a 1-2 cm layer of Celite® over the glass wool.
-
Wet the Celite® pad with the organic solvent used in your extraction and apply gentle vacuum to pack the pad.
-
Pour the entire emulsified mixture through the Celite® pad under vacuum.
-
Rinse the original flask and the Celite® pad with a small amount of fresh organic solvent to ensure complete transfer of your product.[11] The filtrate should collect as two distinct layers.
-
5. The Force of Physics: Centrifugation
-
Principle: For smaller volumes, centrifugation is a highly effective method. The applied centrifugal force accelerates the separation of the two phases by forcing the denser droplets to coalesce.[6][12][13]
-
Protocol:
-
Transfer the emulsified mixture into appropriate centrifuge tubes.
-
Ensure the centrifuge is balanced by placing a tube with an equal volume of a similar density liquid opposite your sample tube.[13]
-
Centrifuge at a moderate speed (e.g., 2000-4000 rpm) for 5-15 minutes.
-
Carefully decant or pipette the separated layers.
-
6. Altering the Solvent Environment
-
Principle: Adding a small amount of a different organic solvent that is miscible with your extraction solvent can change the overall polarity and solvent properties of the organic phase, potentially solubilizing the emulsifying agent and breaking the emulsion.[1][6]
-
Protocol:
-
Add a small volume (e.g., 5-10% of the organic layer volume) of a different, miscible organic solvent. For example, if you are using ethyl acetate, adding a small amount of THF or diethyl ether might be effective.
-
Gently mix and observe for phase separation.
-
Frequently Asked Questions (FAQs)
Q1: I am running a 1,3-dipolar cycloaddition with a carbohydrate-derived nitrone and always get an emulsion. Why is this and what's the best approach?
A: Carbohydrate-derived nitrones and their cycloadducts often contain multiple polar hydroxyl groups, which can increase their water solubility and contribute to emulsion formation. For these types of compounds, the "salting out" method is typically the most effective first step. The high ionic strength of the brine will significantly decrease the solubility of your polar organic product in the aqueous layer. If this fails, filtration through Celite® is an excellent second choice, as it will remove any fine, insoluble byproducts that may have formed.
Q2: Can I prevent emulsions from forming in the first place?
A: Yes, prevention is often the best strategy.[6] Here are a few tips:
-
Gentle Mixing: Instead of vigorously shaking the separatory funnel, use a gentle swirling or rocking motion for mixing.[3] This increases the surface area for extraction without the high energy input that creates emulsions.
-
Solvent Evaporation: Before the aqueous work-up, consider removing the reaction solvent on a rotary evaporator and then re-dissolving the residue in your desired extraction solvent.[4][5]
-
Pre-filtration: If you suspect insoluble byproducts, you can filter the crude reaction mixture through a small plug of Celite® or glass wool before transferring it to the separatory funnel.
Q3: I used a chlorinated solvent like dichloromethane (DCM) and got a very stubborn emulsion. Is there a specific reason for this?
A: Emulsions are frequently encountered when using chlorinated solvents like DCM or chloroform to extract a basic aqueous solution.[4] In such cases, neutralizing or slightly acidifying the aqueous layer before extraction can often prevent emulsion formation.
Q4: Will adding more of the organic extraction solvent help break the emulsion?
A: Sometimes, diluting the organic layer by a factor of 5 to 10 can help break an emulsion, especially if the solution is already dilute.[5] This can alter the concentration of the emulsifying agent and promote phase separation.
Q5: What should I do if a gooey or insoluble precipitate forms at the interface between the two layers?
A: This is a common issue.[5][9] The best approach is to wash the mixture with water to remove as much of the precipitate as possible, ensuring you retain the entire organic layer.[5] After separating the layers, treat the organic phase with a generous amount of a drying agent (like anhydrous sodium sulfate or magnesium sulfate). The drying agent may absorb the gooey material, which can then be removed by filtration.[5]
Summary of Emulsion Breaking Techniques
| Technique | Principle of Action | Best For | Considerations |
| Allow to Stand | Gravity-based separation. | Minor or unstable emulsions. | Time-consuming; may not work for stable emulsions. |
| Salting Out (Brine) | Increases ionic strength of the aqueous phase, reducing organic solubility.[7][14] | Most common emulsions, especially with polar products. | Highly effective and generally the first method to try.[3] |
| pH Adjustment | Neutralizes acidic or basic emulsifying agents.[1] | Emulsions stabilized by pH-sensitive impurities. | Product stability at different pH values must be considered. |
| Filtration (Celite®) | Physically removes fine solid particulates that stabilize the emulsion.[4][10] | Emulsions caused by insoluble byproducts or salts. | Requires an additional filtration step; Celite® may adsorb some product, so rinsing is crucial.[11] |
| Centrifugation | Applies mechanical force to accelerate phase separation.[12][13] | Small-volume, stubborn emulsions. | Requires access to a centrifuge and appropriate tubes. |
| Solvent Addition | Alters the properties of the organic phase to dissolve the emulsifying agent.[6] | When other methods fail. | May complicate solvent removal later. |
References
-
University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]
-
Chem Reactor. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
-
K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
-
The Hive. Celite, Hive Methods Discourse. [Link]
-
Biotage. Tackling emulsions just got easier. [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
University of Rochester, Department of Chemistry. How To: Manage an Emulsion. [Link]
-
Taylor & Francis. Salting out – Knowledge and References. [Link]
-
LCGC International. Enhancing Extractions by Salting Out. [Link]
-
MDPI. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. [Link]
-
University of York, Department of Chemistry. Active Filtration. [Link]
-
Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
ResearchGate. Stereoselective Intramolecular 1,3-Dipolar Cycloadditions. [Link]
-
MedSolut AG. Separation of Mixtures by Centrifugation: Complete Guide. [Link]
-
ResearchGate. How to avoid emulsion during liquid-liquid partition with methacrylic acid? [Link]
-
ACS Publications. General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. [Link]
-
ResearchGate. Water Exclusion Reaction in Aqueous Media: Nitrone Formation and Cycloaddition in a Single Pot. [Link]
-
The Schlenk Line Survival Guide. Filtration through Celite. [Link]
-
Chemistry LibreTexts. 1.5G: Centrifugation. [Link]
-
Barrick Lab. Using Emulsions to Select by Yield. [Link]
-
MDPI. Centrifugal Step Emulsification can Produce Water in Oil Emulsions with Extremely High Internal Volume Fractions. [Link]
-
Don't Memorise. Centrifugation| Separation Methods | Physics. YouTube. [Link]
-
MDPI. Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. [Link]
-
RSC Publishing. 1,3-Dipolar cycloaddition of nitrones to oxa(aza)bicyclic alkenes. [Link]
-
NPTEL - Indian Institutes of Technology. Week 3: Lecture 11: Nitrones in 1,3-Dipolar Cycloaddition. YouTube. [Link]
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Stability issues of N,α-Diphenylnitrone during storage and handling
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding PBN stability.
FAQ 1: What are the primary factors that affect the stability of solid PBN?
N,α-Diphenylnitrone in its solid, powdered form is susceptible to degradation from exposure to air and light.[1][2][3] The manufacturer's safety data sheet (SDS) for PBN explicitly notes that the compound is "air sensitive".[1][3] Therefore, prolonged exposure to the atmosphere can lead to oxidative degradation. Additionally, photolysis, or decomposition due to light, can occur even under ambient lighting conditions.[2]
FAQ 2: How should I properly store solid PBN for maximum shelf life?
To ensure the long-term stability of solid PBN, it is critical to store it under an inert atmosphere, such as argon or nitrogen.[1][3] The container should be tightly sealed to prevent exposure to air and moisture.[4] For optimal preservation, storage in a freezer is recommended.[5] Always protect the compound from light by using an amber vial or by storing it in a dark location.[2]
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | PBN is air-sensitive and can oxidize.[1][3] |
| Temperature | Store in a freezer. | Reduces the rate of potential degradation reactions.[5] |
| Light Exposure | Keep in a dark place or use an amber container. | Prevents photolytic decomposition.[2] |
| Container | Tightly sealed container. | Prevents exposure to air and moisture.[4] |
FAQ 3: My PBN solution has turned yellow. What does this indicate and can I still use it?
A yellow discoloration in a PBN solution is a common indicator of degradation. This can be caused by several factors, including exposure to light, heat, or acidic conditions.[2][6] One of the known degradation pathways of PBN involves hydrolysis, which can be catalyzed by factors such as ferric iron, leading to the formation of benzaldehyde, which can contribute to a yellowish appearance.[7] It is strongly advised not to use a discolored solution, as the presence of degradation products can interfere with your experiment and produce unreliable results. The formation of nitric oxide from PBN decomposition can also alter biological functions in your sample.[2]
FAQ 4: How long are PBN solutions stable?
The stability of PBN in solution is highly dependent on the solvent and storage conditions. Aqueous solutions of PBN are particularly prone to hydrolysis and should be made fresh daily.[8] Solutions prepared in DMSO may be stored at -20°C for up to one month.[8] However, for critical experiments, it is always best practice to prepare fresh solutions immediately before use to minimize the impact of any potential degradation.
Section 2: Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to stability issues you may encounter during your experiments.
Issue 1: Inconsistent or non-reproducible results in spin trapping experiments.
Potential Cause: Degradation of PBN stock or working solutions.
Underlying Mechanism: PBN is a spin trap used to detect and characterize free radicals.[9] If the PBN has degraded, its ability to trap radicals will be compromised, leading to variability in your results. The degradation products themselves may also react with your system, causing further inconsistencies. For instance, PBN can decompose to form nitric oxide, which is a biologically active molecule that can alter cellular functions.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Preventative Measures:
-
Aliquot Solid PBN: Upon receiving a new bottle of PBN, it is good practice to aliquot it into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the entire stock to air and moisture each time it is used.
-
Strict Solution Preparation Protocol: Always prepare PBN solutions fresh, especially aqueous solutions.[8] For DMSO solutions, adhere to the recommended storage time and temperature.[8]
-
Regular Quality Control: If PBN is a critical reagent in your long-term studies, consider periodic purity checks of your stock using analytical methods like HPLC or NMR.[10][11][12]
Issue 2: Unexpected biological effects observed in control experiments with PBN alone.
Potential Cause: Biological activity of PBN degradation products.
Underlying Mechanism: PBN is not an inert molecule, and its breakdown products can have significant biological effects. One of the primary hydrolysis products of PBN is N-t-butyl hydroxylamine, which has been shown to be a potent antioxidant and can delay cellular senescence.[13] Furthermore, the light-induced decomposition of PBN can produce tert-nitrosobutane, which in turn can decompose to nitric oxide.[2] Nitric oxide is a key signaling molecule in many biological systems.
Troubleshooting Steps:
-
Protect from Light: Ensure that all handling of PBN and PBN-containing solutions is done with minimal exposure to light. Use amber tubes and cover any vessels with aluminum foil.[2]
-
Control for Hydrolysis: Be aware that hydrolysis can be catalyzed by ferric iron.[7] If your experimental system contains iron, this could accelerate PBN breakdown. Consider the use of metal chelators if appropriate for your experiment.
-
Characterize Your Control: If you continue to observe unexpected effects, it may be necessary to analyze your PBN solution for the presence of degradation products. Techniques like GC-MS can be used to detect volatile breakdown products like benzaldehyde.[10]
Issue 3: Difficulty dissolving PBN, or precipitation of PBN from solution.
Potential Cause: Incorrect solvent choice or exceeding solubility limits.
Underlying Mechanism: While PBN is soluble in many organic solvents, its solubility in aqueous buffers is limited. The choice of solvent and the final concentration are critical for maintaining a homogenous solution.
Recommendations:
-
Solvent Selection: For aqueous applications, it is common to first dissolve PBN in a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting it into the aqueous buffer.[8]
-
Concentration Limits: Be mindful of the solubility limits of PBN in your chosen solvent system. If you observe precipitation, you may need to lower the final concentration of PBN in your experiment.
-
pH Considerations: The stability of PBN adducts can be pH-dependent, with greater stability generally observed in acidic media.[14] While this refers to the spin adduct, extreme pH values in your buffer could also potentially influence the stability of the parent PBN molecule.
Section 3: Best Practices for Handling and Personal Protective Equipment (PPE)
Safe and effective handling of N,α-Diphenylnitrone is paramount for both experimental success and personal safety.
General Handling Procedures:
-
Ventilation: Always handle solid PBN and concentrated solutions in a well-ventilated area, preferably within a chemical fume hood.[15][16]
-
Avoid Dust Formation: When working with powdered PBN, take care to avoid generating dust.[4][5]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[17]
-
Decontamination: Clean any spills promptly and decontaminate work surfaces after use.[16]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[5] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile rubber gloves or other appropriate protective gloves.[3] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat.[4] | Protects skin and clothing from contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[5] Use a NIOSH/MSHA approved respirator for large spills or in emergencies.[3] | Prevents inhalation of dust or aerosols. |
References
- Stabilities of hydroxyl radical spin adducts of PBN-type spin traps. (n.d.). National Institutes of Health.
- SAFETY DATA SHEET - N,alpha-Diphenyl nitrone. (n.d.). Fisher Scientific.
- Chamulitrat, W., & Mason, R. P. (1995). Phenyl N-tert-butyl nitrone forms nitric oxide as a result of its FE(III)-catalyzed hydrolysis or hydroxyl radical adduct formation. Free Radical Research, 23(1), 1–14.
- POBN, Spin trap. (n.d.). Tribioscience.
- Jaeger, C. D., & Bard, A. J. (1979). Spin trapping and electron spin resonance detection of radical intermediates in the photodecomposition of water at titanium dioxide particulate systems. The Journal of Physical Chemistry, 83(24), 3146–3152.
- Chamulitrat, W., Jordan, S. J., Mason, R. P., Saito, K., & Cutler, R. G. (1994). Nitric oxide formation during light-induced decomposition of phenyl N-tert-butylnitrone. Free Radical Biology and Medicine, 17(4), 347–355.
- Allouch, A., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox, and Neuroprotective Properties. ACS Omega, 5(47), 30643–30651.
- N-tert-Butyl-a-phenylnitrone Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- SAFETY DATA SHEET - N-tert-Butyl-a-phenylnitrone. (2009). Fisher Scientific.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - N,alpha-Diphenyl nitrone. (2025). Thermo Fisher Scientific.
- Atamna, H., & Ames, B. N. (2000). N-t-butyl hydroxylamine, a hydrolysis product of alpha-phenyl-N-t-butyl nitrone, is more potent in delaying senescence in human lung fibroblasts. Journal of Biological Chemistry, 275(10), 6741–6748.
- 3 SAFE WORK PRACTICES AND GUIDELINES. (n.d.). Auburn University.
- analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). World Journal of Pharmaceutical Research.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill.
- Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry. (n.d.). National Institutes of Health.
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Common mistakes to avoid in 1,3-dipolar cycloaddition experiments
Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition is not working or giving very low yields. What are the most common initial checks?
A: Low yields in 1,3-dipolar cycloadditions often trace back to a few key areas. First, verify the integrity of your starting materials. 1,3-dipoles, such as organic azides, can be unstable and should be fresh or properly stored. For catalyzed reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the primary suspect is the catalyst's oxidation state; the active species is Cu(I), which is easily oxidized to the inactive Cu(II) by atmospheric oxygen.[1][2] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are thoroughly degassed.[1] Finally, confirm your reaction conditions—temperature, solvent, and concentration—are appropriate for the specific dipole and dipolarophile you are using.
Q2: I'm observing a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
A: The formation of regioisomers is a common challenge, particularly in thermal Huisgen cycloadditions between azides and asymmetric alkynes, which often yield a mixture of 1,4- and 1,5-disubstituted triazoles.[3] Regioselectivity is governed by a combination of electronic and steric factors, which can be predicted using Frontier Molecular Orbital (FMO) theory.[4][5] For azide-alkyne cycloadditions, the most reliable method to achieve high regioselectivity is to use a catalyst. Copper(I) catalysis (CuAAC) almost exclusively yields the 1,4-disubstituted triazole, whereas ruthenium catalysts can be used to selectively obtain the 1,5-disubstituted isomer.[3][6]
Q3: What is the fundamental difference between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloadditions?
A: Both CuAAC and SPAAC are powerful "click chemistry" reactions that form a triazole linkage, but they operate on different principles. CuAAC requires a copper(I) catalyst to dramatically accelerate the reaction and ensure the formation of the 1,4-regioisomer.[3][7] This method is extremely efficient but the copper catalyst can be cytotoxic, limiting its application in living systems.[8][9] SPAAC, on the other hand, is a metal-free reaction.[] It utilizes a strained cyclooctyne as the dipolarophile; the high ring strain provides the driving force for the reaction, lowering the activation energy and allowing it to proceed rapidly without a catalyst.[8][9] This makes SPAAC highly suitable for bioconjugation in live cells and in vivo.[9][]
Q4: Can solvent choice significantly impact the rate of a 1,3-dipolar cycloaddition?
A: For many concerted 1,3-dipolar cycloadditions, the effect of solvent polarity on the reaction rate is minimal.[4] This is because the transition state is not significantly more polarized than the ground state reactants. However, this is not a universal rule. In some cases, particularly with polar reagents, solvent effects can be more pronounced. For instance, specific hydrogen-bond interactions between the solvent and reactants can influence reaction rates.[11] In catalyzed reactions like CuAAC, the solvent's ability to coordinate with the catalyst and dissolve the reagents is a critical factor.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during 1,3-dipolar cycloaddition experiments, with a focus on the widely used azide-alkyne cycloadditions.
Problem 1: Low or No Product Formation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Low yields or complete failure of CuAAC reactions are frequently linked to the integrity of the copper(I) catalyst.
The catalytic cycle of CuAAC relies on the Cu(I) oxidation state.[2] Dissolved oxygen in the reaction medium can readily oxidize Cu(I) to the inactive Cu(II) state, effectively halting the reaction. Furthermore, certain buffer components or impurities in the starting materials can act as chelating agents, binding to the copper catalyst and inhibiting its activity.[1]
Troubleshooting Workflow: Low Yield in CuAAC
Caption: Troubleshooting decision tree for low-yield CuAAC reactions.
-
Ensure an Oxygen-Free Environment : Always use solvents that have been thoroughly degassed by methods such as sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles. Maintain a positive pressure of inert gas over the reaction mixture for its entire duration.[1]
-
In Situ Reduction of Cu(II) : The most common strategy is to start with a stable Cu(II) salt (e.g., CuSO₄) and add a reducing agent to generate the active Cu(I) species in situ. Sodium ascorbate is the most widely used reducing agent for this purpose.[1][2][13]
-
Utilize a Stabilizing Ligand : Ligands are crucial for protecting the Cu(I) catalyst from oxidation and disproportionation.[2] They also accelerate the reaction. Tris-(benzyltriazolylmethyl)amine (TBTA) is a popular choice, though many other ligands are available.
-
Avoid Inhibitory Buffer Components : If working in a biological context, avoid buffers containing strong chelators like Tris. Opt for non-coordinating buffers such as phosphate, HEPES, or MOPS.[1]
Table 1: Common CuAAC Catalyst Systems and Conditions
| Copper Source | Reducing Agent (if needed) | Ligand (Optional but Recommended) | Typical Solvent(s) | Key Considerations |
| CuSO₄·5H₂O | Sodium Ascorbate (1-5 eq.) | TBTA, BTTAA | H₂O/t-BuOH, DMSO, DMF | Most common system; requires in situ reduction. |
| CuI, CuBr | None | TBTA | Acetonitrile, THF, Toluene | Cu(I) salt is used directly; highly sensitive to oxygen. |
| Copper Wire/Turnings | None | None | THF, Toluene | Heterogeneous catalyst; slower but simplifies purification.[6] |
Problem 2: Poor Reactivity or Side Reactions in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While SPAAC avoids catalyst-related issues, its success is highly dependent on the choice and stability of the strained alkyne.
The reactivity of SPAAC is directly proportional to the degree of ring strain in the cyclooctyne.[8] However, highly reactive cyclooctynes can also be less stable and more prone to side reactions, particularly with nucleophiles like thiols, which are abundant in biological systems.[8] The choice of cyclooctyne is therefore a critical trade-off between reaction kinetics and stability.
Diagram: Reactivity vs. Stability in SPAAC
Caption: The relationship between ring strain, reactivity, and stability in SPAAC.
-
Select the Appropriate Cyclooctyne :
-
For applications requiring very fast kinetics, consider highly strained cyclooctynes like DIFO or ADIBO.
-
For long-term stability in complex biological media, a more stable cyclooctyne like BCN may be preferable, albeit with slower kinetics.
-
DBCO often provides a good compromise between reactivity and stability for many applications.[9]
-
-
Optimize pH : While SPAAC is tolerant of a wide pH range, extreme pH values can lead to the degradation of some cyclooctynes. For most biological applications, maintaining a pH between 6.5 and 8.0 is ideal.
-
Control for Thiol Reactivity : If working in a thiol-rich environment (e.g., cell lysates), be aware that some strained alkynes can react with free thiols. This can be mitigated by choosing a more thiol-stable cyclooctyne or by pre-treating the sample with a thiol-scavenging agent like N-ethylmaleimide (NEM), provided it does not interfere with the desired reaction.
Problem 3: Difficult Product Purification
Purification can be challenging due to residual copper catalyst, ligands, or unreacted starting materials.
In CuAAC, the copper catalyst and any added ligands must be completely removed, which is particularly critical for downstream applications in biology or materials science. In both CuAAC and SPAAC, if one reactant is used in large excess to drive the reaction to completion, its removal can be difficult, especially if it has similar solubility properties to the product.
-
Copper Scavenging : After a CuAAC reaction, residual copper can be removed by washing with a solution of a chelating agent like EDTA, or by using commercially available copper-scavenging resins.
-
Catalyst Immobilization : To simplify catalyst removal, consider using a heterogeneous copper catalyst, such as copper turnings or a copper-supported catalyst.[6][14] These can be easily removed by simple filtration at the end of the reaction.[15]
-
Stoichiometry Optimization : Whenever possible, perform the reaction with near-stoichiometric amounts (1:1 to 1.2:1) of the azide and alkyne to minimize the amount of unreacted starting material that needs to be removed.
-
"Tag-and-Release" Purification : If one of the starting materials can be functionalized with a purification handle (e.g., a biotin tag or a charged group), this can facilitate separation of the product from the excess reactant using affinity chromatography or ion-exchange chromatography.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation :
-
Dissolve the alkyne (1.0 eq) and the azide (1.1 eq) in a suitable solvent mixture (e.g., 1:1 H₂O:t-BuOH or 4:1 DMF:H₂O).
-
Prepare fresh stock solutions: a 1 M aqueous solution of sodium ascorbate and a 100 mM aqueous solution of CuSO₄·5H₂O.
-
-
Reaction Setup :
-
Add the alkyne/azide solution to a reaction vessel.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
-
Initiation :
-
Under a positive pressure of inert gas, add the sodium ascorbate solution (1.5 eq) to the reaction mixture.
-
Add the CuSO₄·5H₂O solution (0.1 eq). For sensitive substrates, adding a ligand like TBTA (0.1 eq) before the copper is recommended.
-
-
Reaction Monitoring :
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.
-
-
Workup and Purification :
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with a 5% aqueous solution of EDTA to remove copper salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
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- BenchChem. (2025). Technical Support Center: Azide-Alkyne Cycloaddition Reactions.
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Ballester, P., et al. (n.d.). Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[16]pyrrole cage. Chemical Science (RSC Publishing).
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- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Borreguero-Gárate, T., et al. (n.d.). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. MDPI.
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- Gualandi, A., et al. (n.d.). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI.
- McKay, C. S., & Finn, M. G. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH.
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization and Comparative Analysis of Isoxazolidines Synthesized from N,α-Diphenylnitrone
For researchers and professionals in drug development, the isoxazolidine ring is a privileged scaffold, serving as a versatile building block for a myriad of complex bioactive molecules, including alkaloids, β-lactams, and amino sugars.[1][2] This five-membered N,O-heterocycle provides a conformationally rigid framework, making it an attractive motif in the design of novel therapeutics.[3][4] The most robust and widely adopted method for constructing this ring system is the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition, between a nitrone and an alkene.[1][5][6][7]
This guide offers an in-depth exploration of isoxazolidines synthesized using a specific, highly versatile 1,3-dipole: N,α-diphenylnitrone. We will dissect the synthesis, provide a comprehensive workflow for structural and stereochemical characterization, and objectively compare this classic methodology against alternative synthetic strategies. The focus throughout is on the causality behind experimental choices, ensuring a deep, practical understanding for scientists aiming to leverage these heterocycles in their research.
Part 1: The Cornerstone Synthesis—1,3-Dipolar Cycloaddition
The reaction between a nitrone (the 4π-electron component) and an alkene, or "dipolarophile" (the 2π-electron component), proceeds through a concerted, pericyclic mechanism to form the five-membered isoxazolidine ring.[8][9] This approach is valued for its potential to create multiple stereocenters with a high degree of control in a single step.[10]
The Mechanism: A Concerted Dance of Electrons
The N,α-diphenylnitrone acts as the 1,3-dipole. The reaction involves the suprafacial interaction of the nitrone's 4π-electron system with the alkene's 2π-system, leading to a five-membered transition state and the formation of new C-C and C-O bonds.
Caption: The concerted [3+2] cycloaddition mechanism.
Causality in Experimental Design
The success of the synthesis—defined by yield, regioselectivity, and stereoselectivity—is not accidental. It is a direct consequence of rational choices regarding the reactants and conditions.
-
Choice of Nitrone (N,α-Diphenylnitrone): This specific nitrone is widely used due to its high stability and reactivity. The phenyl group on the nitrogen (N-phenyl) and the α-carbon (C-phenyl) provide steric bulk that significantly influences the stereochemical outcome of the cycloaddition, often favoring the formation of trans products to minimize steric hindrance in the transition state.[5]
-
Choice of Dipolarophile (Alkene): The electronic nature of the alkene is paramount. Frontier Molecular Orbital (FMO) theory helps predict the regioselectivity.[8][11]
-
Electron-deficient alkenes (e.g., acrylates, nitroalkenes) lower the energy of their Lowest Unoccupied Molecular Orbital (LUMO). This favors a dominant interaction between the nitrone's Highest Occupied Molecular Orbital (HOMO) and the alkene's LUMO, typically leading to 5-substituted isoxazolidines.[11]
-
Electron-rich alkenes have a higher energy HOMO, which can lead to competing interactions and potentially a mixture of regioisomers.[8]
-
-
Reaction Conditions: While many reactions proceed thermally, Lewis acid catalysis (e.g., using Ni(II) or other metal triflates) can accelerate the reaction and enhance selectivity by coordinating to the nitrone or the alkene, thereby lowering the energy of the transition state.[6][12] The choice of solvent can also influence reaction rates and, in some cases, selectivity.
Experimental Protocol: Synthesis of 2,3,5-Triphenylisoxazolidine
This protocol describes a representative synthesis using N,α-diphenylnitrone and styrene.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N,α-diphenylnitrone (1.0 eq) and styrene (1.2 eq) in anhydrous toluene (approx. 0.2 M concentration).
-
Reaction: Heat the mixture to reflux (approx. 110 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrone is consumed (typically 12-24 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) is typically effective for eluting the product.
-
Analysis: Combine the fractions containing the pure product (as determined by TLC), remove the solvent under reduced pressure, and dry the resulting solid or oil under high vacuum to obtain the purified isoxazolidine. The product is typically a mixture of diastereomers that can be characterized as described in the next section.
Caption: Experimental workflow for isoxazolidine synthesis.
Part 2: A Multi-faceted Approach to Characterization
Unambiguous characterization is critical to confirm the successful synthesis and, more importantly, to determine the precise three-dimensional structure of the product(s). This involves a logical progression of analytical techniques.
Spectroscopic & Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the constitution and relative stereochemistry of isoxazolidines in solution.[13][14]
-
¹H NMR: The protons on the isoxazolidine ring (H-3, H-4, and H-5) are diagnostic. Their chemical shifts and, crucially, their coupling constants (J-values) reveal their spatial relationships. For a 3,4,5-trisubstituted isoxazolidine, the coupling constant between H-4 and H-5 (J₄,₅) is key: a larger value (typically 8-10 Hz) suggests a trans relationship, while a smaller value (5-7 Hz) indicates a cis relationship.
-
¹³C NMR: The chemical shifts of the ring carbons (C-3, C-4, C-5) confirm the formation of the heterocyclic core.[15] C-3 and C-5, being attached to heteroatoms, typically resonate further downfield than C-4.[14]
-
2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) is used to confirm which protons are coupled to each other (e.g., H-4 to H-5), while Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to its directly attached carbon, allowing for unambiguous assignment of all signals.[15]
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| H-3 / C-3 | 4.5 - 5.5 | 70 - 80 | Adjacent to N and C-phenyl group. |
| H-4 / C-4 | 2.5 - 4.0 | 45 - 60 | Chemical shift is highly dependent on substituents. |
| H-5 / C-5 | 4.8 - 5.8 | 75 - 85 | Adjacent to O and substituent from the alkene. |
Mass Spectrometry (MS): MS is used to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is essential for confirming the molecular formula of a new compound.[15][16] The fragile N-O bond often cleaves during ionization, leading to characteristic fragmentation patterns that can aid in structural elucidation.
X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides definitive, unambiguous proof of the molecular structure, including both the regiochemistry and the relative and absolute stereochemistry.[13][17] It is considered the gold standard for structural determination.
Caption: Logical workflow for isoxazolidine characterization.
Part 3: Comparative Guide to Synthetic Alternatives
While the thermal cycloaddition of N,α-diphenylnitrone is a classic and reliable method, the field has evolved. It is crucial for the modern researcher to understand the advantages and limitations of this technique in the context of other available methods.
| Method | Core Principle | Advantages | Disadvantages | Primary Application |
| N,α-Diphenylnitrone + Alkene (Thermal) | Classic 1,3-dipolar cycloaddition.[17] | Well-established, predictable for many substrates, high-yielding. | Requires elevated temperatures, limited enantiocontrol (product is racemic). | General synthesis of diverse isoxazolidines. |
| Chiral Nitrones + Alkene | Cycloaddition using a nitrone with a built-in chiral auxiliary (e.g., derived from (-)-menthone).[7][10] | Can provide high diastereoselectivity and enantioselectivity. | Chiral auxiliary must be synthesized and later removed, adding steps. | Asymmetric synthesis to access specific enantiomers. |
| Visible-Light Photocatalysis | Uses a photocatalyst (e.g., Ru(bpy)₃Cl₂) to promote cycloaddition under mild conditions.[18] | Very mild conditions (room temp, visible light), high yields, can offer unique selectivities. | Requires specialized photochemical equipment, catalyst can be expensive. | Green chemistry approaches and synthesis of sensitive molecules. |
| Multi-component Reactions (MCRs) | One-pot reaction of three or more simple starting materials (e.g., nitrosoarenes, alkenes, diazo compounds).[19][20] | Highly atom- and step-economical, rapid library synthesis. | Substrate scope can be limited, optimization can be complex. | High-throughput screening and diversity-oriented synthesis. |
| Intramolecular Cyclization | Cyclization of an appropriately functionalized unsaturated hydroxylamine.[21][22] | Excellent control over regioselectivity, useful for creating fused-ring systems. | Requires multi-step synthesis of the linear precursor. | Total synthesis of complex natural products with bicyclic cores.[11] |
Conclusion
The synthesis of isoxazolidines from N,α-diphenylnitrone via 1,3-dipolar cycloaddition remains a powerful and dependable strategy in the synthetic chemist's toolkit. Its predictability and broad applicability make it an excellent choice for accessing a wide range of these valuable heterocyclic scaffolds. A thorough characterization, relying primarily on NMR spectroscopy to elucidate the relative stereochemistry and mass spectrometry to confirm the identity, is essential for validating the synthetic outcome. While newer methods like photocatalysis and multi-component reactions offer compelling advantages in mildness and efficiency, the classical approach provides a solid, well-understood foundation. For professionals in drug discovery, mastering the synthesis and characterization of these molecules is a critical step toward the development of novel and complex therapeutic agents.
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Isoxazolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
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Isoxazolidines by cycloadditions of N,α-diphenyl nitrone in the benzo[b]thiophene S-oxide and SS-dioxide series. (n.d.). RSC Publishing. Retrieved January 13, 2026, from [Link]
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Synthetic strategies to prepare the isoxazolidine ring. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Catalyst-free synthesis of isoxazolidine from nitrosoarene and haloalkyne via a 1,2-halo-migration/[3 + 2] cycloaddition cascade. (n.d.). RSC Publishing. Retrieved January 13, 2026, from [Link]
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New isoxazolidine derivatives: Synthesis, Spectroscopic analysis, X-ray, DFT calculation, Biological activity studies. (2025, October 18). ResearchGate. Retrieved January 13, 2026, from [Link]
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Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]
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A Senior Application Scientist's Guide to Spectroscopic Analysis: Confirming Isoxazolidine Structure with ¹H and ¹³C NMR
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. The isoxazolidine scaffold, a five-membered saturated heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules.[1][2][3] Its synthesis, often via 1,3-dipolar cycloaddition, can lead to various regio- and stereoisomers.[4][5] Therefore, precise analytical techniques are paramount to verify the intended molecular architecture.
This guide provides an in-depth, expert-led comparison of how ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for the structural elucidation of isoxazolidines. We will move beyond a simple recitation of data, focusing instead on the causality behind spectral features and the logic of experimental design, empowering you to interpret your own data with confidence.
Pillar 1: The Fundamental NMR Fingerprint of the Isoxazolidine Ring
The power of NMR lies in its ability to probe the chemical environment of each nucleus in a molecule. For isoxazolidines, the key lies in understanding the characteristic signals of the protons and carbons that constitute the heterocyclic ring (C3, C4, and C5).
¹H NMR Spectroscopy: A Window into Proton Environments
The proton NMR spectrum provides three critical pieces of information: chemical shift (δ), integration, and spin-spin coupling (J-coupling).
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electron density around the proton. Protons attached to carbons adjacent to heteroatoms (C3 and C5) are deshielded and thus resonate at a lower field (higher ppm value) compared to the protons on C4.
-
H3 and H5: These protons, being adjacent to both a carbon and a heteroatom, typically appear in the range of δ 3.0 - 5.5 ppm .[1][5] The specific value is highly dependent on the substituents on the ring and the nitrogen atom.
-
H4 Protons: The two protons on the C4 carbon are typically diastereotopic, meaning they are chemically non-equivalent. They will therefore have different chemical shifts and will couple to each other. These protons usually resonate further upfield, in the range of δ 2.0 - 3.5 ppm .[5] Their signals often appear as complex multiplets, frequently as a pair of doublet of doublets (dd).
-
-
Spin-Spin Coupling (J-coupling): This phenomenon, which splits a single resonance into a multiplet, is arguably the most powerful tool for confirming the isoxazolidine structure. It provides direct evidence of through-bond connectivity.[6]
-
Geminal Coupling (²J): The coupling between the two non-equivalent protons on C4 (H4a and H4b) is known as geminal coupling. The coupling constant, ²J_H4a-H4b_, is typically in the range of 10-14 Hz .
-
Vicinal Coupling (³J): The coupling between protons on adjacent carbons (e.g., H3 with H4, and H4 with H5) is called vicinal coupling. These ³J values are crucial for determining stereochemistry.
-
A cis relationship between two protons generally results in a smaller coupling constant (³J_cis_ ≈ 6-8 Hz).
-
A trans relationship leads to a larger coupling constant (³J_trans_ ≈ 8-12 Hz).[7]
-
-
By carefully analyzing the splitting patterns and extracting the coupling constants, one can piece together the connectivity of the entire ring system. For example, the signal for H3 will be split by the two H4 protons, and each H4 proton will be split by its geminal partner and the adjacent H3 and H5 protons.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
While ¹H NMR reveals proton connectivity, ¹³C NMR confirms the carbon framework of the isoxazolidine.
-
Chemical Shift (δ): Similar to proton NMR, carbons adjacent to electronegative oxygen and nitrogen atoms are deshielded.
The combined data from both ¹H and ¹³C NMR provides a robust "fingerprint" for the isoxazolidine core.
Pillar 2: A Self-Validating Experimental Protocol
Acquiring high-quality, interpretable data is foundational. The following protocol is designed to be self-validating, ensuring reliable results.
Step-by-Step Methodology for NMR Analysis
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified isoxazolidine sample directly into a clean, dry NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic molecules.[9]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Modern spectrometers can also reference the residual solvent peak.[9]
-
Cap the tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Instrument Setup and ¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step compensates for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Following the ¹H acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment where all ¹H-¹³C coupling is removed, resulting in a single sharp peak for each unique carbon atom.
-
A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Advanced 2D NMR Experiments (Optional but Recommended):
-
For complex structures or to provide definitive assignments, 2D NMR experiments are invaluable.[10][11]
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, visually confirming the H3-H4-H5 spin system.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is excellent for assigning quaternary carbons and piecing together different fragments of a molecule.
-
-
Workflow for Isoxazolidine Structure Confirmation
The following diagram illustrates the logical flow from sample to confirmed structure.
Caption: Experimental workflow for isoxazolidine analysis.
Pillar 3: Data Interpretation – A Comparative Case Study
Let's consider a hypothetical example: 2-methyl-3,5-diphenylisoxazolidine . We will analyze its expected NMR data to demonstrate the principles discussed.
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Proton | Expected δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment Rationale |
| Ph-H | 7.20 - 7.50 | m | - | Aromatic protons from the two phenyl rings. |
| H5 | 5.35 | dd | ³J = 8.8, 5.6 | Downfield due to proximity to O and Ph. Split by two H4 protons. |
| H3 | 4.10 | dd | ³J = 9.2, 7.2 | Downfield due to proximity to N and Ph. Split by two H4 protons. |
| H4a | 2.95 | ddd | ²J=12.8, ³J=9.2, ³J=8.8 | Upfield relative to H3/H5. Split by H4b, H3, and H5. |
| H4b | 2.40 | ddd | ²J=12.8, ³J=7.2, ³J=5.6 | Most upfield ring proton. Split by H4a, H3, and H5. |
| N-CH₃ | 2.65 | s | - | Singlet as there are no adjacent protons to couple with. |
Note: The labels 'a' and 'b' for the H4 protons are arbitrary. The key is that they are distinct.
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Expected δ (ppm) | Assignment Rationale |
| Ph-C | 125.0 - 142.0 | Aromatic carbons. |
| C5 | 81.5 | Adjacent to oxygen and a phenyl group.[13] |
| C3 | 72.0 | Adjacent to nitrogen and a phenyl group.[5] |
| C4 | 49.0 | Methylene carbon of the ring, shielded relative to C3/C5.[5] |
| N-CH₃ | 43.5 | Methyl group attached to nitrogen.[5] |
Comparative Analysis: Confirming Connectivity and Stereochemistry
The true power of this data comes from its internal consistency and comparison with alternatives.
-
Connectivity Confirmation: The ¹H NMR splitting patterns provide a clear roadmap. Observing that the signal at 5.35 ppm (H5) is coupled to the signals at 2.95 ppm and 2.40 ppm (the two H4 protons) confirms their adjacency. The COSY spectrum would show cross-peaks between these signals, providing irrefutable evidence. The HSQC spectrum would then link the proton signals to their respective carbon signals (e.g., 5.35 ppm proton to the 81.5 ppm carbon).
-
Stereoisomer Comparison: Let's assume this is the trans-3,5-diphenyl isomer. The vicinal coupling constants between H3-H4 and H4-H5 would be expected to show at least one large (trans) coupling and one smaller (cis) coupling for each H4 proton. For a hypothetical cis-3,5-diphenyl isomer, the conformational dynamics would change, leading to a different set of coupling constants. A detailed analysis, often aided by computational modeling or Nuclear Overhauser Effect (NOE) experiments, can distinguish between these stereoisomers. An NOE correlation between H3 and H5 would strongly suggest a cis relationship.
The following diagram illustrates the key correlations used for structural assignment.
Caption: Key NMR correlations for isoxazolidine assignment.
Conclusion
¹H and ¹³C NMR spectroscopy, when applied with a systematic and logical approach, are unparalleled in their ability to provide definitive structural proof for isoxazolidine derivatives. By moving beyond simple peak-picking and engaging in a thorough analysis of chemical shifts, multiplicities, and coupling constants, researchers can confidently distinguish between isomers and confirm the precise architecture of their synthesized molecules. The integration of 1D and 2D NMR techniques creates a self-validating system that upholds the highest standards of scientific integrity, ensuring that the molecules taken forward into drug development and further research are exactly what they are intended to be.
References
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ResearchGate. ¹H NMR multiplicities of isoxazolidines and selected NOE data for... Available at: [Link]
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Instituto Politécnico de Bragança. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
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MDPI. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Available at: [Link]
-
IOP Publishing. Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. Available at: [Link]
-
ResearchGate. C-13 NMR spectra of some Isoxazolidine. Available at: [Link]
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ResearchGate. 13C-NMR Spectra of some Isoxazolidine | Request PDF. Available at: [Link]
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Beilstein Archives. Supporting Information File 1. Available at: [Link]
-
Beilstein Archives. Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines. Available at: [Link]
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Preprints.org. Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations. Available at: [Link]
-
ResearchGate. ¹H NMR monitoring of thermal interconversion between isoxazolidines 3h and 3′h. Available at: [Link]
-
Taylor & Francis Online. Microwave-assisted synthesis and odor characteristics of some new isoxazolidines. Available at: [Link]
-
ResearchGate. Determining the structure of cycloadducts 6a and 7a using 2D NMR spectra. Available at: [Link]
-
ACD/Labs. 1H–1H Coupling in Proton NMR. Available at: [Link]
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ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. Available at: [Link]
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YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]
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Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
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A Comparative Guide to the Reactivity of Nitrones: Featuring α-Phenyl-N-tert-butylnitrone (PBN)
This guide provides an in-depth comparison of the reactivity of α-phenyl-N-tert-butylnitrone (PBN), a widely studied linear nitrone, with other relevant nitrones. While the initial query mentioned "Benzenamine, N-(phenylmethylene)-, N-oxide" (C-phenyl-N-phenylnitrone), the vast body of comparative scientific literature focuses on PBN. Given its structural similarity and extensive characterization, PBN serves as an exemplary model for understanding the factors that govern nitrone reactivity. This guide is intended for researchers, scientists, and professionals in drug development who utilize nitrones in areas such as free radical trapping and synthetic chemistry.
Introduction to Nitrone Reactivity
Nitrones are a class of organic compounds characterized by the azomethine N-oxide functional group. This 1,3-dipolar structure, with delocalized π-electrons across the C-N-O system, is the heart of their chemical reactivity. The two primary modes of reactivity that will be explored in this guide are their roles as spin trapping agents for reactive free radicals and as 1,3-dipoles in cycloaddition reactions.
The reactivity of a nitrone is governed by both steric and electronic factors. The substituents on the nitrone's α-carbon and nitrogen atoms can be modified to tune its reactivity, stability, and solubility, making certain nitrones more suitable for specific applications. This guide will delve into these structure-activity relationships, providing a comparative analysis of PBN with other nitrones, including the cyclic nitrone 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and various substituted PBN derivatives.
Part 1: Nitrones as Spin Trapping Agents
One of the most prominent applications of nitrones is in the field of free radical biology and chemistry, where they are used as "spin traps." In this technique, a diamagnetic nitrone reacts with a highly reactive, short-lived free radical to form a more stable and persistent nitroxide radical adduct. This "spin adduct" can then be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy, providing indirect evidence of the initial transient radical's identity.[1][2]
The efficacy of a spin trap is largely determined by the rate at which it traps the free radical. A higher trapping rate allows for more efficient detection of transient radicals at low concentrations.
Comparative Reactivity in Spin Trapping
The following table summarizes the relative rate constants for the trapping of various free radicals by PBN and other nitrones. This data highlights how structural modifications can significantly impact trapping efficiency.
| Nitrone | Radical Trapped | Relative Rate Constant (knitrone/kPBN) | Source(s) |
| PBN | Hydroxymethyl (•CH₂OH) | 1.0 | [3][4] |
| 4-CF₃-PBN | Hydroxymethyl (•CH₂OH) | 3.2 | [3][4] |
| 4-F-PBN | Hydroxymethyl (•CH₂OH) | 1.7 | [3] |
| 4-CF₃O-PBN | Hydroxymethyl (•CH₂OH) | 1.8 | [3] |
| PBN | Superoxide (O₂•⁻) | 1.0 | [1] |
| PBN-CH₂OAc | Superoxide (O₂•⁻) | ~10-50x higher than PBN | [1] |
| PBN-(CH₂OH)₃ | Superoxide (O₂•⁻) | ~10-50x higher than PBN | [1] |
| DMPO | Superoxide (O₂•⁻) | Higher than PBN | [1] |
| PBN | Glutathiyl (GS•) | k = 6.7 x 10⁷ M⁻¹s⁻¹ | [5] |
| DMPO | Glutathiyl (GS•) | Rate not directly compared, but also traps GS• | [5] |
Key Insights from the Data:
-
Electronic Effects: Electron-withdrawing groups at the para position of the phenyl ring in PBN, such as -CF₃, significantly increase the rate of trapping for nucleophilic radicals like the hydroxymethyl radical.[3][4] This is attributed to the increased positive charge on the nitronyl carbon, making it more susceptible to nucleophilic attack.[1]
-
Steric and Structural Effects: Modifications to the N-tert-butyl group can also enhance reactivity. For instance, PBN derivatives with ester or multiple hydroxyl groups show significantly higher trapping rates for the superoxide radical compared to the parent PBN.[1]
-
Cyclic vs. Linear Nitrones: The cyclic nitrone DMPO is often a more efficient spin trap than PBN for certain radicals, such as the superoxide radical.[1] The spin adducts of cyclic nitrones can also provide more informative EPR spectra.[6]
Visualizing the Spin Trapping Mechanism
Caption: General mechanism of spin trapping with PBN.
Experimental Protocol: EPR-Based Spin Trapping of Hydroxymethyl Radicals
This protocol describes a typical experiment to compare the spin trapping efficiency of different nitrones for the hydroxymethyl radical, generated via the Fenton reaction in the presence of methanol.
Materials:
-
Nitrones (PBN, 4-CF₃-PBN, etc.)
-
Methanol (CH₃OH)
-
Hydrogen Peroxide (H₂O₂)
-
Ferrous Sulfate (FeSO₄)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Phosphate Buffer (pH 7.4)
-
EPR Spectrometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the nitrones, FeSO₄, DTPA, and H₂O₂ in the phosphate buffer. The DTPA is used to chelate iron and prevent unwanted side reactions.
-
Reaction Mixture: In an EPR-compatible capillary tube, mix the phosphate buffer, methanol, the specific nitrone being tested, DTPA, and FeSO₄.
-
Initiation: To initiate the radical generation, add the H₂O₂ solution to the mixture. The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + HO• + OH⁻) will generate hydroxyl radicals (HO•), which then react with methanol to form hydroxymethyl radicals (•CH₂OH).
-
EPR Measurement: Immediately place the capillary tube in the cavity of the EPR spectrometer and record the spectrum. The intensity of the spin adduct signal is proportional to the amount of trapped radicals.
-
Data Analysis: By comparing the signal intensities obtained with different nitrones under identical conditions, their relative spin trapping efficiencies can be determined. For more quantitative analysis, competition kinetics can be employed.
Caption: Experimental workflow for EPR spin trapping.
Part 2: Nitrones in 1,3-Dipolar Cycloadditions
The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocyclic rings.[7] Nitrones, as 1,3-dipoles, react with dipolarophiles (e.g., alkenes, alkynes) in a concerted [4π+2π] cycloaddition to form isoxazolidine derivatives.[8] This reaction is highly valuable in synthetic organic chemistry for the construction of complex molecules.
Comparative Reactivity in 1,3-Dipolar Cycloadditions
The rate of these cycloadditions is sensitive to the electronic properties of both the nitrone and the dipolarophile. The following table presents kinetic data for the reaction of PBN with various activated nitriles, demonstrating the influence of the dipolarophile's structure on the reaction rate.
| Dipolarophile | Second-Order Rate Constant (k) in Acetonitrile (dm³ mol⁻¹ s⁻¹) | Relative Rate | Source |
| Dibromomalononitrile | 3.2 x 10⁻³ | 1 | [9] |
| Dichloromalononitrile | 2.5 x 10⁻² | 8 | [9] |
| Chlorotricyanomethane | 1.0 | 313 | [9] |
| Tetracyanomethane | 17.3 | 5406 | [9] |
Key Insights from the Data:
-
Electron-Deficient Dipolarophiles: The reactivity of PBN in 1,3-dipolar cycloadditions is dramatically enhanced with more electron-deficient dipolarophiles. The increasing number of electron-withdrawing cyano and halo groups on the dipolarophile leads to a significant acceleration of the reaction rate.[9] This is consistent with a reaction mechanism where the Highest Occupied Molecular Orbital (HOMO) of the nitrone interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.
Visualizing the 1,3-Dipolar Cycloaddition Mechanism
Caption: General mechanism of a [3+2] cycloaddition.
Conclusion
This guide has compared the reactivity of PBN with other nitrones in two key reaction types: spin trapping and 1,3-dipolar cycloadditions. The data clearly demonstrates that the reactivity of nitrones is not a fixed property but can be finely tuned through structural modifications.
-
In spin trapping , the introduction of electron-withdrawing substituents on the phenyl ring of PBN enhances its reactivity towards nucleophilic radicals. For trapping certain radicals like superoxide, cyclic nitrones such as DMPO or PBN derivatives with modified N-alkyl groups can offer superior performance.
-
In 1,3-dipolar cycloadditions , the reactivity is largely governed by the electronic nature of the reaction partner, with electron-poor dipolarophiles reacting significantly faster with PBN.
The choice of nitrone for a specific application, whether it be for detecting free radicals in a biological system or for synthesizing a complex heterocyclic molecule, must be guided by these structure-reactivity principles. The experimental protocols provided herein offer a starting point for researchers to conduct their own comparative studies and select the optimal nitrone for their needs.
References
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Reactivities of Substituted α-Phenyl-N-tert-butyl Nitrones. The Journal of Organic Chemistry. [Link]
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Mechanistic Studies of the Reactions of Nitrone Spin Trap PBN with Glutathiyl Radical. The Journal of Physical Chemistry B. [Link]
-
1,3-Dipolar cycloaddition of α-phenyl-N-tert-butylnitrone (PBN) to dichloro- and dibromo-malononitrile, chlorotricyanomethane and tetracyanomethane. Structure of products and kinetics of their formation. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. ACS Omega. [Link]
-
General chemical structures of PBN-like nitrones, and their reaction to trap free radicals (R•) and form nitroxide spin adducts. ResearchGate. [Link]
-
Boryl Azides in 1,3-dipolar Cycloadditions. PubMed. [Link]
-
Phenyl N-Tert-Butyl Nitrone Forms Nitric Oxide as a Result of Its Fe(Iii)-Catalyzed Hydrolysis Or Hydroxyl Radical Adduct Formation. Taylor & Francis Online. [Link]
-
Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. MDPI. [Link]
-
Reactivities of Substituted α-Phenyl-N-tert-butyl Nitrones. ACS Publications. [Link]
-
New insights into N-tert-butyl-α-phenylnitrone (PBN) as a spin trap. Part 2.1 The reactivity of PBN and 5,5-dimethyl-4,5-dihydropyrrole N-oxide (DMPO) toward N-heteroaromatic bases. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. PMC - PubMed Central. [Link]
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benzenamine, n-(phenylmethylene)-, n-oxide. MOPAC. [Link]
-
1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters. [Link]
-
Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning. ACS Publications. [Link]
-
Direct detection of the cation radical of the spin trap C-phenyl-N-tert-butylnitrone. ResearchGate. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
-
Benzenamine, N-(phenylmethylene)-, N-oxide. NIST WebBook. [Link]
-
Reactivities of Substituted α-Phenyl-N-tert-butyl Nitrones. The Journal of Organic Chemistry. [Link]
-
α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke. PMC. [Link]
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A Comparative Guide to N,α-Diphenylnitrone and C-phenyl-N-tert-butylnitrone (PBN) in Spin Trapping
Free radicals, highly reactive species with unpaired electrons, play a pivotal role in a vast array of chemical and biological processes, from polymer degradation to the pathophysiology of numerous diseases.[1][2][3] Their transient nature, however, makes direct detection exceedingly difficult. Spin trapping, an analytical technique coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, provides a powerful solution by converting short-lived radicals into more stable, EPR-detectable nitroxide radicals.[4][5]
At the heart of this technique are spin traps, diamagnetic molecules that avidly react with unstable radicals.[5] Among the linear nitrones, N,α-Diphenylnitrone (DPN) and C-phenyl-N-tert-butylnitrone (PBN) are two of the most established and widely utilized compounds.[6][7] This guide offers an in-depth comparison of DPN and PBN, providing researchers, scientists, and drug development professionals with the technical insights and experimental data needed to select the optimal spin trap for their specific application.
Molecular Profiles and Fundamental Properties
Both DPN and PBN are nitrone-based spin traps, but their structural differences impart distinct chemical properties that influence their performance.
| Property | C-phenyl-N-tert-butylnitrone (PBN) | N,α-Diphenylnitrone (DPN) |
| CAS Number | 3376-24-7 | 3033-34-9 |
| Molecular Formula | C₁₁H₁₅NO | C₁₃H₁₃NO |
| Molecular Weight | 177.2 g/mol | 195.25 g/mol |
| Structure | Phenyl group on the α-carbon; tert-butyl group on the nitrogen. | Phenyl groups on both the α-carbon and the nitrogen. |
| Key Feature | Well-characterized, extensively used in biological systems due to its ability to cross cell membranes.[1][3] | Different electronic environment around the nitrone function due to the N-phenyl group. |
PBN's combination of a bulky tert-butyl group and a phenyl ring provides a balance of lipophilicity and stability, making it a workhorse in both chemical and biological studies.[1][3] Its ability to permeate tissues, including the brain, has led to its extensive investigation as a neuroprotective agent in models of stroke and ischemia.[1][2][3] DPN, with its N-phenyl substitution, presents a different steric and electronic profile, which can influence its reactivity and the stability of its resulting spin adducts.
The Mechanism of Spin Trapping
The core function of both DPN and PBN is to add a transient free radical (R•) across their carbon-nitrogen double bond. This reaction forms a persistent nitroxide radical, known as a spin adduct, which has a much longer half-life and can be readily characterized by EPR spectroscopy.[4]
The resulting EPR spectrum provides a wealth of information. The hyperfine splitting constants (hfsc's), particularly from the nitrogen (aN) and the β-hydrogen (aH), act as a fingerprint, allowing for the identification of the original trapped radical.[4][8]
Caption: General workflow of spin trapping with nitrones.
Comparative Performance Analysis
The choice between DPN and PBN hinges on several key performance metrics that are dictated by the experimental system and the nature of the radical being investigated.
The rate at which a spin trap reacts with a radical is a critical factor. Generally, PBN has been more extensively studied, and its trapping rates for various radicals are well-documented. For instance, the reactivity of PBN derivatives can be modulated by substituents on the phenyl ring; electron-withdrawing groups tend to increase the trapping rate for nucleophilic radicals.[6][7]
While direct, comprehensive kinetic comparisons between DPN and PBN are less common in the literature, the electronic differences are significant. The N-phenyl group in DPN can influence the electron density of the nitrone function, potentially altering its reactivity towards different classes of radicals compared to the N-tert-butyl group in PBN.
The stability of the spin adduct is paramount for successful detection. An adduct that decays too quickly will not accumulate to a concentration detectable by EPR.
-
PBN Adducts: The stability of PBN adducts is highly dependent on the radical trapped. Adducts with oxygen-centered radicals, such as the hydroxyl radical (•OH), are known to be less stable than those with carbon-centered radicals.[9] The stability of PBN-hydroxyl adducts is also strongly pH-dependent, showing greater stability in acidic conditions.[9] Furthermore, PBN adducts of peroxyl radicals can decompose, yielding other radical species, which can complicate spectral interpretation.[10]
-
DPN Adducts: The N-phenyl group in DPN can influence adduct stability through resonance effects. For certain radicals, this may lead to more stable adducts compared to PBN, but this is highly context-dependent.
An ideal spin trap would yield a unique, easily interpretable EPR spectrum for each radical it traps.
-
PBN: PBN typically produces a triplet of doublets spectrum for its spin adducts, arising from the hyperfine coupling with the nitrogen nucleus and the single β-hydrogen.[6][11] The hyperfine splitting constants (aN and aH) show some variation depending on the trapped radical. However, the range of these values can be small, sometimes making unambiguous identification of the radical challenging, especially for oxygen-centered radicals where aN values are similar.[12]
-
DPN: DPN adducts also provide characteristic spectra. The different electronic environment provided by the N-phenyl group can lead to different hyperfine coupling constants compared to PBN for the same trapped radical, which could be advantageous in certain systems for resolving signals from different radical species.
Table 1: Typical Hyperfine Splitting Constants (aN) for PBN Spin Adducts
| Trapped Radical Type | Typical aN Value (Gauss) | Reference |
| Carbon-centered | 14.3 – 14.9 G | [12] |
| Oxygen-centered | 13.3 – 14.2 G | [12] |
| Phenyl radical (in benzene) | 14.4 G | [12] |
| Phenylthiyl radical | 13.9 G | [12] |
Note: Values are approximate and can vary with solvent and temperature.
Application in Biological Systems and Drug Development
PBN has been a cornerstone of in vivo and in vitro biological spin trapping for decades.[13]
-
Biocompatibility and Pharmacokinetics: PBN is both hydrophilic and lipophilic, allowing it to readily cross cell membranes and the blood-brain barrier.[1][3] It has a reported half-life of 3-4 hours in blood.[1] This profile has made it an attractive candidate for therapeutic applications.
-
Neuroprotection: A significant body of research has explored PBN's neuroprotective effects, attributing them to its ability to scavenge free radicals in models of ischemic brain injury and glutamate neurotoxicity.[1][2][3] It is important to note, however, that some of PBN's biological effects may extend beyond simple radical scavenging, potentially involving the modulation of pro-inflammatory gene expression.[13]
-
Limitations: While widely used, PBN is not without its challenges. The metabolism of PBN in vivo can lead to the formation of radical adducts that are not related to the primary pathological process being studied. Furthermore, the link between its spin-trapping activity and its cytoprotective effects is not always direct.[6][7]
DPN has been used less extensively in biological systems compared to PBN. Its different lipophilicity and metabolic profile would require separate, thorough investigation for any in vivo application.
Caption: Decision guide for selecting between PBN and DPN.
Experimental Protocol: A General Framework for EPR Spin Trapping
This protocol provides a self-validating framework for detecting hydroxyl radicals generated by a Fenton-like reaction.
Objective: To detect •OH radicals using PBN or DPN and EPR spectroscopy.
Materials:
-
Spin Trap solution: 50 mM PBN or DPN in deoxygenated ultrapure water.
-
Iron (II) Sulfate (FeSO₄): 1 mM solution.
-
Hydrogen Peroxide (H₂O₂): 10 mM solution.
-
EPR spectrometer, flat cell, or capillary tubes.
Methodology:
-
Preparation (Causality: Deoxygenation is crucial to prevent the formation of superoxide radicals from the trap itself, which would be a confounding artifact).
-
Prepare all solutions fresh using deoxygenated water. Purge with nitrogen or argon gas for at least 20 minutes.
-
Keep solutions on ice to minimize thermal degradation.
-
-
Control Spectrum (Self-Validation: This step ensures the spin trap solution itself is free from paramagnetic impurities).
-
Transfer an aliquot of the 50 mM spin trap solution into an EPR capillary tube.
-
Record an EPR spectrum. No signal should be observed.
-
-
Reaction Initiation and Trapping.
-
In a small vial, mix the following in order:
-
50 µL of 50 mM spin trap solution (PBN or DPN).
-
50 µL of 1 mM FeSO₄.
-
-
Vortex briefly. Transfer the mixture to an EPR capillary tube.
-
Initiate the Fenton reaction by adding 50 µL of 10 mM H₂O₂. Mix rapidly by inversion.
-
Immediately place the sample into the EPR spectrometer cavity.
-
-
Data Acquisition.
-
Begin recording the EPR spectrum immediately. Typical instrument settings for PBN adducts are:
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Center Field: ~3400 G
-
Sweep Width: 100 G
-
Modulation Amplitude: 1 G
-
Time Constant: ~30 ms
-
Scan Time: 60 s
-
-
Record multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis and Validation.
-
The expected spectrum for the PBN-OH adduct is a triplet of doublets.
-
Measure the hyperfine splitting constants (aN and aH) from the experimental spectrum.
-
Compare the measured constants to literature values for the PBN-OH or DPN-OH adduct in aqueous solution.[6][9] A close match validates the identity of the trapped radical.
-
Run a negative control without H₂O₂ to ensure the signal is dependent on radical generation.
-
Conclusion
Both N,α-Diphenylnitrone (DPN) and C-phenyl-N-tert-butylnitrone (PBN) are valuable tools in the arsenal of researchers studying radical chemistry.
-
PBN remains the preeminent choice for biological and in vivo studies due to its well-documented membrane permeability, pharmacokinetics, and extensive history of use as a neuroprotectant.[1][2][3] Its primary limitations are the relative instability of its oxygen-centered radical adducts and the potential for spectral ambiguity.[9][12]
-
DPN , while less characterized, offers a different electronic and steric profile. It serves as a valuable alternative, particularly in chemical systems where PBN may fail to yield stable adducts or where a different spectral fingerprint is needed to resolve complex radical mixtures.
Ultimately, the selection is not a matter of one being universally superior. The optimal choice is dictated by the specific demands of the experimental system. For biological applications, PBN is the established starting point. For chemical systems, particularly when studying novel reactions, an empirical comparison of both DPN and PBN is a scientifically rigorous approach to ensure the most reliable and informative results.
References
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Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. ACS Omega. Available at: [Link]
-
α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke. MDPI. Available at: [Link]
-
Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. PubMed Central. Available at: [Link]
-
Free radical spin trap α-phenyl-N-tert-butyl-nitron inhibits caspase-3 activation and reduces brain damage following a severe forebrain ischemic injury. Lund University Research Portal. Available at: [Link]
-
Pharmacologic properties of phenyl N-tert-butylnitrone. PubMed. Available at: [Link]
-
Effects of α-Phenyl-N-tert-Butyl Nitrone (PBN) on Brain Cell Membrane Function and Energy Metabolism during Transient Global Cerebral Hypoxia-Ischemia and Reoxygenation-Reperfusion in Newborn Piglets. PubMed Central. Available at: [Link]
-
Detection of oxygen-centered radicals using EPR spin-trap DEPMPO. PubMed. Available at: [Link]
-
Spin trapping. Wikipedia. Available at: [Link]
-
Direct detection of the cation radical of the spin trap C-phenyl-N-tert-butylnitrone. ResearchGate. Available at: [Link]
-
New insights into N-tert-butyl-α-phenylnitrone (PBN) as a spin trap. Part 2.1 The reactivity of PBN and 5,5-dimethyl-4,5-dihydropyrrole N-oxide (DMPO) toward N-heteroaromatic bases. Royal Society of Chemistry. Available at: [Link]
-
Spin trapping and electron spin resonance detection of radical intermediates in the photodecomposition of water at titanium diox. Journal of The Electrochemical Society. Available at: [Link]
-
Stabilities of hydroxyl radical spin adducts of PBN-type spin traps. PubMed. Available at: [Link]
-
Detection and identification of radical species formed from α-pinene/ozone reaction using DMPO spin trap. Atmospheric Chemistry and Physics. Available at: [Link]
-
EPR spectroscopy. EPR spin‐trapping spectra in the presence of PBN or... ResearchGate. Available at: [Link]
-
[Preparation of the spin trapping probe, N-tert-butyl-alpha-phenylnitrone, nanoparticle and its affinity to hepatoma cells]. PubMed. Available at: [Link]
-
Detection of oxygen-centered radicals using EPR spin-trap DEPMPO: The effect of oxygen. ResearchGate. Available at: [Link]
-
Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. MDPI. Available at: [Link]
-
AN EPR SPIN-TRAPPING STUDY OF FREE RADICALS IN CIGARETTE SMOKE. Revue Roumaine de Chimie. Available at: [Link]
-
EPR spectroscopy: EPR spin‐trapping spectra in the presence of PBN or... ResearchGate. Available at: [Link]
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N-tert-butyl-alpha-phenylnitrone: a free radical trap with unanticipated effects on diaphragm function. PubMed. Available at: [Link]
-
Mechanism of spin trapping by linear PBN. ResearchGate. Available at: [Link]
-
Evaluation of PBN spin-trapped radicals as early markers of lipid oxidation in mayonnaise. Wageningen University & Research. Available at: [Link]
-
Chemical structures of 4-POBN, PBN, MNP, PNO, 4-methyl-PNO, DMPO, and pyridine. ResearchGate. Available at: [Link]
-
10.2: Spin traps. Chemistry LibreTexts. Available at: [Link]
-
Problems associated with spin trapping oxygen-centered free radicals in biological systems. Scilit. Available at: [Link]
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A Comparative Guide to Alternative Synthetic Routes for Isoxazolidines Beyond N,α-Diphenylnitrone
For researchers, medicinal chemists, and professionals in drug development, the isoxazolidine scaffold is a cornerstone of heterocyclic chemistry, offering a versatile platform for the synthesis of complex molecules with significant biological activity. While the 1,3-dipolar cycloaddition of N,α-diphenylnitrone with alkenes has been a classical and well-documented approach, its limitations, including challenges in removal of the N-phenyl group and the generation of aromatic byproducts, have spurred the development of a diverse array of alternative synthetic strategies. This guide provides an in-depth comparison of these modern methodologies, offering experimental insights and data to inform your synthetic planning.
Catalytic Asymmetric 1,3-Dipolar Cycloaddition: A Gateway to Chiral Isoxazolidines
The catalytic asymmetric 1,3-dipolar cycloaddition of nitrones with alkenes stands as a premier strategy for the enantioselective synthesis of isoxazolidines. This approach leverages chiral catalysts to control the stereochemical outcome of the reaction, providing access to enantiomerically enriched products that are crucial for pharmaceutical applications.
Organocatalyzed Michael Addition/Cyclization Cascade
A powerful and increasingly popular strategy involves the use of chiral aminocatalysts to activate α,β-unsaturated aldehydes towards a Michael addition by a hydroxylamine, followed by an intramolecular cyclization to yield highly functionalized isoxazolidines. This method avoids the pre-formation of nitrones and offers excellent stereocontrol.
The causality behind this approach lies in the formation of a transient chiral iminium ion from the α,β-unsaturated aldehyde and the chiral amine catalyst. This activation lowers the LUMO of the aldehyde, facilitating a highly stereoselective conjugate addition of the hydroxylamine. The subsequent intramolecular cyclization proceeds under thermodynamic or kinetic control to afford the isoxazolidine product.
Figure 1: Organocatalytic Michael addition/cyclization cascade for isoxazolidine synthesis.
Experimental Protocol: Organocatalyzed Synthesis of a Phenyl-Substituted Isoxazolidine
-
To a solution of cinnamaldehyde (0.2 mmol) in dichloromethane (1.0 mL) is added a chiral diarylprolinol silyl ether catalyst (20 mol%).
-
The mixture is stirred at room temperature for 10 minutes.
-
N-Benzylhydroxylamine (0.24 mmol) is added, and the reaction is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired isoxazolidine.
| Entry | Catalyst | Aldehyde | Hydroxylamine | Yield (%) | dr | ee (%) |
| 1 | Diarylprolinol Silyl Ether | Cinnamaldehyde | N-Benzylhydroxylamine | 95 | >20:1 | 98 |
| 2 | Chiral Primary Amine | Crotonaldehyde | N-Phenylhydroxylamine | 88 | 15:1 | 95 |
Table 1: Performance data for organocatalyzed isoxazolidine synthesis.
Metal-Catalyzed Asymmetric Cycloaddition
Chiral metal complexes, particularly those of copper, nickel, and titanium, have been successfully employed to catalyze the asymmetric 1,3-dipolar cycloaddition of pre-formed nitrones with alkenes. The choice of metal and ligand is critical for achieving high enantioselectivity. The mechanism typically involves the coordination of the Lewis acidic metal center to the nitrone or the alkene, which organizes the transition state to favor the formation of one enantiomer.
Experimental Protocol: Ni(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
-
In a flame-dried Schlenk tube under an argon atmosphere, Ni(ClO₄)₂·6H₂O (10 mol%) and a chiral Pybox ligand (11 mol%) are dissolved in dichloromethane (1.0 mL).
-
The mixture is stirred at room temperature for 1 hour.
-
The nitrone (0.2 mmol) is added, followed by the alkene (0.3 mmol).
-
The reaction is stirred at the specified temperature until complete conversion is observed by TLC.
-
The reaction mixture is directly loaded onto a silica gel column for purification.
| Entry | Nitrone | Alkene | Yield (%) | dr | ee (%) |
| 1 | C-Phenyl-N-methylnitrone | 3-Crotonoyl-2-oxazolidinone | 92 | >95:5 | 96 |
| 2 | C-Mesityl-N-benzylnitrone | Dimethyl maleate | 85 | 90:10 | 91 |
Table 2: Performance data for Ni(II)-catalyzed asymmetric 1,3-dipolar cycloaddition.
Multi-Component Reactions: A Strategy for Molecular Diversity
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single synthetic operation. Several MCRs have been developed for the synthesis of isoxazolidines, often involving the in situ generation of the nitrone dipole.
Three-Component Reaction of Nitrosoarenes, Diazo Compounds, and Alkenes
This catalyst-free, three-component reaction provides a straightforward route to N-aryl isoxazolidines.[1][2] The reaction proceeds through the in situ formation of a nitrone from the reaction of a nitrosoarene and a diazo compound, which then undergoes a 1,3-dipolar cycloaddition with an alkene. The high efficiency and operational simplicity of this method make it an attractive alternative.
Figure 2: Three-component synthesis of isoxazolidines.
Experimental Protocol: Three-Component Synthesis of an N-Aryl Isoxazolidine
-
To a solution of the alkene (1.0 mmol) and nitrosobenzene (1.2 mmol) in dichloromethane (5 mL) at 0 °C is added a solution of ethyl diazoacetate (1.5 mmol) in dichloromethane (2 mL) dropwise over 10 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.
| Entry | Alkene | Nitrosoarene | Diazo Compound | Yield (%) | dr |
| 1 | Styrene | Nitrosobenzene | Ethyl diazoacetate | 85 | 4:1 |
| 2 | N-Phenylmaleimide | 4-Nitronitrosobenzene | Trimethylsilyldiazomethane | 92 | >20:1 |
Table 3: Performance data for the three-component synthesis of isoxazolidines.
Cyclization of Unsaturated N-Hydroxy Compounds: An Alternative Pathway
Moving away from nitrone-based cycloadditions, the cyclization of unsaturated N-hydroxy compounds presents a distinct and valuable strategy for isoxazolidine synthesis.
Synthesis from N-Substituted Hydroxylamines and α,β-Unsaturated Ketones
The reaction of N-substituted hydroxylamines with α,β-unsaturated ketones can lead to the formation of 5-hydroxyisoxazolidines.[3][4] This reaction proceeds via a conjugate addition of the hydroxylamine to the enone, followed by an intramolecular cyclization of the resulting enolate onto the nitrogen atom. The reaction conditions can be tuned to favor the formation of the isoxazolidine over the open-chain adduct.
Experimental Protocol: Synthesis of a 5-Hydroxyisoxazolidine
-
To a solution of N-benzylhydroxylamine (1.0 mmol) in ethanol (10 mL) is added methyl vinyl ketone (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 6 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the 5-hydroxyisoxazolidine.
| Entry | N-Substituted Hydroxylamine | α,β-Unsaturated Ketone | Yield (%) |
| 1 | N-Benzylhydroxylamine | Methyl vinyl ketone | 78 |
| 2 | N-Phenylhydroxylamine | Chalcone | 65 |
Table 4: Performance data for the synthesis of 5-hydroxyisoxazolidines.
Gold-Catalyzed Intramolecular Cyclization of Propargylic N-Hydroxylamines
A modern and efficient method for the synthesis of 4-isoxazolines, which can be readily reduced to isoxazolidines, involves the gold(I)-catalyzed intramolecular cyclization of propargylic N-hydroxylamines.[5][6] This reaction proceeds under mild conditions with high yields and short reaction times, offering an attractive alternative for the synthesis of this class of heterocycles. The gold catalyst activates the alkyne towards nucleophilic attack by the hydroxylamine nitrogen.
Figure 3: Gold-catalyzed cyclization of propargylic N-hydroxylamines.
Experimental Protocol: Gold-Catalyzed Synthesis of a 4-Isoxazoline
-
To a solution of the propargylic N-hydroxylamine (0.5 mmol) in dichloromethane (2.5 mL) is added (PPh₃)AuCl (5 mol%) and AgOTf (5 mol%).
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The mixture is filtered through a short pad of Celite, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography to afford the 4-isoxazoline.
| Entry | Propargylic N-Hydroxylamine | Yield (%) |
| 1 | N-Benzyl-N-(prop-2-yn-1-yl)hydroxylamine | 95 |
| 2 | N-(But-2-yn-1-yl)-N-phenylhydroxylamine | 88 |
Table 5: Performance data for the gold-catalyzed synthesis of 4-isoxazolines.
Conclusion
The synthesis of isoxazolidines has evolved significantly beyond the classical reliance on N,α-diphenylnitrone. The methods presented in this guide—catalytic asymmetric 1,3-dipolar cycloadditions, multi-component reactions, and alternative cyclization strategies—offer a powerful and diverse toolkit for the modern synthetic chemist. The choice of method will ultimately depend on the desired substitution pattern, stereochemical complexity, and the availability of starting materials. By understanding the underlying mechanisms and leveraging the experimental data provided, researchers can make informed decisions to efficiently access a wide range of isoxazolidine-containing molecules for their specific applications in drug discovery and materials science.
References
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Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews 2016 , 116 (19), 11804-11867. [Link][7]
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Asymmetric 1,3-Dipolar Cycloaddition Reactions of Enones by Primary Amine Catalysis. Angewandte Chemie International Edition 2010 , 49 (37), 6544-6547. [Link][8]
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Synthesis of isoxazolidines. Organic Chemistry Portal. [Link][1]
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Catalyst-free synthesis of isoxazolidine from nitrosoarene and haloalkyne via a 1,2-halo-migration/[3 + 2] cycloaddition cascade. Organic & Biomolecular Chemistry 2020 , 18 (1), 77-81. [Link][9]
-
Synthesis of isoxazolidines via catalyst-free one-pot three-component cycloaddition of sulfoxonium ylides, nitrosoarenes and alkenes. Organic Chemistry Frontiers 2018 , 5 (11), 1768-1772. [Link][10]
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Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science 2023 , 16 (1), 1-20. [11]
-
Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules 2022 , 27 (19), 6659. [Link][12]
-
Catalyst- and additive-free three-component construction of isoxazolidinyl nucleosides and azoles via 1,3-dipolar cycloaddition. New Journal of Chemistry 2020 , 44 (21), 8841-8849. [Link][2]
-
Synthesis of isoxazolidine derivatives from N-substituted hydroxylamines and α,β-unsaturated ketones. Russian Journal of Organic Chemistry 2004 , 40 (11), 1642-1647. [Link][3]
-
Synthesis and structure of hydroxyisoxazolidines and derivatives of hydroxylamine and alkenals. Russian Chemical Bulletin 2003 , 52 (10), 2217-2222. [Link][4]
-
Design and Synthesis of Some Isoxazolidine moieties. Journal of Chemical and Pharmaceutical Sciences 2022 , 15 (1), 1-5. [Link][13]
-
Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines. Beilstein Archives 2022 , 202209. [Link][14]
-
Synthesis of 4-Isoxazolines through Gold(I)-Catalyzed Cyclization of Propargylic N-Hydroxylamines. The Journal of Organic Chemistry 2011 , 76 (17), 7249-7255. [Link][5]
-
Synthesis of 4-Isoxazolines through Gold(I)-Catalyzed Cyclization of Propargylic N-Hydroxylamines. Figshare 2011 . [Link][6]
-
Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines. Angewandte Chemie International Edition 2010 , 49 (36), 6373-6377. [Link][15]
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A Comparative Guide to the Stereochemical Determination of Isoxazolidine Products
The isoxazolidine ring is a privileged scaffold in medicinal chemistry and a cornerstone in the synthesis of complex natural products, including alkaloids, amino acids, and β-lactams.[1][2] The therapeutic efficacy and pharmacological profile of molecules containing this five-membered heterocycle are intrinsically linked to their three-dimensional architecture. An incorrect stereochemical assignment can lead to misinterpretation of structure-activity relationships (SAR) and the pursuit of non-viable drug candidates. Therefore, the unambiguous determination of both relative and absolute stereochemistry is not merely a characterization step but a critical juncture in the research and development pipeline.
This guide provides an in-depth comparison of the primary analytical techniques employed for the stereochemical elucidation of isoxazolidine products. We will move beyond simple procedural descriptions to explore the underlying principles, the rationale behind experimental choices, and the inherent strengths and limitations of each method, empowering researchers to select the most appropriate strategy for their specific scientific challenge.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Workhorse
NMR spectroscopy is invariably the first and most powerful tool for deducing the relative stereochemistry of isoxazolidines in solution. Its utility stems from the ability to probe the connectivity and spatial relationships of atoms within a molecule.
Causality and Experimental Choices
The choice of NMR experiment is dictated by the specific stereochemical question at hand. While 1D ¹H NMR provides initial clues through chemical shifts and scalar (J) couplings, complex stereochemical problems necessitate 2D techniques. The Nuclear Overhauser Effect (NOE) is the most definitive of these for determining through-space proximity. An NOE is observed between two protons that are close in space (< 5Å), regardless of whether they are connected through bonds. This allows for the direct mapping of the molecule's 3D conformation.
For instance, in a 3,5-disubstituted isoxazolidine, a strong NOE correlation between the proton at C3 and the proton at C5 is unequivocal proof of a cis relationship. Conversely, the absence of this correlation, coupled with NOEs to other nearby protons, would strongly suggest a trans arrangement.[3][4]
Workflow for Stereochemical Assignment via NMR
The logical flow for determining relative stereochemistry using NMR is a systematic process of gathering and correlating evidence.
Caption: Workflow for NMR-based stereochemical determination.
Featured Technique: Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)
Extensive NOE experiments are the cornerstone for establishing stereochemical relationships in isoxazolidines.[3] These analyses can confirm, for example, whether cycloaddition occurred via an endo or exo transition state by observing key correlations.[3][4] For instance, in one study, an endo approach was confirmed by the NOE values between H-3 and H-6, while an exo orientation was supported by interactions between H-2/H-4 and H-2/H-6.[3]
Limitations:
-
Molecular Tumbling: For medium-sized molecules, the NOE effect can be nullified. In these cases, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is necessary.
-
Conformational Flexibility: If the isoxazolidine exists as a mixture of rapidly interconverting conformers, averaged NOEs can be misleading.[5][6] Low-temperature NMR studies may be required to resolve individual conformers.[5][6]
Single-Crystal X-ray Crystallography: The Unambiguous Standard
When an unambiguous, absolute structural determination is required, single-crystal X-ray crystallography is the gold standard.[7][8][9] This technique provides a precise 3D map of electron density in the solid state, revealing exact bond lengths, angles, and the absolute configuration of all stereocenters.
Causality and Experimental Choices
The success of this method is entirely dependent on the ability to grow a high-quality single crystal.[10][11] This process is often the rate-limiting step and can be a significant experimental challenge.[11] The choice of solvent, temperature, and crystallization method (e.g., slow evaporation, vapor diffusion) must be systematically screened. The resulting diffraction data allows for the unequivocal confirmation of structure, as has been demonstrated for various isoxazolidine derivatives where X-ray analysis provided the definitive structural proof.[7][8][12]
Workflow for X-ray Crystallography
Caption: Workflow for single-crystal X-ray crystallography.
Trustworthiness: The validity of an X-ray structure is confirmed by statistical parameters generated during refinement, such as the R-factor. For determining absolute configuration of light-atom molecules, the Flack parameter is crucial; a value near zero confirms the correct enantiomer has been modeled.[11]
Chiroptical Methods: Probing Chirality with Light
Chiroptical techniques, particularly Electronic Circular Dichroism (ECD), are powerful for assigning the absolute configuration of chiral isoxazolidines in solution. These methods are especially valuable when crystallization fails or when a non-destructive solution-phase technique is preferred.
Causality and Experimental Choices
ECD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule.[13] The resulting spectrum is a unique fingerprint for a specific enantiomer. The absolute configuration is determined not from the experimental spectrum alone, but by comparing it to a theoretical spectrum generated by computational methods (typically Time-Dependent Density Functional Theory, or TD-DFT). A good match between the experimental spectrum and the spectrum calculated for the (R)-configuration, for example, allows for a confident assignment of that configuration to the sample.
This combined experimental-computational approach is a robust method for assigning absolute stereochemistry to various chiral molecules.[10][13]
Logic for Absolute Configuration Assignment via ECD
Caption: Logic for assigning absolute configuration with ECD.
Comparative Analysis of Key Techniques
| Feature | NMR Spectroscopy (NOE) | X-ray Crystallography | Chiroptical Methods (ECD) |
| Information Provided | Relative Stereochemistry | Absolute Stereochemistry | Absolute Stereochemistry |
| Sample State | Solution | Solid (Single Crystal) | Solution |
| Key Principle | Through-space proton proximity | X-ray diffraction from a crystal lattice | Differential absorption of polarized light |
| Primary Strength | Excellent for determining relative configuration and conformation in a biologically relevant state (solution). | Unambiguous and definitive ("gold standard"). | High sensitivity; does not require crystals. |
| Primary Limitation | Can be ambiguous for flexible molecules; does not provide absolute configuration directly. | Requires a high-quality single crystal, which can be difficult or impossible to obtain.[11] | Requires a chromophore near the stereocenter; relies on the accuracy of computational predictions.[13] |
| Sample Amount | ~1-10 mg | <1 mg (of crystals) | <1 mg |
| Destructive? | No | No | No |
Protocol: A Self-Validating System for Relative Stereochemistry Assignment using 2D NOESY
This protocol describes a self-validating workflow for confidently assigning the relative stereochemistry of a purified isoxazolidine sample.
Objective: To determine the relative spatial arrangement of substituents on the isoxazolidine ring.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified isoxazolidine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
Ensure the sample is free of particulate matter and paramagnetic impurities, which can interfere with NOE measurements.
-
-
Initial 1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to confirm sample identity and assess spectral dispersion.
-
Acquire a ¹³C NMR and a DEPT-135 spectrum to identify all carbon signals (CH₃, CH₂, CH, C).
-
-
2D Connectivity Experiments (COSY & HSQC):
-
Acquire a 2D ¹H-¹H COSY spectrum to establish all proton-proton scalar coupling networks. This is critical for assigning protons within the same spin system.
-
Acquire a 2D ¹H-¹³C HSQC spectrum to unambiguously link each proton to its directly attached carbon. This step validates the assignments made from 1D spectra.
-
-
2D NOESY Acquisition:
-
Set up a phase-sensitive 2D NOESY experiment.
-
Critical Parameter (Trustworthiness): The mixing time (τₘ) is crucial. Start with a mixing time of 500-800 ms. A short mixing time may not allow NOEs to build up, while a very long one can lead to "spin diffusion" (relayed NOEs), resulting in ambiguous correlations. Running experiments at multiple mixing times can help validate key correlations.
-
Ensure adequate relaxation delay (d1) to allow for full magnetization recovery between scans.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions and perform phase correction.
-
Integrate all diagonal peaks and cross-peaks.
-
Systematically analyze the NOESY spectrum, starting with unambiguous signals. For a hypothetical 3,5-disubstituted isoxazolidine:
-
Identify the cross-peak between the proton at C3 (H3) and the proton at C5 (H5).
-
Self-Validation: The presence of a strong H3-H5 cross-peak strongly indicates they are on the same face of the ring (cis). The absence of this peak, combined with a strong cross-peak between H3 and a substituent proton on C5, would indicate a trans relationship.
-
Corroborate the NOE findings with J-coupling data from the 1D ¹H spectrum. For example, a large J-coupling constant between vicinal protons often suggests a trans-diaxial relationship in a fixed ring system.
-
-
-
-
Build a 3D model based on the combined evidence from COSY, HSQC, and NOESY data. All observed strong NOEs must correspond to short inter-proton distances in the proposed model. Any inconsistencies necessitate re-evaluation of the data or consideration of conformational averaging.
-
By systematically cross-validating connectivity (COSY), assignments (HSQC), and spatial proximity (NOESY), this protocol provides a robust and trustworthy method for determining the relative stereochemistry of isoxazolidine products.
References
-
Wazeer, M. I. M., & Ali, Sk. A. (1993). NMR study of inversion isomerism in some isoxazolidines. Magnetic Resonance in Chemistry, 31(1), 12–16. [Link]
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Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Omega. [Link]
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DeShong, P., et al. (1982). Determination of configuration and conformation of isoxazolidines by nuclear Overhauser effect difference spectroscopy. The Journal of Organic Chemistry, 47(23), 4555-4557. [Link]
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Isoxazolidine synthesis. Organic Chemistry Portal. [Link]
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¹H NMR multiplicities of isoxazolidines and selected NOE data for isoxazolidines. ResearchGate. [Link]
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SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. ResearchGate. [Link]
-
Design and Synthesis of Some Isoxazolidine moieties. Journal of Chemical and Pharmaceutical Sciences. [Link]
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Regio‐ and stereoselective synthesis of isoxazolidine derivatives by asymmetric 1,3‐dipolar cycloaddition reaction of chiral nitrones with 1‐propene‐1,3‐sultone. Sci-Hub. [Link]
-
Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines. Beilstein Archives. [Link]
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Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI. [Link]
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Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives. SpringerLink. [Link]
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C-13 NMR spectra of some Isoxazolidine. ResearchGate. [Link]
-
Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed. [Link]
-
New isoxazolidine derivatives: Synthesis, Spectroscopic analysis, X-ray, DFT calculation, Biological activity studies. ResearchGate. [Link]
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X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. MDPI. [Link]
-
Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. PMC - NIH. [Link]
-
Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation. PubMed Central. [Link]
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Goodman, J. M., et al. (2009). Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation. The Journal of Organic Chemistry, 74(15), 5548-5555. [Link]
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Transfer learning for Heterocycle Synthesis Prediction. ChemRxiv. [Link]
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Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. Nova Science Publishers. [Link]
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A chiroptical approach for the absolute stereochemical determination of P-stereogenic centers. NSF Public Access Repository. [Link]
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X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]
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Chiroptical characterization tools for asymmetric small molecules. PMC - NIH. [Link]
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Multi-faceted Exploration of Novel Isoxazolidine Derivatives. ResearchGate. [Link]
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Ali, S. A., et al. (2008). 2-Isoxazolidineethanols: an NMR study of the effect of intramolecular H-bonding on the population of nitrogen invertomers and inversion process. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 482-490. [Link]
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Revisiting Homochiral versus Heterochiral Interactions through a Long Detective Story of a Useful Azobis-Nitrile and Puzzling Racemate. NIH. [Link]
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The stereochemistry of heterocycles. R Discovery. [Link]
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SYNTHESIS AND STEREOCHEMICAL ANALYSIS OF PLANAR CHIRAL NINE-MEMBERED AZA-ORTHOCYCLOPHYNE. Kyushu University Pure Portal Site. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Benzenamine, N-(phenylmethylene)-, N-oxide
As researchers and scientists, our commitment to discovery goes hand-in-hand with our responsibility for safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of Benzenamine, N-(phenylmethylene)- , N-oxide (CAS No. 538-51-2), also known as N-Benzylideneaniline N-oxide or C-Phenyl-N-phenylnitrone. This document is designed to equip laboratory personnel with the necessary information to manage this compound's waste stream effectively, ensuring the protection of both individuals and the environment.
Understanding the Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the chemical's hazard profile is paramount. Benzenamine, N-(phenylmethylene)-, N-oxide is a nitrone compound, and its disposal considerations are dictated by its inherent chemical properties and associated hazards.
1.1. GHS Classification and Hazards
Based on available Safety Data Sheets (SDS), Benzenamine, N-(phenylmethylene)-, N-oxide is classified as a hazardous substance.[1] The key hazard statements associated with this compound are:
-
H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation. [2][3][4]
-
H319: Causes serious eye irritation. [3]
-
H335: May cause respiratory irritation. [3]
These classifications underscore the necessity of handling this compound and its waste with appropriate personal protective equipment (PPE) and within a controlled environment, such as a fume hood.
1.2. Physicochemical Properties and Environmental Fate
While specific environmental fate data for Benzenamine, N-(phenylmethylene)-, N-oxide is limited, related benzenamine compounds are known to be persistent and have the potential for bioaccumulation.[5] It is crucial to prevent the release of this compound into the environment.[6] It should not be disposed of down the drain or in regular trash.[2][6]
1.3. Chemical Incompatibilities
A critical aspect of safe disposal is the prevention of dangerous reactions. Nitrones, in general, should be handled with care, and their waste streams must be segregated from incompatible materials. Key incompatibilities include:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[1][6]
-
Strong Acids: May cause decomposition and the release of hazardous fumes.[6]
A thorough review of chemical incompatibility charts is recommended before mixing any chemical waste.[7][8]
Pre-Disposal Procedures: In-Lab Best Practices
Proper disposal begins with meticulous in-lab handling and waste segregation.
2.1. Personal Protective Equipment (PPE)
When handling Benzenamine, N-(phenylmethylene)-, N-oxide, whether in its pure form or as a waste product, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[4][9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4][9]
-
Body Protection: A lab coat and appropriate protective clothing.[4][9]
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2][9]
2.2. Waste Collection and Segregation
All waste containing Benzenamine, N-(phenylmethylene)-, N-oxide must be collected and disposed of as hazardous waste.[2]
-
Solid Waste: Collect in a designated, clearly labeled, and sealable container.[10] This includes contaminated consumables such as weigh boats, gloves, and paper towels.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled container.[11] Do not mix with other waste streams unless compatibility has been verified.
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "Benzenamine, N-(phenylmethylene)-, N-oxide".[10][12]
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the proper disposal of Benzenamine, N-(phenylmethylene)-, N-oxide.
Step 1: Waste Characterization Accurately identify all components of the waste stream. This includes the nitrone itself, any solvents, and other reagents present. This information is crucial for your institution's environmental health and safety (EHS) office and the licensed disposal company.
Step 2: Containerization Ensure that the waste is stored in a suitable, closed container that is in good condition.[2] The container must be compatible with all components of the waste to prevent degradation or reaction.
Step 3: Labeling Properly label the container with a hazardous waste tag as required by your institution and local regulations. The label should include the chemical name, concentration, and any associated hazards.[10][12]
Step 4: Storage Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[2][12]
Step 5: Arrange for Pickup and Disposal Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed disposal company to ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.[2]
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate risks.
4.1. Minor Spills
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[2]
-
Don PPE: Wear the appropriate PPE as outlined in section 2.1.
-
Containment and Cleanup: For solid spills, carefully sweep up the material and place it in a designated hazardous waste container.[13] For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in the hazardous waste container.[2][12]
-
Decontamination: Clean the spill area with soap and water.[2]
-
Disposal: Dispose of all cleanup materials as hazardous waste.
4.2. Major Spills
In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS office.
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the disposal of Benzenamine, N-(phenylmethylene)-, N-oxide, the following workflow diagram is provided.
Caption: Decision workflow for the safe disposal of Benzenamine, N-(phenylmethylene)-, N-oxide.
Hazard Summary Table
For quick reference, the key hazard information for Benzenamine, N-(phenylmethylene)-, N-oxide is summarized in the table below.
| Hazard Category | GHS Classification | Key Precautionary Statements |
| Acute Oral Toxicity | Category 4 (H302) | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| Skin Corrosion/Irritation | Category 1B/2 (H314/H315) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3] |
| Serious Eye Damage/Irritation | Category 2A (H319) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of Benzenamine, N-(phenylmethylene)-, N-oxide. Always consult your institution's specific guidelines and the most current Safety Data Sheet for the most up-to-date information.
References
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Nitrobenzene. Retrieved from [Link]
-
Environment and Climate Change Canada. (2024, May 16). Screening Assessment for the Challenge (Benzenamine, N-phenyl-, Reaction Products with Styrene and 2,4,4-Trimethylpentene). Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
-
Massachusetts Institute of Technology Environmental Health & Safety. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]
-
Urben, P. G. (2007). Incompatibilities of chemicals. Journal of Chemical Health and Safety, 14(4), 16-22. [Link]
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- 5. Screening Assessment for the Challenge (Benzenamine, N-phenyl-, Reaction Products with Styrene and 2,4,4-Trimethylpentene) - Canada.ca [canada.ca]
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- 7. ehs.princeton.edu [ehs.princeton.edu]
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Navigating the Safe Handling of Benzenamine, N-(phenylmethylene)-, N-oxide: A Guide for Laboratory Professionals
Understanding the Hazard Profile: An Evidence-Based Approach
Benzenamine, N-(phenylmethylene)-, N-oxide, a type of nitrone, is a valuable reagent in organic synthesis. However, its structural similarity to other aromatic amines and nitro compounds necessitates a cautious approach. Aromatic amines and nitro compounds can be harmful if swallowed and may cause skin and eye irritation.[1][2][3] Some related compounds are also classified as combustible solids. Therefore, a comprehensive understanding of the potential hazards is the first line of defense.
Based on data from closely related compounds such as N-Diphenylmethanimine N-Oxide, which shares the same molecular formula and weight, we can infer a similar hazard profile.[4] This includes potential for skin and eye irritation.[4] General safety precautions for handling chemicals of this class include avoiding contact with skin and eyes and preventing the formation of dust and aerosols.[1][5]
Key Potential Hazards:
-
Oral Toxicity: May be harmful if swallowed.
-
Skin and Eye Irritation: May cause irritation upon contact.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Combustibility: As a solid, it may be combustible, though specific data is unavailable.
Personal Protective Equipment (PPE): Your Essential Barrier
A robust PPE strategy is non-negotiable when handling Benzenamine, N-(phenylmethylene)-, N-oxide. The following table outlines the recommended PPE, drawing upon best practices for handling analogous chemical compounds.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield.[1][5] | To protect against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.[1][5] |
| Body | A lab coat or chemical-resistant apron. | To protect skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Recommended when handling large quantities or when adequate ventilation is not available to minimize inhalation of dust. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Designated Area: Conduct all handling and weighing of Benzenamine, N-(phenylmethylene)-, N-oxide within a designated area, preferably a certified chemical fume hood, to ensure adequate ventilation.
-
Spill Containment: Before starting, ensure that a spill kit appropriate for solid chemical spills is readily accessible.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing: Use a balance inside the fume hood. Handle the solid with care to minimize dust generation. Use a spatula for transferring the solid.
Dissolution and Reaction
-
Solvent Selection: When dissolving the compound, add the solid to the solvent slowly while stirring to avoid splashing.
-
Closed System: Whenever possible, perform reactions in a closed system to prevent the release of vapors or aerosols.
-
Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.
The following diagram illustrates the recommended workflow for handling Benzenamine, N-(phenylmethylene)-, N-oxide in a laboratory setting.
Caption: Emergency Response Flowchart.
By adhering to these guidelines, you can confidently and safely incorporate Benzenamine, N-(phenylmethylene)-, N-oxide into your research, ensuring the well-being of yourself and your colleagues, and maintaining the integrity of your laboratory.
References
-
IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2023, October). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Retrieved from [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aliphatic. Retrieved from [Link]
-
ResearchGate. (2019, August 7). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Retrieved from [Link]
-
Australian Government Department of Health. (2013, September 12). Benzenamine: Human health tier II assessment. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14). Benzenamine, N-phenyl- - Evaluation statement. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
